molecular formula C12H24 B12662633 2-methylprop-1-ene

2-methylprop-1-ene

Cat. No.: B12662633
M. Wt: 168.32 g/mol
InChI Key: ZGWNHIRGFLHURN-UHFFFAOYSA-N
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Description

2-Methylprop-1-ene, more commonly known as isobutylene or isobutene, is a fundamental four-carbon branched alkene (chemical formula: C4H8) with significant industrial and research utility . It is a colorless, flammable gas at standard room temperature and pressure, with a characteristic petroleum-like odor . Its physical properties include a boiling point of -6.9 °C and a melting point of -140.3 °C . This compound is highly reactive due to its structure, which features a double bond, making it a versatile building block (synthon) in various chemical syntheses . In research and industrial applications, this compound serves as a crucial precursor for polymerization reactions. It is the primary monomer used in the production of butyl rubber (polyisobutylene or PIB), which is valued for its impermeability to gases and is used in tire inner liners and sealants . Furthermore, it is alkylated to produce isooctane, a high-octane fuel additive for aviation gasoline, and is a key raw material in the synthesis of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) . Its utility extends to the field of organic synthesis, where it is used in Friedel-Crafts alkylations to produce important antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are studied for their role in stabilizing foods, pharmaceuticals, and plastics . The compound also undergoes characteristic alkene addition reactions; for example, in the presence of hydrogen peroxide, the addition of HBr proceeds via an anti-Markovnikov pathway to yield 1-bromo-2-methylpropane, demonstrating its value in studying reaction mechanisms . This product is intended for research and laboratory use by qualified professionals. It is a highly flammable gas and requires careful handling with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation . This compound is offered in high purity to ensure consistent and reliable experimental results.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2-methylprop-1-ene

InChI

InChI=1S/3C4H8/c3*1-4(2)3/h3*1H2,2-3H3

InChI Key

ZGWNHIRGFLHURN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C.CC(=C)C.CC(=C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylprop-1-ene, commonly known as isobutylene, is a branched-chain alkene with significant industrial importance.[1] It is a colorless, flammable gas at standard temperature and pressure.[1][2] This document provides a comprehensive overview of the fundamental properties of this compound, including its physical, thermochemical, and spectroscopic characteristics. Detailed experimental protocols for its characterization and key reaction pathways are also presented to support research and development activities.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various chemical processes and for ensuring safe handling and storage.

Table 1: Physicochemical and Thermochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H8[1][2][3]
Molar Mass 56.106 g/mol [1]
Appearance Colorless gas[1][2][3]
Odor Faint petroleum-like[3]
Melting Point -140.3 °C[1]
Boiling Point -6.9 °C[1][4]
Density (liquid) 0.5879 g/cm³[1]
Vapor Density 2 (vs air)[4]
Vapor Pressure 3278 mmHg at 37.7 °C[4]
Flash Point -80 °C (closed cup)[4]
Autoignition Temperature 465 °C[1]
Explosive Limits in Air 1.8–9.6%[1]
Solubility Sparingly soluble in water[2]
Standard Enthalpy of Formation (gas) -17.9 ± 0.71 kJ/mol
Standard Enthalpy of Combustion (gas) -2528.3 ± 0.8 kJ/mol
Standard Molar Entropy (gas) 295.6 J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas, 298.15 K) 88.49 J/(mol·K)

Spectroscopic Properties

The spectroscopic signature of this compound is key to its identification and characterization. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.70Singlet6H(CH ₃)₂C=CH₂
~4.65Singlet2H(CH₃)₂C=CH

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~22-25(C H₃)₂C=CH₂
~110-115(CH₃)₂C=C H₂
~140-145(CH₃)₂C =CH₂
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretch=C-H (alkene)
~2975C-H Stretch-C-H (methyl)
~1650C=C StretchAlkene
~1450, ~1375C-H Bend-C-H (methyl)
~890C-H Bend=CH₂ (alkene out-of-plane)
Mass Spectrometry (MS)

Table 5: Major Fragments in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance
56[C₄H₈]⁺ (Molecular Ion)High
41[C₃H₅]⁺ (Allyl Cation)Base Peak
39[C₃H₃]⁺High
27[C₂H₃]⁺Moderate
15[CH₃]⁺Moderate

Key Chemical Reactions and Pathways

This compound is a versatile chemical intermediate used in the synthesis of a wide range of products, including polymers, fuel additives, and other specialty chemicals.[1][2][5][6]

Cationic Polymerization

Isobutylene readily undergoes cationic polymerization to produce polyisobutylene (B167198) (PIB), a polymer with applications ranging from lubricants and adhesives to sealants.[1][5] The polymerization is typically initiated by a Lewis acid and a co-catalyst, such as water.

G Cationic Polymerization of Isobutylene initiator Initiator Complex (e.g., AlCl₃/H₂O) carbocation tert-Butyl Carbocation (Initiated Monomer) initiator->carbocation Initiation isobutylene1 This compound (Monomer) isobutylene1->carbocation dimer Dimeric Carbocation carbocation->dimer Propagation isobutylene2 This compound (Monomer) isobutylene2->dimer polymer Polyisobutylene (PIB) (Growing Chain) dimer->polymer isobutylene_n n this compound (Monomers) isobutylene_n->polymer termination Termination/Chain Transfer polymer->termination final_polymer Final Polymer termination->final_polymer

Caption: Cationic polymerization pathway of this compound.

Alkylation

Isobutylene is alkylated with isobutane (B21531) in the presence of an acid catalyst (e.g., sulfuric acid or hydrofluoric acid) to produce isooctane, a high-octane gasoline additive.

G Alkylation of Isobutylene with Isobutane isobutylene This compound tert_butyl_carbocation tert-Butyl Carbocation isobutylene->tert_butyl_carbocation proton H⁺ (from acid catalyst) proton->tert_butyl_carbocation Protonation isooctyl_carbocation Isooctyl Carbocation tert_butyl_carbocation->isooctyl_carbocation Addition isobutane Isobutane isobutane->isooctyl_carbocation new_tert_butyl_carbocation tert-Butyl Carbocation isobutane->new_tert_butyl_carbocation Hydride Abstraction isooctane Isooctane isooctyl_carbocation->isooctane Hydride Transfer isooctyl_carbocation->new_tert_butyl_carbocation

Caption: Reaction pathway for the synthesis of isooctane.

Synthesis of Methyl Tert-Butyl Ether (MTBE)

Isobutylene reacts with methanol (B129727) in the presence of an acidic catalyst to produce methyl tert-butyl ether (MTBE), another important gasoline additive.

G Synthesis of MTBE isobutylene This compound tert_butyl_carbocation tert-Butyl Carbocation isobutylene->tert_butyl_carbocation proton H⁺ (from acid catalyst) proton->tert_butyl_carbocation Protonation protonated_ether Protonated MTBE tert_butyl_carbocation->protonated_ether Nucleophilic Attack methanol Methanol methanol->protonated_ether mtbe Methyl Tert-Butyl Ether (MTBE) protonated_ether->mtbe Deprotonation catalyst_regen H⁺ (regenerated) protonated_ether->catalyst_regen

Caption: Synthesis pathway of Methyl Tert-Butyl Ether (MTBE).

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Due to its low boiling point, this compound is handled as a liquefied gas.

    • A high-pressure NMR tube is cooled in a cold bath (e.g., dry ice/acetone).

    • A known amount of deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the NMR tube.

    • Gaseous this compound is carefully condensed into the NMR tube.

    • The tube is sealed while still cold to maintain the sample in a liquid state under pressure.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay (d1): 5 seconds.

      • Acquisition Time: ~3-4 seconds.

      • Spectral Width: 0-10 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~1-2 seconds.

      • Spectral Width: 0-150 ppm.

  • Data Analysis:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integration of ¹H NMR signals is performed to determine proton ratios.

G NMR Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cool_tube Cool NMR Tube add_solvent Add Deuterated Solvent cool_tube->add_solvent condense_gas Condense this compound add_solvent->condense_gas seal_tube Seal Tube condense_gas->seal_tube insert_sample Insert Sample into Spectrometer seal_tube->insert_sample setup_params Set ¹H and ¹³C Parameters insert_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft correction Phase and Baseline Correction ft->correction referencing Reference Chemical Shifts correction->referencing integration Integrate ¹H Spectrum referencing->integration

Caption: Workflow for NMR analysis of this compound.

FTIR Spectroscopy of Gaseous this compound

Objective: To obtain the gas-phase infrared spectrum of this compound for identification of functional groups.

Methodology:

  • Sample Preparation and Handling:

    • A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated.

    • A background spectrum of the empty cell is recorded.

    • A small amount of gaseous this compound is introduced into the gas cell to a desired pressure.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Detector: DTGS (Deuterated Triglycine Sulfate).

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Characteristic absorption bands are identified and assigned to specific molecular vibrations.

G FTIR Spectroscopy Workflow for Gaseous this compound cluster_setup Instrument Setup cluster_sampling Sampling cluster_acq Data Acquisition cluster_analysis Data Analysis evacuate_cell Evacuate Gas Cell background_scan Record Background Spectrum evacuate_cell->background_scan introduce_gas Introduce Gaseous Sample background_scan->introduce_gas sample_scan Record Sample Spectrum introduce_gas->sample_scan ratio_spectra Ratio Sample to Background sample_scan->ratio_spectra identify_peaks Identify and Assign Peaks ratio_spectra->identify_peaks

Caption: Workflow for FTIR analysis of gaseous this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification and quantification.

Methodology:

  • Sample Preparation:

    • A gaseous sample containing this compound is collected in a gas-tight syringe or a sample loop.

    • For liquid samples, a headspace analysis can be performed where the vapor above the liquid is sampled.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode to prevent column overloading.

      • Injector Temperature: 200 °C.

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 35 °C) to trap the volatile analyte, followed by a ramp to a higher temperature to elute the compound.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 10-100 m/z.

      • Scan Speed: 2-3 scans/second.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is determined.

    • The mass spectrum of the eluting peak is compared to a library spectrum (e.g., NIST) for confirmation.

    • Quantification can be achieved by creating a calibration curve with standards of known concentration.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis collect_gas Collect Gaseous Sample inject Inject Sample collect_gas->inject separate Separate Components inject->separate ionize Ionize Eluted Components separate->ionize detect Detect Fragments ionize->detect retention_time Determine Retention Time detect->retention_time compare_spectrum Compare with Library Spectrum retention_time->compare_spectrum quantify Quantify (optional) compare_spectrum->quantify

References

The Genesis of a Petrochemical Cornerstone: An In-depth Technical Guide to the Synthesis and Discovery of Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutylene (B52900) (2-methylpropene), a four-carbon branched alkene, stands as a pivotal building block in the chemical industry. Its unique structure lends it to a variety of applications, from the synthesis of fuel additives and elastomers to the production of antioxidants and pharmaceuticals. This technical guide provides a comprehensive overview of the historical discovery and the principal modern methods for the synthesis of isobutylene. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the foundational chemistry and practical methodologies for producing this versatile hydrocarbon. This document outlines the key synthetic routes, including dehydration of tert-butanol (B103910), dehydrogenation of isobutane (B21531), catalytic cracking, and steam cracking, presenting quantitative data, detailed experimental protocols, and visualizations of the core chemical pathways.

Discovery and Scientific Context

The journey to understanding and isolating isobutylene is intrinsically linked to the development of the theory of chemical structure in the 19th century. Russian chemist Aleksandr Butlerov is credited with key contributions that paved the way for the identification of isobutylene.[1][2] In 1861, Butlerov proposed his theory of chemical structure, positing that the chemical properties of a molecule are determined not only by the number and type of its constituent atoms but also by their specific arrangement and bonding.[1][3]

To validate his theory, Butlerov and his students embarked on a series of experiments to synthesize and characterize isomers—molecules with the same chemical formula but different structural arrangements. In 1866, he successfully synthesized isobutane and predicted the existence of its corresponding alkene, isobutylene.[3][4] This work was foundational in demonstrating the concept of skeletal isomerism and the existence of branched hydrocarbon chains.[1] Butlerov's synthesis of tertiary butyl alcohol and its subsequent dehydration were crucial steps in the eventual isolation and characterization of isobutylene, solidifying his revolutionary structural theory.[2]

Major Synthetic Methodologies

The commercial production of isobutylene has evolved significantly since its discovery. Today, several large-scale industrial processes and laboratory-scale methods are employed, each with distinct advantages and applications.

Dehydration of tert-Butanol

The acid-catalyzed dehydration of tert-butanol is a widely used and relatively straightforward method for producing high-purity isobutylene.[5] This method is particularly valued for its high selectivity and the mild reaction conditions required.[6]

Reaction Mechanism:

The reaction proceeds via an E1 elimination mechanism. The alcohol's hydroxyl group is first protonated by an acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the isobutylene double bond.

G tert-Butanol tert-Butanol ((CH₃)₃COH) Protonated_tBuOH Protonated tert-Butanol ((CH₃)₃COH₂⁺) tert-Butanol->Protonated_tBuOH H+ H⁺ (from Acid Catalyst) Protonated_tBuOH_2 Protonated tert-Butanol ((CH₃)₃COH₂⁺) Carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) Protonated_tBuOH_2->Carbocation - H₂O (Leaving Group) Carbocation_2 tert-Butyl Carbocation ((CH₃)₃C⁺) Water Water (H₂O) Isobutylene Isobutylene ((CH₃)₂C=CH₂) Carbocation_2->Isobutylene + H₂O - H₃O⁺ H2O_base H₂O (Base) H3O+ H₃O⁺ (Regenerated Catalyst)

Caption: Acid-catalyzed dehydration of tert-butanol to isobutylene.

Experimental Protocol (Laboratory Scale): [5][7]

  • Catalyst Preparation (optional, example with diethanolamine (B148213) sulfate):

    • Mix 0.1 mol of diethanolamine with an equimolar amount of concentrated sulfuric acid.

    • Stir the mixture at 120°C for 2 hours.

    • Vacuum dry the resulting diethanolamine sulfate (B86663) to a water content below 0.2 wt%.[5]

  • Reaction Setup:

    • In a 100 mL round-bottom flask, add 15 g of a suitable acid catalyst (e.g., oxalic acid or the prepared diethanolamine sulfate) and 40 mL of tert-butanol.[7]

    • Add a magnetic stir bar and attach a reflux condenser.

    • At the top of the condenser, fit a hose connector with tubing to direct the gaseous product.

  • Reaction Execution:

    • Heat the flask to approximately 80-90°C with vigorous stirring to maintain a steady reflux.[5][7]

    • The gaseous isobutylene produced is passed through a separator to remove any entrained water and then collected by condensation in a cold trap (e.g., using a dry ice/acetone bath).

    • The reaction can be monitored by bubbling the product gas through a dilute potassium permanganate (B83412) (KMnO₄) solution; the purple color will disappear as the isobutylene reacts with the KMnO₄.[7]

    • Continue the reaction for a set period (e.g., 8 hours) or until the production of isobutylene ceases.[5]

  • Product Analysis:

    • The collected liquid isobutylene can be analyzed for purity using gas chromatography (GC).

    • The reaction mixture can also be analyzed by GC to determine the conversion of tert-butanol.[5]

Data Presentation:

Catalyst/MethodTemperature (°C)PressureConversion (%)Selectivity (%)Yield (%)Reference
Diethanolamine sulfate80Atmospheric96.8097.2194.1[5]
Y-zeolite (SiO₂/Al₂O₃ ≈ 5-6)140-200240-275 psig80-10085-100-[8]
Activated Alumina150689.8-1379.6 kPa98--[9]
Reactive Distillation (Amberlyst 15)50-120Pressurized>99~95~94[6][10]
Dehydrogenation of Isobutane

Catalytic dehydrogenation of isobutane is a major industrial route for isobutylene production.[11] This endothermic reaction is typically carried out at high temperatures over a metal-based catalyst.

Reaction Mechanism:

The reaction generally follows a mechanism involving the dissociative adsorption of isobutane onto the catalyst surface, followed by the sequential removal of hydrogen atoms and desorption of isobutylene and hydrogen gas.

G Isobutane Isobutane (gas) Adsorbed_Species Adsorbed Isobutyl & H Species Isobutane->Adsorbed_Species Adsorption Catalyst_Surface Catalyst Surface (e.g., Pt, Cr) Adsorbed_Species_2 Adsorbed Isobutyl & H Species Adsorbed_Isobutylene Adsorbed Isobutylene & 2H Adsorbed_Species_2->Adsorbed_Isobutylene β-Hydride Elimination Adsorbed_Isobutylene_2 Adsorbed Isobutylene & 2H Isobutylene_gas Isobutylene (gas) Adsorbed_Isobutylene_2->Isobutylene_gas Desorption H2_gas Hydrogen (gas) Adsorbed_Isobutylene_2->H2_gas Desorption Catalyst_Surface_regen Regenerated Catalyst Surface

Caption: Catalytic dehydrogenation of isobutane.

Experimental Protocol (Industrial Process Example - CATOFIN): [12][13]

  • Catalyst: The process typically uses a chromium oxide-alumina catalyst.[12]

  • Reactor Setup: The industrial process often employs multiple fixed-bed or moving-bed reactors that operate in a cyclic manner, alternating between reaction and regeneration. A schematic of the Oleflex process, a similar dehydrogenation technology, shows a series of radial flow reactors with inter-stage heaters.[12]

  • Reaction Conditions:

    • The isobutane feed is preheated in a furnace.[12]

    • The reaction is carried out at temperatures between 550°C and 625°C and at low pressures.[14]

    • Steam is often co-fed with the isobutane to reduce the partial pressure of hydrocarbons and inhibit side reactions.[15]

  • Product Separation and Catalyst Regeneration:

    • The hot reactor effluent is cooled, and the product stream is compressed.[16]

    • The hydrogen gas is separated, and the C4 stream is sent to a product recovery section where isobutylene is separated from unreacted isobutane and byproducts.[12]

    • The unreacted isobutane is recycled back to the reactor feed.[12]

    • Due to coke formation on the catalyst, a regeneration cycle is required where the coke is burned off with air.[12]

Data Presentation:

Catalyst/ProcessTemperature (°C)PressureConversion (%)Selectivity (%)Reference
Ga₂O₃/mesoporous carbon (with CO₂)--25-7580-95[17]
Pt-based (general)400-700Normal--[18]
Ga/Al₂O₃575-~52.8 (yield)-[14]
Pt-Sn/γ-Al₂O₃ (regenerated)--Similar to fresh catalystSimilar to fresh catalyst[19]
Catalytic and Steam Cracking

Cracking processes, both catalytic and thermal (steam), are cornerstones of the petrochemical industry for the production of light olefins, including isobutylene.[20]

Catalytic Cracking of Isobutane:

This process utilizes solid acid catalysts, typically zeolites like ZSM-5 or USY, to crack isobutane into lighter olefins, including isobutylene, and other products.[21]

  • Mechanism: The reaction proceeds through the formation of carbenium ion intermediates on the Brønsted acid sites of the zeolite catalyst.[21][22] The process involves initiation (protonation of an olefin or paraffin), followed by a series of hydride transfer, β-scission, and isomerization reactions, ultimately leading to a range of smaller hydrocarbon products.[21]

Steam Cracking:

Steam cracking is a non-catalytic thermal process that breaks down saturated hydrocarbons into smaller, unsaturated hydrocarbons.[23] The feedstock, ranging from light hydrocarbons like ethane (B1197151) and propane (B168953) to heavier fractions like naphtha, is mixed with steam and heated to high temperatures (typically 800-900°C).[23][24]

  • Mechanism: The high temperatures initiate a free-radical chain reaction. The process begins with the homolytic cleavage of a C-C or C-H bond to form free radicals (initiation). These radicals then participate in a series of chain propagation steps, including hydrogen abstraction and β-scission, which lead to the formation of smaller alkanes and alkenes. The reaction terminates when two radicals combine.

G Alkane Alkane (e.g., Butane) Radical1 Alkyl Radical (R₁•) Alkane->Radical1 Heat (Δ) Radical2 Alkyl Radical (R₂•) Alkane->Radical2 Radical_Prop Alkyl Radical (R•) New_Alkane New Alkane (R-H) Radical_Prop->New_Alkane + R'-H Alkene Alkene (e.g., Isobutylene) Radical_Prop->Alkene β-scission Smaller_Radical Smaller Radical (R''•) Radical_Prop->Smaller_Radical β-scission Alkane_Prop Alkane (R'-H) New_Radical New Radical (R'•) Alkane_Prop->New_Radical - H• Radical_Term1 Radical (R•) Radical_Term2 Radical (R'•) Stable_Product Stable Product (R-R') Radical_Term1->Stable_Product

Caption: Free-radical mechanism of steam cracking.

Experimental Protocol (General Overview):

  • Feed Preparation: The hydrocarbon feedstock is vaporized and mixed with steam.

  • Cracking Furnace: The mixture is fed into the radiant coils of a furnace and heated to 700-900°C for a short residence time (milliseconds to seconds).[24]

  • Quenching: The hot effluent gas is rapidly cooled (quenched) to stop the reactions and prevent the formation of unwanted byproducts.[24]

  • Product Separation: The cracked gas undergoes a series of separation steps, including compression, acid gas removal, drying, and cryogenic distillation, to separate the various hydrocarbon products, including the C4 fraction which contains isobutylene.[24]

Data Presentation:

Typical Product Distribution from Steam Cracking of Naphtha (% wt): [24][25]

ProductYield (% wt)
Ethylene25 - 35
Propylene14 - 18
C4 Fraction (contains isobutylene)4 - 6
Methane~14
Aromatics (BTX)5 - 10

Conclusion

The synthesis of isobutylene has progressed from a pivotal experiment in the development of chemical theory to a suite of large-scale industrial processes that are fundamental to the modern chemical economy. The choice of synthetic route depends on factors such as feedstock availability, desired product purity, and economic considerations. The dehydration of tert-butanol offers a high-selectivity path to pure isobutylene, while the dehydrogenation of isobutane and cracking processes provide large volumes of isobutylene as part of a broader slate of olefin products. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these methods provides a strong foundation for process optimization, catalyst development, and the innovative application of this versatile C4 building block. The continued development of more sustainable and efficient synthesis methods, including bio-based routes, will undoubtedly shape the future of isobutylene production.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Bonding of 2-Methylprop-1-ene

This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, also known as isobutylene. The document details the molecule's geometry, the nature of its chemical bonds, and the experimental techniques used for its characterization.

Chemical Structure

This compound is a branched alkene with the chemical formula C₄H₈.[1][2] Its structure consists of a three-carbon propylene (B89431) chain with a methyl group substituent on the second carbon. The presence of a carbon-carbon double bond between the first and second carbon atoms defines it as an alkene.[1][2] The IUPAC name for this compound is this compound.[2]

The carbon atoms in the double bond (C1 and C2) are sp² hybridized, leading to a trigonal planar geometry around these centers. The remaining two carbon atoms (the methyl carbons) are sp³ hybridized, resulting in a tetrahedral geometry for these groups. This hybridization dictates the bond angles and overall shape of the molecule.

Chemical Bonding

The bonding in this compound can be understood through the lens of valence bond theory and molecular orbital theory. The double bond between C1 and C2 is composed of one strong sigma (σ) bond and one weaker pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The π bond results from the side-on overlap of the unhybridized p orbitals on these two carbon atoms. This π bond is responsible for the characteristic reactivity of alkenes, including their susceptibility to electrophilic addition reactions.

The single bonds in the molecule are all σ bonds. The C-C single bonds are formed from the overlap of an sp² hybrid orbital from C2 and an sp³ hybrid orbital from the methyl carbons. The C-H bonds are formed from the overlap of carbon sp² or sp³ hybrid orbitals with the 1s orbital of hydrogen.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined experimentally, primarily through gas-phase electron diffraction. These studies provide accurate measurements of bond lengths and angles, which are summarized in the table below.

ParameterValueExperimental Method
C=C Bond Length1.342 ÅGas Electron Diffraction
C-C Bond Length1.507 ÅGas Electron Diffraction
C-H (methyl) Bond Length1.085 ÅGas Electron Diffraction
C-H (vinyl) Bond Length1.086 ÅGas Electron Diffraction
∠C-C=C Bond Angle122.1°Gas Electron Diffraction
∠H-C-H (methyl) Bond Angle108.0°Gas Electron Diffraction
∠H-C-H (vinyl) Bond Angle117.5°Gas Electron Diffraction

Experimental Protocols for Structural Elucidation

The structural and bonding characteristics of this compound are determined through a variety of sophisticated experimental techniques.

4.1 Gas-Phase Electron Diffraction (GED)

This is a primary technique for the precise determination of the geometry of small molecules in the gas phase.

  • Methodology: A high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the electric field of the molecule's constituent atoms. The resulting diffraction pattern, which consists of a series of concentric rings, is recorded on a detector. The analysis of the scattering pattern allows for the calculation of the internuclear distances and bond angles with high precision. The experiment is conducted under high vacuum to ensure that the scattering is due to individual molecules and not intermolecular interactions.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

  • ¹H NMR Spectroscopy Protocol:

    • A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to avoid interference from solvent protons.

    • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

    • The sample is placed in a high-field NMR spectrometer.

    • The ¹H NMR spectrum is acquired. For this compound, two distinct signals are observed: a singlet for the six equivalent methyl protons and a singlet for the two equivalent vinyl protons.

  • ¹³C NMR Spectroscopy Protocol:

    • A concentrated solution of this compound in a deuterated solvent is prepared.

    • The sample is placed in the NMR spectrometer.

    • A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing the splitting caused by attached protons.

    • The spectrum of this compound shows three distinct signals, corresponding to the two equivalent methyl carbons, the sp² hybridized carbon bonded to the methyl groups, and the terminal sp² hybridized carbon.

4.3 Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of the molecule, providing information about the types of bonds present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

    • A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

    • The gas cell is placed in the sample compartment of an FTIR spectrometer.

    • A beam of infrared radiation is passed through the sample.

    • The transmitted radiation is detected, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

    • Characteristic absorption bands for this compound include C=C stretching, C-H stretching (from both sp² and sp³ hybridized carbons), and C-H bending vibrations.

  • Raman Spectroscopy Protocol:

    • A sample of this compound (liquid or gas) is placed in a suitable container.

    • The sample is irradiated with a monochromatic laser source.

    • The scattered light is collected at a 90° angle to the incident beam.

    • The scattered light is passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattered light.

    • The Raman spectrum provides complementary information to the IR spectrum, with strong signals often observed for symmetric vibrations such as the C=C stretch.

Logical Relationship: Electrophilic Addition Mechanism

A key aspect of the chemistry of this compound is its reactivity towards electrophiles. The following diagram illustrates the mechanism of the electrophilic addition of hydrogen bromide (HBr).

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound H₂C=C(CH₃)₂ Carbocation (H₃C)₃C⁺ This compound->Carbocation  π bond attacks H⁺ HBr H-Br Bromide Br⁻ HBr->Bromide  Heterolytic cleavage 2-bromo-2-methylpropane (H₃C)₃C-Br Carbocation->2-bromo-2-methylpropane  Nucleophilic attack by Br⁻

Caption: Mechanism of electrophilic addition of HBr to this compound.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-methylprop-1-ene (also known as isobutylene), a key industrial chemical, through the principal spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to support unambiguous identification and structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the key functional groups—the carbon-carbon double bond (C=C) and the different types of carbon-hydrogen bonds (sp² and sp³)—give rise to characteristic absorption bands.

Data Presentation: IR Absorption Bands

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)
=C-H Stretch (sp² C-H)~3085 cm⁻¹
C-H Stretch (sp³ C-H in methyl groups)~2975 - 2860 cm⁻¹
C=C Stretch~1650 cm⁻¹
=C-H Bend (out-of-plane)~890 cm⁻¹

Data compiled from multiple sources.[1]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to the volatility of this compound (boiling point: -7 °C), a gas-phase spectrum is most appropriate.

  • Sample Preparation: No specific sample preparation is required other than ensuring the purity of the gaseous this compound sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. A typical gas cell has a path length of 10 cm or longer to compensate for the low density of the gas.[2]

  • Background Spectrum: A background spectrum is collected first. The gas cell is filled with a non-absorbing gas, such as dry nitrogen, or is evacuated to a vacuum.[3] This step is crucial to negate the spectral contributions of atmospheric gases (like CO₂ and H₂O) and the instrument itself.

  • Sample Spectrum: The gas cell is then evacuated and filled with the this compound sample vapor to a controlled pressure.

  • Data Acquisition: The infrared radiation is passed through the sample, and the resulting interferogram is recorded by the detector. The instrument's software performs a Fourier transform on the interferogram to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).[3]

Logical Relationship: IR Peaks and Molecular Structure

The following diagram illustrates the correlation between the specific bonds within the this compound molecule and their corresponding absorption regions in the IR spectrum.

IR_Correlation cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorptions mol (CH₃)₂C=CH₂ IR_Peaks =C-H Stretch ~3085 cm⁻¹ C-H Stretch ~2975 cm⁻¹ C=C Stretch ~1650 cm⁻¹ =C-H Bend ~890 cm⁻¹ mol->IR_Peaks:f0 sp² C-H Bonds mol->IR_Peaks:f1 sp³ C-H Bonds mol->IR_Peaks:f2 C=C Double Bond mol->IR_Peaks:f3 =CH₂ Group

Caption: Correlation of molecular bonds to IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, there are only two distinct proton environments and three distinct carbon environments.

Data Presentation: ¹H NMR Data

Proton TypeChemical Shift (δ) in ppmMultiplicityIntegration
(CH ₃)₂C=CH₂~1.7 ppmSinglet6H
(CH₃)₂C=CH~4.7 ppmSinglet2H

Data compiled from multiple sources.[4]

Data Presentation: ¹³C NMR Data

Carbon TypeChemical Shift (δ) in ppm
(C H₃)₂C=CH₂~24 ppm
(CH₃)₂C=C H₂~112 ppm
(CH₃)₂C =CH₂~142 ppm

Data compiled from multiple sources.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of this compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[7] The sample is dissolved in ~0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard to calibrate the chemical shift to 0.0 ppm.[5][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The prepared sample in the NMR tube is placed into the instrument's probe.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.[7]

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The acquisition time is typically a few minutes.[7]

    • For ¹³C NMR , a proton-decoupled pulse sequence is commonly used to produce a spectrum where each unique carbon appears as a single line.[5] Due to the low natural abundance of ¹³C, longer acquisition times (20-60 minutes) or more concentrated samples are needed.[7]

  • Data Processing: The acquired FID is Fourier-transformed to generate the NMR spectrum. This involves phasing, baseline correction, and integration of the signals.

Logical Relationship: NMR Signals and Molecular Structure

The diagram below maps the magnetically non-equivalent nuclei of this compound to their respective signals in the ¹H and ¹³C NMR spectra.

NMR_Structure_Correlation cluster_mol This compound: Non-equivalent Nuclei cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals C1 C¹H₃ C2 C1->C2 H_A Hᴬ C1_peak Signal for C¹ δ ≈ 24 ppm C1->C1_peak C3 C³H₂ C2->C3 = C2_peak Signal for C² δ ≈ 142 ppm C2->C2_peak H_B Hᴮ C3_peak Signal for C³ δ ≈ 112 ppm C3->C3_peak H_A_peak Signal for Hᴬ δ ≈ 1.7 ppm (6H, singlet) H_A->H_A_peak H_B_peak Signal for Hᴮ δ ≈ 4.7 ppm (2H, singlet) H_B->H_B_peak

Caption: Mapping of nuclei to their respective NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a structural fingerprint.

Data Presentation: Key Mass Fragments

m/z ValueIon FormulaIdentity / OriginRelative Abundance
56[C₄H₈]⁺Molecular Ion (M⁺)Moderate
41[C₃H₅]⁺Loss of a methyl radical (•CH₃)Base Peak (100%)
39[C₃H₃]⁺Loss of H₂ from [C₃H₅]⁺High
27[C₂H₃]⁺Further fragmentationModerate
15[CH₃]⁺Methyl cationLow

Data compiled from multiple sources.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer, which is held under high vacuum.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This impact ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds. This process creates a variety of smaller, positively charged fragment ions and neutral radicals.

  • Acceleration: The positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A magnetic or electric field within the mass analyzer deflects the ions. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion; lighter ions are deflected more than heavier ones.

  • Detection: An electron multiplier detects the ions, recording the m/z ratio and relative abundance of each. This data is compiled into a mass spectrum.[10]

Visualization: Primary Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization, leading to the formation of the most abundant fragment (the base peak).

Fragmentation_Pathway start This compound (C₄H₈) ionization Electron Ionization (70 eV) start->ionization molecular_ion Molecular Ion [C₄H₈]⁺˙ m/z = 56 ionization->molecular_ion fragmentation Fragmentation (α-cleavage) molecular_ion->fragmentation base_peak Allylic Cation [C₃H₅]⁺ m/z = 41 (Base Peak) fragmentation->base_peak neutral_loss Methyl Radical Loss (•CH₃) fragmentation->neutral_loss

Caption: Primary fragmentation of this compound in EI-MS.

References

An In-depth Technical Guide to the Thermodynamic Properties of Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of isobutylene (B52900) (also known as 2-methylpropene). The information is compiled from various scientific sources to ensure accuracy and relevance for research, scientific, and drug development applications. This document summarizes key quantitative data in structured tables and outlines the general methodologies for their determination.

Physical and Chemical Identity

Isobutylene is a branched alkene with the chemical formula C4H8.[1] It is a colorless, flammable gas at standard temperature and pressure.[1][2] Due to its industrial significance, particularly in the production of polymers and fuel additives, a thorough understanding of its thermodynamic behavior is crucial.[1]

PropertyValueSource
IUPAC Name2-Methylprop-1-ene[1]
Other NamesIsobutene, γ-Butylene, 2-Methylpropylene[1]
CAS Number115-11-7[2]
Molecular FormulaC4H8[1]
Molar Mass56.106 g/mol [1]

Core Thermodynamic Properties

The following tables summarize the key thermodynamic properties of isobutylene. These values are essential for modeling its behavior in various chemical processes and systems.

Table 2.1: Fundamental Thermodynamic Constants

PropertyValueUnitSource
Standard Enthalpy of Formation (Gas, 298.15 K)-16.9kJ/mol[2]
Standard Enthalpy of Formation (Liquid, 298.15 K)-37.5kJ/mol[2]
Heat of Combustion-45029.034J/kg[3]
Molar Entropy (Gas, 298.15 K)295.5J/(mol·K)
Heat of Fusion25.25cal/g[4]

Table 2.2: Phase Transition Properties

PropertyValueUnitSource
Boiling Point (at 1 atm)-6.9°C[1][5]
Melting Point-140.3°C[1]
Triple Point Temperature132.4K[6]
Triple Point Pressure0.676Pa[7]
Critical Temperature144.75°C[3][4]
Critical Pressure40bar[8]
Critical Density234.75 kg/m ³[8]
Latent Heat of Vaporization (at boiling point)391.634kJ/kg[8]

Table 2.3: State Properties

PropertyConditionValueUnitSource
Density (Liquid)20 °C0.59g/cm³[4]
Vapor Pressure25 °C2973hPa[5]
Vapor Density (Air = 1)1.94[3]
Specific Heat Capacity (Liquid, -20 °F)0.498Btu/(lb·°F)[4]
Henry's Law Constant25 °C63,400Pa·m³/mol[5]
Log Kow2.34[5]
Water Solubility25 °C263mg/L[5]

Experimental Methodologies

The determination of the thermodynamic properties of isobutylene relies on a combination of experimental measurements and theoretical calculations. While specific, detailed protocols are proprietary to the research groups that performed them, the general approaches are well-established.

General Workflow for Thermodynamic Property Determination:

G cluster_0 Sample Preparation cluster_1 Calorimetry cluster_2 PVT Measurements cluster_3 Data Analysis & Modeling cluster_4 Derived Properties Purification High-Purity Isobutylene Sample BombCal Bomb Calorimetry (Heat of Combustion) Purification->BombCal AdiabaticCal Adiabatic Calorimetry (Heat Capacity, Enthalpy of Fusion) Purification->AdiabaticCal StaticCell Static Equilibrium Cell (Vapor Pressure) Purification->StaticCell Densimeter Vibrating Tube Densimeter (Density) Purification->Densimeter EOS Equation of State Fitting (e.g., Benedict-Webb-Rubin) BombCal->EOS AdiabaticCal->EOS StaticCell->EOS Densimeter->EOS ThermoModel Thermodynamic Model Development EOS->ThermoModel Enthalpy Enthalpy ThermoModel->Enthalpy Entropy Entropy ThermoModel->Entropy Gibbs Gibbs Free Energy ThermoModel->Gibbs

Workflow for determining thermodynamic properties.

Key Experimental Techniques:

  • Calorimetry: Techniques like bomb calorimetry are used to measure the heat of combustion. Adiabatic calorimetry is employed to determine heat capacities and enthalpies of phase transitions (fusion, vaporization).

  • Pressure-Volume-Temperature (PVT) Measurements: These experiments are fundamental to establishing the equation of state for a substance. By measuring the pressure, volume, and temperature of isobutylene in a controlled environment, researchers can fit the data to empirical equations of state, such as the Benedict-Webb-Rubin (BWR) equation.[9]

  • Vapor Pressure Measurement: The vapor pressure of isobutylene at various temperatures is typically measured using a static apparatus, where the substance is in equilibrium with its vapor in a constant-volume cell.[10]

  • Spectroscopy: Spectroscopic data can be used in conjunction with statistical mechanics to calculate thermodynamic properties, particularly for the ideal gas state.

Equation of State

The thermodynamic properties of isobutylene over a range of temperatures and pressures can be accurately calculated using a fundamental equation of state. A notable example is the short fundamental equation of state developed by Lemmon and Ihmels (2005), which is valid for temperatures from the triple point (132.4 K) to 525 K and pressures up to 50 MPa.[6][7] Such equations are crucial for engineering applications and process simulations.

Isomerization Thermodynamics

The isomerization of n-butylenes to isobutylene is a significant industrial process. The equilibrium composition of butylene isomers is temperature-dependent, with lower temperatures favoring the formation of isobutylene.[11] Understanding the thermodynamics of this isomerization is key to optimizing catalyst performance and reaction conditions.

Conclusion

This guide has provided a detailed summary of the core thermodynamic properties of isobutylene, presenting quantitative data in a clear and accessible format. While specific experimental protocols are often proprietary, the general methodologies for their determination have been outlined. The provided data and understanding of the underlying principles are invaluable for professionals in research, chemical engineering, and drug development who work with this important industrial chemical.

References

2-methylprop-1-ene reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Reaction Mechanisms of 2-Methylprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as isobutylene, is a key C4 branched alkene that serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structural feature—a disubstituted terminal double bond leading to the formation of a stable tertiary carbocation—governs its reactivity. This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound, with a focus on electrophilic additions and cationic polymerization. It includes detailed mechanistic pathways, structured quantitative data, and representative experimental protocols to support advanced research and development applications.

Core Reaction Mechanisms

The high electron density of the π-bond in this compound makes it highly susceptible to attack by electrophiles. The predominant reaction pathways involve the formation of a stable tertiary carbocation intermediate, which dictates the regioselectivity of the additions.

Electrophilic Addition: Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via a two-step electrophilic addition mechanism.[1][2] The reaction is highly regioselective, strictly following Markovnikov's rule, due to the preferential formation of the more stable tertiary carbocation.[2][3]

Mechanism:

  • Protonation of the Alkene: The electrophilic hydrogen of the hydrogen halide is attacked by the nucleophilic π-bond of this compound. The proton adds to the less substituted carbon (C1), leading to the formation of a stable tertiary carbocation on the more substituted carbon (C2).[1] This step is the rate-determining step of the reaction.[4]

  • Nucleophilic Attack by Halide: The resulting halide ion (X⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation, forming the final 2-halo-2-methylpropane product.[2]

G cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack r This compound + H-Br ts1 Transition State 1 r->ts1 Slow i Tertiary Carbocation + Br⁻ ts1->i ts2 Transition State 2 i->ts2 Fast p 2-Bromo-2-methylpropane ts2->p

Logical workflow for the hydrohalogenation of this compound.
Electrophilic Addition: Acid-Catalyzed Hydration

The addition of water across the double bond of this compound to form tert-butanol (B103910) is catalyzed by strong acids like sulfuric acid (H₂SO₄).[5] The mechanism is analogous to hydrohalogenation and also follows Markovnikov's rule, yielding 2-methyl-2-propanol as the sole product.[6][7]

Mechanism:

  • Protonation: The alkene is protonated by a hydronium ion (H₃O⁺), forming a tertiary carbocation. This is the rate-determining step.[6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step by another water molecule regenerates the hydronium ion catalyst and yields the final alcohol product.[6]

G start This compound + H₃O⁺ carbocation Tertiary Carbocation Intermediate start->carbocation + H⁺ (from H₃O⁺) (Slow) oxonium Protonated Alcohol (Oxonium Ion) carbocation->oxonium + H₂O (Fast) product 2-Methyl-2-propanol oxonium->product - H⁺ (to H₂O) (Fast)

Reaction pathway for acid-catalyzed hydration of this compound.
Halogenation

The addition of halogens (typically Br₂ or Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. This mechanism explains the observed anti-addition of the two halogen atoms across the double bond.

Mechanism:

  • Formation of Halonium Ion: The alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. The attacked halogen atom simultaneously forms a bond with the other carbon of the former double bond, creating a three-membered cyclic halonium ion.

  • Backside Attack: The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge (backside attack), in a manner similar to an Sₙ2 reaction. This opens the ring and results in the two halogens being on opposite faces of the molecule (anti-addition).

G reagents This compound + Br₂ intermediate Cyclic Bromonium Ion Intermediate reagents->intermediate Electrophilic Attack product 1,2-Dibromo-2-methylpropane (anti-addition) intermediate->product Nucleophilic Attack by Br⁻ (Backside) G initiation Initiation (Catalyst + Monomer → Carbocation) propagation Propagation (Carbocation + n Monomers → Growing Chain) initiation->propagation propagation->propagation Monomer Addition termination Chain Transfer / Termination (Proton Elimination) propagation->termination product Polyisobutylene (PIB) termination->product

References

An In-depth Technical Guide to the Solubility of 2-Methylprop-1-ene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylprop-1-ene, also known as isobutylene, is a key C4 hydrocarbon with significant applications in the chemical and pharmaceutical industries. Its use as a monomer for polymers like polyisobutylene (B167198) and butyl rubber, as well as a reactant in the synthesis of various organic compounds, necessitates a thorough understanding of its solubility in different organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection. As a nonpolar hydrocarbon, this compound is generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water.[1][2]

Quantitative Solubility Data

The solubility of this compound is influenced by factors such as temperature, pressure, and the nature of the solvent. The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents, expressed in mole fraction.

Table 1: Solubility of this compound in Selected Alcohols, Halogenated Hydrocarbons, and Alkanes

SolventTemperature (°C)Solubility (Mole Fraction)
1-Butanol250.131
300.0695
700.0458
Chlorobenzene250.234
300.132
700.0796
n-Octane250.333
300.184
700.119

Data sourced from Hayduk et al., 1988.[3][4]

Table 2: Qualitative and General Solubility of this compound

Solvent ClassSolvent ExamplesQualitative Solubility
AlcoholsEthanolSoluble (to some extent)[1][2]
Halogenated HydrocarbonsChloroform, DichloromethaneReadily Soluble[1][2]
HydrocarbonsHexane, Benzene, TolueneReadily Soluble[1][2]
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble[3]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of gaseous compounds like this compound in liquid solvents is crucial for process design and development. The following are detailed methodologies for two common experimental techniques.

Volumetric Method

The volumetric method is a classical and reliable technique for measuring the solubility of a gas in a liquid by observing the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.[5]

Apparatus:

  • Gas burette

  • Equilibrium vessel (a thermostatted glass cell with a magnetic stirrer)

  • Pressure transducer

  • Temperature controller and a precision thermometer

  • Vacuum pump

  • Gas supply of pure this compound

Procedure:

  • Degassing the Solvent: A known volume of the organic solvent is introduced into the equilibrium vessel. The vessel is then connected to a vacuum line, and the solvent is degassed by stirring under vacuum for a sufficient period to remove any dissolved air. This process is repeated until the vapor pressure of the solvent remains constant.[5]

  • Introduction of Gas: The degassed solvent is brought to the desired experimental temperature. A known initial volume of this compound is introduced into the gas burette at a known pressure.

  • Equilibration: The this compound is then brought into contact with the stirred solvent in the equilibrium vessel. The system is allowed to equilibrate, which is indicated by a stable pressure reading. The stirring ensures a large gas-liquid interfacial area, facilitating rapid dissolution.

  • Measurement: The final volume of the gas in the burette is recorded. The difference between the initial and final volumes of the gas, after accounting for the vapor pressure of the solvent, represents the volume of this compound that has dissolved in the solvent.[5]

  • Calculation: The solubility can then be calculated and expressed in various units, such as mole fraction or Henry's Law constant.

Saturation Method (Isothermal Saturation)

The saturation method involves saturating a known amount of solvent with the gas at a specific temperature and pressure, followed by determining the amount of dissolved gas.

Apparatus:

  • High-pressure equilibrium cell equipped with a stirrer and sampling ports

  • Gas supply of pure this compound

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for quantifying the dissolved gas

Procedure:

  • Solvent Preparation: A known mass of the degassed organic solvent is placed into the equilibrium cell.

  • Pressurization and Saturation: The cell is sealed and brought to the desired temperature. This compound is then introduced into the cell at the desired pressure. The mixture is stirred vigorously for a prolonged period to ensure that the solvent is fully saturated with the gas.[6]

  • Sampling and Analysis: Once equilibrium is reached, a sample of the liquid phase is carefully withdrawn from the cell. The mass of the dissolved this compound in the sample is determined using an appropriate analytical technique, such as gas chromatography.

  • Calculation: The solubility is calculated from the mass of the dissolved gas and the mass of the solvent in the sample. This can then be converted to mole fraction or other concentration units.

Solvent Selection Workflow

The selection of an appropriate solvent for a process involving this compound depends on various factors, including required solubility, process conditions, and safety considerations. The following diagram illustrates a logical workflow for solvent selection.

SolventSelectionWorkflow Solvent Selection Workflow for this compound DefineProcessReqs Define Process Requirements (Temperature, Pressure, Required Solubility) InitialScreening Initial Solvent Screening ('Like Dissolves Like', Polarity) DefineProcessReqs->InitialScreening DataReview Review Quantitative Solubility Data (Tables 1 & 2, Literature Search) InitialScreening->DataReview ExperimentalDet Experimental Determination (If data is unavailable) DataReview->ExperimentalDet Insufficient Data SafetyEval Evaluate Safety & Environmental Factors (Toxicity, Flammability, Environmental Impact) DataReview->SafetyEval Sufficient Data ExperimentalDet->DataReview FinalSelection Final Solvent Selection SafetyEval->FinalSelection

Caption: A flowchart for the systematic selection of a suitable organic solvent for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The presented quantitative data, though not exhaustive, offers valuable insights for initial solvent screening. The detailed experimental protocols serve as a practical resource for researchers needing to generate their own solubility data for specific applications. The solvent selection workflow provides a structured approach to identifying the optimal solvent by integrating solubility data with critical process and safety considerations. Further research to expand the quantitative solubility database for this compound in a wider array of organic solvents, particularly under various temperature and pressure conditions, would be highly beneficial for the scientific and industrial communities.

References

Quantum Chemical Calculations for Isobutylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylene (B52900) (2-methylpropene) is a branched alkene of significant industrial importance, serving as a key monomer in the production of butyl rubber and as a precursor for various fuel additives and antioxidants. A thorough understanding of its molecular structure, vibrational properties, and reactivity is crucial for optimizing existing industrial processes and for the rational design of new catalysts and materials. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at the atomic level, providing insights that complement experimental investigations.

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of isobutylene. It details the computational protocols for determining its optimized geometry and vibrational frequencies and explores the mechanistic pathways of its industrially relevant polymerization reactions. The content is structured to be accessible to researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to small organic molecules.

Computational Methods

The foundation of modern quantum chemical calculations lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like isobutylene, exact solutions are not feasible. Therefore, approximations are employed, with Density Functional Theory (DFT) being one of the most widely used and effective methods for balancing computational cost and accuracy.

Commonly employed theoretical levels for calculations on isobutylene include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals, with B3LYP being a popular choice. The accuracy of these calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p), are frequently used for organic molecules as they provide a good balance of flexibility and computational efficiency.[1]

Optimized Molecular Geometry

A fundamental step in any quantum chemical study is to determine the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface. This is achieved through a geometry optimization procedure. The resulting optimized structural parameters for isobutylene, calculated at the B3LYP/6-311G(d,p) level of theory, are presented in Table 1 and compared with experimental values.

Table 1: Optimized and Experimental Geometrical Parameters of Isobutylene

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value[1]
Bond LengthC=C1.342 Å1.330 Å
C-C1.512 Å1.507 Å
C-H (methyl)1.092 Å (avg.)1.08 Å (avg.)
C-H (vinyl)1.087 Å (avg.)1.088 Å (avg.)
Bond Angle∠CCC115.8°115.3°
∠HCH (methyl)108.2° (avg.)107° (avg.)
∠HCH (vinyl)117.4°118.5°

Vibrational Frequencies

Following a successful geometry optimization, a vibrational frequency calculation is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. Table 2 presents a selection of calculated and experimental vibrational frequencies for isobutylene, along with their assignments.

Table 2: Selected Calculated and Experimental Vibrational Frequencies of Isobutylene (cm⁻¹)

Vibrational ModeSymmetryCalculated Frequency (B3LYP/6-311G(d,p))Experimental Frequency
=CH₂ symmetric stretchA₁30252980
CH₃ symmetric stretchA₁29602925
C=C stretchA₁16651657
CH₃ symmetric deformationA₁13901375
C-C stretchA₁808805
=CH₂ asymmetric stretchB₁30953080
CH₃ asymmetric stretchB₁29902950
CH₃ asymmetric deformationB₁14601450
=CH₂ wagB₂890887

Reaction Mechanisms: Cationic Polymerization of Isobutylene

Quantum chemical calculations are particularly powerful in elucidating complex reaction mechanisms. The cationic polymerization of isobutylene, often initiated by a Lewis acid and a co-initiator like water, is a prime example. DFT calculations have been instrumental in understanding the initiation and propagation steps of this industrially vital process.

Initiation Pathway

The initiation of isobutylene polymerization by an AlCl₃/H₂O system has been shown to be more complex than a simple interaction. Computational studies have revealed that a complex formed from two AlCl₃ molecules and one H₂O molecule is necessary to generate a highly acidic proton required to protonate the isobutylene monomer. This process involves the formation of a carbocation intermediate.

Initiation_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Isobutylene Isobutylene ((CH₃)₂C=CH₂) TS1 Proton Transfer Transition State Isobutylene->TS1 Catalyst Catalyst Complex ([Al₂Cl₆OH]⁻H⁺) Catalyst->TS1 Carbocation tert-Butyl Cation ((CH₃)₃C⁺) TS1->Carbocation Counterion Counter-ion ([Al₂Cl₆OH]⁻) TS1->Counterion

Initiation of isobutylene polymerization.
Propagation Pathway

Once the tert-butyl cation is formed, it can attack another isobutylene monomer in the propagation step. This leads to the formation of a new, larger carbocation, and the polymer chain begins to grow. Quantum chemical calculations have shown that this addition proceeds through a low-energy barrier, consistent with the high reaction rates observed experimentally.

Propagation_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Product Carbocation_n Growing Polymer Chain (R-(CH₂-C(CH₃)₂)n⁺) TS2 Monomer Addition Transition State Carbocation_n->TS2 Monomer Isobutylene Monomer Monomer->TS2 Carbocation_n1 Elongated Polymer Chain (R-(CH₂-C(CH₃)₂)n+1⁺) TS2->Carbocation_n1 Computational_Workflow Input 1. Input Structure Generation (e.g., from SMILES or builder) Opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq 3. Vibrational Frequency Calculation (at the same level of theory) Opt->Freq Reaction 5. Reaction Pathway Investigation (Transition state search, IRC) Opt->Reaction Analysis 4. Analysis of Results (Geometrical parameters, frequencies, thermochemistry) Freq->Analysis Reaction->Analysis

References

A Historical Overview of 2-Methylprop-1-ene Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Research of 2-Methylprop-1-ene

This compound, commonly known as isobutylene (B52900), is a four-carbon branched alkene with significant industrial value.[1] Its research history is a journey of discovery, from its initial extraction to the development of sophisticated polymerization techniques and its application in diverse fields, including fuel additives, rubber manufacturing, and pharmaceuticals.

Early Discoveries and Synthesis Methods

Initially, isobutylene was obtained from oil refinery streams.[2] A notable early method for its extraction from hydrocarbon mixtures using sulfuric acid was described in a 1947 patent by John W. Packie and Walter H. Rupp at Standard Oil of New Jersey.[2] This process was further refined in 1950 to exclude 1-butene (B85601) from the extracted isobutylene.[2]

Later, researchers discovered that isobutylene of sufficient purity for chemical synthesis could be prepared by the dehydration of tert-butyl alcohol (t-BuOH).[2] For instance, a 1979 patent by Ralph Levine and Jerome R. Olechowski described the dehydration of t-BuOH using a p-toluenesulfonic acid catalyst in a xylene solution.[2] Another method involves the use of oxalic acid as a catalyst for the dehydration of tert-butanol (B103910) without a solvent.[3] More recent research has focused on developing more sustainable and efficient synthesis methods, including catalytic processes to convert bio-based feedstocks and waste materials into isobutylene.[4] There is also a method for producing isobutylene through the dehydration reaction of isobutanol.[5]

The Advent of Polymerization

A significant portion of this compound research has been dedicated to its polymerization, leading to the production of polyisobutylene (B167198) (PIB), commercially known as butyl rubber.[1][2] The cationic polymerization of isobutylene has been a subject of extensive study.[6][7]

Early commercial production of low molecular weight PIB was often conducted under uncontrolled conditions, with Lewis acids used as catalysts.[6] A major breakthrough was the understanding that chain transfer could be suppressed at lower temperatures, which favors the formation of higher molecular weight polymers.[6] This led to the development of "quasiliving" polymerization of isobutylene, where initiation is controlled and termination or chain transfer is absent during propagation.[6]

The "initiator-transfer" (INIFER) technique, discovered in the late 1970s and early 1980s, was a pivotal development that allowed for the synthesis of telechelic polyisobutene.[7][8] This technique has been instrumental in creating polymers with specific end-groups and predictable molecular weights.[6] Research in this area has explored various initiator systems, including transition metal complexes, and strategies for synthesizing graft and block co-polymers.[7][8]

Applications in Drug Development and Other Industries

While the bulk of isobutylene is used for producing fuel additives like isooctane (B107328) and polymers like butyl rubber, it also has applications in the pharmaceutical and chemical industries.[1][2] Isobutylene-based polymers are being explored for drug delivery systems due to their unique properties that allow for the controlled release of encapsulated drugs.[4] For example, isobutylene-maleic anhydride (B1165640) copolymers have been developed to carry anti-cancer drugs directly to tumor cells.[4]

In the chemical industry, isobutylene is used to produce antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) through the Friedel-Crafts alkylation of phenols.[1] It is also a precursor for methacrolein (B123484) and tert-butylamine.[1]

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical FormulaC4H8[1]
Molar Mass56.106 g/mol [1]
AppearanceColorless gas[1][9]
Density0.5879 g/cm³ (liquid)[1]
Melting Point-140.3 °C[1]
Boiling Point-6.9 °C[1]
Autoignition Temperature465 °C[1]
Explosive Limits1.8–9.6%[1]

Experimental Protocols

Synthesis of this compound via Dehydration of tert-Butanol

This protocol is based on the principle of acid-catalyzed dehydration of an alcohol to form an alkene.

Materials:

  • tert-Butanol

  • Oxalic acid (catalyst)[3]

  • Dichloromethane[3]

  • Benzoic acid (for esterification reaction)[3]

  • Sulfuric acid (for esterification reaction)[3]

  • Potassium permanganate (B83412) (KMnO₄) solution for identification[3]

Procedure:

  • Dehydration of tert-Butanol:

    • In a reaction flask, tert-butanol is mixed with a catalytic amount of oxalic acid.[3]

    • The mixture is heated. The oxalic acid adsorbs the water formed during the reaction, driving the equilibrium towards the formation of isobutylene.[3]

    • The gaseous isobutylene produced is collected.[3]

  • Identification of Isobutylene:

    • The collected gas is bubbled through a potassium permanganate (KMnO₄) solution.[3]

    • The decolorization of the KMnO₄ solution indicates the presence of an alkene (isobutylene).[3]

  • Esterification of Benzoic Acid with Isobutylene:

    • A solution of benzoic acid in dichloromethane (B109758) is prepared.[3]

    • A small amount of sulfuric acid is added as a catalyst.[3]

    • The isobutylene gas produced from the dehydration step is bubbled through this solution.[3]

    • The reaction results in the formation of tert-butyl benzoate.[3]

Cationic Polymerization of this compound

This is a general protocol for the cationic polymerization of isobutylene.

Materials:

  • Isobutylene (monomer)

  • Cationic initiator (e.g., tert-butyl chloride)[6]

  • Lewis acid (co-initiator, e.g., AlCl₃ or EtAlCl₂)[6]

  • Solvent (e.g., dichloromethane)[7]

Procedure:

  • Initiation:

    • The polymerization is initiated by a cationic initiator in conjunction with a Lewis acid.[6]

    • The initiator undergoes heterolytic bond cleavage to form a reactive cation and a counter anion.[6]

    • This cation then reacts with an isobutylene monomer to yield a cationic-adduct.[6]

  • Propagation:

    • Propagation involves the repetitive addition of isobutylene monomers to the growing carbenium ion.[6]

  • Termination/Chain Transfer:

    • The polymerization proceeds until a chain-breaking reaction occurs, which can be either chain transfer or termination.[6]

    • The reaction conditions, particularly temperature, can be controlled to suppress chain transfer and favor the formation of high molecular weight polymers.[6]

Visualizations

historical_timeline cluster_1940s 1940s-1950s: Extraction and Early Synthesis cluster_1970s 1970s: Advancements in Synthesis and Polymerization cluster_recent Recent Developments 1947 1947: Extraction from hydrocarbon mixtures using sulfuric acid. [4] 1950 1950: Improved extraction process to exclude 1-butene. [4] 1947->1950 1979 1979: Dehydration of tert-butanol using a p-toluenesulfonic acid catalyst. [4] 1950->1979 Late 1970s Late 1970s/Early 1980s: Discovery of the INIFER technique for controlled polymerization. [3, 7] 1979->Late 1970s Modern Modern Era: Development of sustainable synthesis from bio-based feedstocks and waste materials. [2] Exploration of isobutylene-based polymers for drug delivery. [2] Late 1970s->Modern

Caption: A historical timeline of key discoveries in this compound research.

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer initiator Cationic Initiator (e.g., t-BuCl) reactive_cation Reactive Cation and Counter Anion initiator->reactive_cation + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) monomer Isobutylene Monomer reactive_cation->monomer growing_chain Growing Carbenium Ion monomer->growing_chain Repetitive Addition final_polymer Polyisobutylene growing_chain->final_polymer

Caption: The mechanism of cationic polymerization of isobutylene.

experimental_workflow cluster_synthesis Synthesis of Isobutylene cluster_identification Identification cluster_application Application Example: Esterification start Mix tert-Butanol and Oxalic Acid heat Heat the Mixture start->heat collect Collect Gaseous Isobutylene heat->collect bubble Bubble gas through KMnO4 solution collect->bubble prepare_solution Prepare Benzoic Acid in Dichloromethane with H2SO4 collect->prepare_solution observe Observe Decolorization bubble->observe bubble_gas Bubble Isobutylene through the solution prepare_solution->bubble_gas product Formation of tert-butyl benzoate bubble_gas->product

Caption: Experimental workflow for the synthesis and use of this compound.

applications cluster_fuel Fuel Industry cluster_polymer Polymer and Rubber Industry cluster_chemical Chemical Manufacturing cluster_pharma Pharmaceuticals isobutylene This compound (Isobutylene) isooctane Isooctane (Fuel Additive) [8, 12] isobutylene->isooctane mtbe Methyl tert-butyl ether (MTBE) (Oxygenate Additive) [12] isobutylene->mtbe butyl_rubber Butyl Rubber (Polyisobutylene) [4, 8, 12] isobutylene->butyl_rubber pib Polyisobutylene (PIB) (Viscosity Modifier, Adhesives, Sealants) [12] isobutylene->pib antioxidants Antioxidants (BHT, BHA) [8, 12] isobutylene->antioxidants methacrolein Methacrolein [8] isobutylene->methacrolein tert_butylamine tert-Butylamine [8] isobutylene->tert_butylamine drug_delivery Drug Delivery Systems [2] isobutylene->drug_delivery anticancer Anti-cancer Drug Carriers [2] drug_delivery->anticancer

Caption: Major applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-methylprop-1-ene, also known as isobutylene (B52900), in various polymerization reactions. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of polyisobutylene (B167198) (PIB) and its copolymers.

Introduction to this compound Polymerization

This compound is a C4 branched alkene that serves as a key monomer in the production of a wide range of polymers, collectively known as polyisobutylene (PIB). Due to its unique molecular structure, with two methyl groups on one of the double-bonded carbons, it readily undergoes cationic polymerization.[1][2] This process is typically initiated by strong protic acids or Lewis acids.[2][3] The resulting polymers are characterized by their excellent impermeability to gases, high chemical resistance, and biocompatibility, making them suitable for a variety of applications, including in the medical and pharmaceutical fields.[4][5]

Living cationic polymerization of isobutylene has been developed to allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and chain-end functionality.[6][7] This control is crucial for creating complex polymer architectures, such as block copolymers, which are of significant interest for advanced material and biomedical applications.[6][8]

Applications in Research and Drug Development

Polyisobutylene's unique properties make it a versatile material for numerous applications in research and drug development:

  • Drug Delivery Systems: PIB is explored for use in transdermal drug delivery patches, where it acts as a biocompatible adhesive that ensures the patch remains on the skin for extended periods, allowing for controlled and sustained release of medications.[4] Its low permeability is also beneficial for creating drug-eluting coatings on medical devices, such as coronary stents, where it enables sustained drug delivery.[5]

  • Medical Packaging: The excellent gas impermeability of PIB helps protect sensitive medical products like vaccines, drugs, and diagnostic kits from degradation by oxygen and moisture, thereby extending their shelf life.[4]

  • Biomedical Implants: PIB-based materials, such as poly(styrene-b-isobutylene-b-styrene) (SIBS), are used in long-term implantable devices due to their exceptional biocompatibility and resistance to degradation and cracking under flexion.[5][9] Applications include their use in ophthalmic devices like the PRESERFLO® MicroShunt for glaucoma treatment.[9]

  • Tissue Engineering: The hydrophobic nature of PIB-based materials can be leveraged in tissue engineering, for instance, in creating electrospun fiber mats that resist fibroblast cell adhesion, which can be advantageous in certain applications like wound healing or as personal protective equipment.[5]

  • Pharmaceutical Stoppers: The impermeability and chemical inertness of butyl rubber, a copolymer of isobutylene and isoprene (B109036), make it an ideal material for pharmaceutical stoppers and seals.[5]

  • Skincare and Cosmetics: In skincare products, low molecular weight PIB can function as an emollient, preventing water loss from the skin in products like lotions, creams, and lip balms.[4][10]

Data Presentation: Polymer Characteristics and Applications

The molecular weight of polyisobutylene is a critical factor that determines its physical properties and, consequently, its applications.

Molecular Weight (Mn, Da)Polydispersity Index (Mw/Mn)Common ApplicationsReferences
< 5,000 (Low MW)1.8 - 5.1Lubricant and fuel additives, adhesives, sealants, detergents, emollients in cosmetics.[8][11]
40,000 - 100,000 (Medium MW)-Adhesives, automotive parts.[8][11]
> 100,000 (High MW)-Butyl rubber production (with isoprene), tire inner linings, pharmaceutical stoppers, polymer modification.[1][11]
Controlled (via Living Polymerization)1.15 - 1.20Advanced biomaterials, drug delivery systems, block copolymers for medical devices.[12]

Experimental Protocols

Protocol for Cationic Polymerization of this compound to Polyisobutylene

This protocol describes a general procedure for the synthesis of polyisobutylene via cationic polymerization using a Lewis acid catalyst.

Materials:

  • This compound (isobutylene), polymerization grade

  • Dichloromethane (CH2Cl2), anhydrous

  • Hexane or Cyclohexane, anhydrous

  • Titanium tetrachloride (TiCl4) or Boron trifluoride (BF3) as catalyst[2][12]

  • Pyridine (as a proton trap, optional)[12]

  • Methanol (for termination)

  • Nitrogen or Argon gas, high purity

  • Glass reactor with overhead stirrer, cooling bath, and gas inlet/outlet

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure it is dry and free of contaminants. The reactor should be equipped with a mechanical stirrer, a thermocouple, and ports for the introduction of reactants and inert gas.

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Monomer Addition: Cool the reactor to the desired temperature (e.g., -30°C) using a suitable cooling bath.[12] Introduce the anhydrous solvent mixture (e.g., a 40/60 v/v mixture of dichloromethane/cyclohexane) into the reactor.[12] Add the desired amount of purified this compound to the cooled solvent.

  • Initiation: In a separate, dry flask under an inert atmosphere, prepare a solution of the Lewis acid catalyst (e.g., TiCl4) in the anhydrous solvent. If using a proton trap like pyridine, it should be added to the reactor before the catalyst.[12] Slowly add the catalyst solution to the stirred monomer solution in the reactor. The polymerization is typically fast and exothermic.

  • Polymerization: Maintain the reaction at the set temperature and continue stirring. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as pre-chilled methanol. This will react with the active cationic species and stop the chain growth.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the precipitated polyisobutylene and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polyisobutylene for its molecular weight (Mn), molecular weight distribution (Mw/Mn), and structure using techniques such as Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][13]

Protocol for Copolymerization of this compound and Isoprene (Butyl Rubber Synthesis)

This protocol outlines the synthesis of butyl rubber (isobutylene-isoprene rubber, IIR) through cationic copolymerization.

Materials:

  • This compound (isobutylene), polymerization grade

  • Isoprene, polymerization grade (typically ~2% of the monomer feed)[1]

  • Methyl chloride (CH3Cl) as a diluent[14]

  • Aluminum chloride (AlCl3) as an initiator[14][15]

  • Liquid ethylene (B1197577) for cooling[14]

  • Methanol for termination

Procedure:

  • Reactor Setup and Cooling: Use a reactor capable of maintaining very low temperatures. Cool the reactor to between -90°C and -100°C, often achieved by using boiling liquid ethylene.[14]

  • Monomer and Diluent Feed: Prepare a feed stream containing a mixture of approximately 98% isobutylene and 2% isoprene dissolved in methyl chloride.[1][14]

  • Initiator Preparation: In a separate vessel, prepare a solution of the initiator, such as aluminum chloride, in methyl chloride.

  • Polymerization: Continuously feed both the monomer mixture and the initiator solution into the cooled reactor. The polymerization is extremely rapid.[16] The butyl rubber polymer is insoluble in methyl chloride and will precipitate, forming a slurry.[16]

  • Termination and Recovery: The polymer slurry is discharged from the reactor into a flash tank containing hot water. This terminates the reaction and vaporizes the unreacted monomers and the diluent, which can be recovered and recycled.

  • Finishing: The polymer crumb is then washed to remove catalyst residues, dewatered, and dried.

  • Characterization: The resulting butyl rubber can be characterized for its molecular weight, Mooney viscosity, and unsaturation content.

Visualizations

G Initiation Initiation (Lewis Acid + Co-initiator) Carbocation Tertiary Carbocation (Propagating Species) Initiation->Carbocation Forms Monomer This compound (Isobutylene) Monomer->Carbocation Reacts with Propagation Propagation Monomer->Propagation Carbocation->Propagation Initiates PolymerChain Growing Polymer Chain Propagation->PolymerChain Adds Monomer PolymerChain->Propagation Repeats Termination Termination (e.g., with Methanol) PolymerChain->Termination Quenched by FinalPolymer Polyisobutylene (PIB) Termination->FinalPolymer Yields G Start Start ReactorPrep Reactor Preparation (Dry, Inert Atmosphere) Start->ReactorPrep Cooling Cooling to Reaction Temp (e.g., -30°C to -100°C) ReactorPrep->Cooling ReagentAddition Add Anhydrous Solvent & Monomer(s) Cooling->ReagentAddition Initiation Initiator/Catalyst Addition ReagentAddition->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Termination Termination with Quenching Agent Polymerization->Termination Desired Conversion Purification Precipitation, Washing, & Filtration Termination->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization End End Characterization->End G Monomer This compound Cationic Cationic Polymerization Monomer->Cationic LivingCationic Living Cationic Polymerization Monomer->LivingCationic Copolymerization Copolymerization (with Isoprene) Monomer->Copolymerization PIB Polyisobutylene (PIB) Cationic->PIB ControlledPIB Well-Defined PIB & Block Copolymers LivingCationic->ControlledPIB ButylRubber Butyl Rubber (IIR) Copolymerization->ButylRubber App_General Adhesives, Sealants, Lubricants PIB->App_General App_Medical Drug Delivery, Implants, Medical Packaging ControlledPIB->App_Medical App_Tires Tire Inner Liners, Pharmaceutical Stoppers ButylRubber->App_Tires

References

Application Notes: 2-Methylprop-1-ene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[1] 2-Methylprop-1-ene, commonly known as isobutylene (B52900), serves as a valuable and versatile reagent for the introduction of the tert-butyl (tBu) protecting group for alcohols, carboxylic acids, and to a lesser extent, other functional groups.[2][3] The resulting tert-butyl ethers and esters are prized for their considerable stability across a wide array of chemical conditions, including strongly basic, nucleophilic, and organometallic environments.[4][5] A key advantage of the tert-butyl group is its facile removal under acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate.[4][6] This acid lability allows for selective deprotection and makes the tert-butyl group an excellent component of orthogonal protection strategies.[4]

Application in Protecting Alcohols

The protection of hydroxyl groups as tert-butyl ethers is a common strategy to prevent their acidic proton from interfering with basic reagents or to avoid their participation in oxidation or nucleophilic reactions.[7][8] The formation of a tert-butyl ether is typically achieved by the acid-catalyzed addition of the alcohol to isobutylene.[4][9]

Key Features of tert-Butyl Ethers:

  • High Stability: Resistant to strong bases (e.g., NaOH, LDA), organometallic reagents (e.g., Grignard reagents, organolithiums), and many reducing agents.[4]

  • Acid Labile: Readily cleaved under acidic conditions, allowing for selective deprotection.[4]

  • Orthogonal Protection: Compatible with other protecting groups that are removed under different conditions, such as silyl (B83357) ethers (fluoride labile) or benzyl (B1604629) ethers (hydrogenolysis).[4]

Table 1: Selected Methods for the Protection of Alcohols as tert-Butyl Ethers

MethodReagents and ConditionsSubstrate ScopeTypical YieldReference(s)
Classical Method Isobutylene, cat. H₂SO₄ or p-TsOH, CH₂Cl₂ or Et₂O, 0 °C to RTPrimary, secondary, and tertiary alcoholsGood to High[4]
Lewis Acid Catalysis Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Mg(ClO₄)₂General applicability for alcoholsHigh[10][11]
Erbium(III) Triflate Er(OTf)₃ (cat.), solvent-free, RTAlcohols and phenolsHigh[10][12]
Perchloric Acid tert-Butyl acetate (B1210297), cat. HClO₄Primary and secondary alcohols, diolsHigh[11][13]
Triflimide Catalysis tert-Butyl acetate, cat. (CF₃SO₂)₂NH (Tf₂NH)Alcohols and carboxylic acidsHigh[3][10]
Application in Protecting Carboxylic Acids

Carboxylic acids are frequently protected as tert-butyl esters to mask their acidity and prevent them from acting as nucleophiles in subsequent reactions.[14] The tert-butyl ester is exceptionally stable to basic conditions that would typically hydrolyze other esters (e.g., methyl or ethyl esters).[15]

Key Features of tert-Butyl Esters:

  • Base Stability: Highly resistant to saponification and other base-mediated reactions.[5]

  • Acid Cleavage: Deprotection is cleanly effected by treatment with acid, releasing the carboxylic acid and gaseous isobutylene.[3][15]

  • Peptide Synthesis: Widely used in peptide synthesis to protect the C-terminus or acidic side chains of amino acids like aspartic and glutamic acid.[5]

Table 2: Selected Methods for the Protection of Carboxylic Acids as tert-Butyl Esters

MethodReagents and ConditionsSubstrate ScopeTypical YieldReference(s)
Isobutylene Method Isobutylene, cat. H₂SO₄, CH₂Cl₂, low temperatureVarious carboxylic acidsGood to High[3][16]
Triflimide Catalysis tert-Butyl acetate, cat. (CF₃SO₂)₂NH (Tf₂NH)Amino acids, carboxylic acidsGood to High[3][17]
Transesterification tert-Butanol, EDCI, DMAPGeneral carboxylic acidsModerate-High[18]
Deprotection Strategies

The removal of the tert-butyl group from ethers and esters is most commonly achieved under acidic conditions.[4] The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the presence of other protecting groups.[10][19]

Table 3: Common Methods for the Deprotection of tert-Butyl Ethers and Esters

MethodReagents and ConditionsSelectivityReference(s)
Strong Protic Acids Trifluoroacetic acid (TFA), CH₂Cl₂, RTCleaves most acid-labile groups.[4][19]
Aqueous Mineral Acids Aqueous H₃PO₄Mild and selective for t-butyl groups; tolerates Cbz, benzyl/methyl esters, TBDMS ethers.[10][17]
Lewis Acids ZnBr₂ in CH₂Cl₂Can selectively cleave t-butyl esters in the presence of certain N-protecting groups.[20][21][22][20][21][22]
Cerium(III) Chloride/NaI CeCl₃·7H₂O, NaI, CH₃CN, refluxAllows selective deprotection of t-butyl esters in the presence of N-Boc groups.[23][23]
Microwave-Assisted p-TsOH, solvent-free, microwave irradiationRapid deprotection of aromatic t-butyl esters.[19][19]

Visualizations

Caption: Acid-catalyzed mechanism for alcohol protection.

Workflow_Diagram start Start: Synthesis requires protection of -OH or -COOH check_conditions Assess downstream reaction conditions start->check_conditions is_basic Are conditions basic, nucleophilic, or reductive? check_conditions->is_basic Yes is_acidic Are conditions acidic? check_conditions->is_acidic No select_tbu Select this compound to form t-Butyl ether/ester is_basic->select_tbu select_other Choose an alternative acid-stable protecting group is_acidic->select_other protect Protection Step: React with isobutylene and acid catalyst select_tbu->protect synthesis Perform desired synthetic transformations protect->synthesis deprotect Deprotection Step: Treat with acid (e.g., TFA, HCl) synthesis->deprotect end End: Yield final product with deprotected group deprotect->end

Caption: Workflow for using this compound as a protecting group.

Orthogonal_Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection Molecule HO-R-CH₂OH (Diol) Protect_Bn Protect one -OH as Benzyl Ether (NaH, BnBr) Molecule->Protect_Bn Intermediate1 BnO-R-CH₂OH Protect_Bn->Intermediate1 Protect_tBu Protect second -OH as t-Butyl Ether (Isobutylene, H⁺) Intermediate1->Protect_tBu Intermediate2 BnO-R-CH₂O-tBu Protect_tBu->Intermediate2 Deprotect_tBu Acidic Cleavage (TFA) Intermediate2->Deprotect_tBu Path A Intermediate3 BnO-R-CH₂OH Deprotect_tBu->Intermediate3 Deprotect_Bn Hydrogenolysis (H₂, Pd/C) Intermediate3->Deprotect_Bn Final_Product HO-R-CH₂OH Deprotect_Bn->Final_Product

Caption: Orthogonal strategy with t-Butyl and Benzyl ethers.

Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a tert-Butyl Ether

This protocol describes the formation of a tert-butyl ether from a primary alcohol using isobutylene and a catalytic amount of a strong acid.[4]

Materials:

  • Primary alcohol (1.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (0.05 equiv)

  • Liquid isobutylene (this compound) (3.0-5.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, pressure-equalizing dropping funnel or sealed tube, magnetic stirrer, ice bath

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane in a suitable round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of the strong acid catalyst (e.g., p-TsOH, 0.05 equiv).

  • Carefully add condensed, liquid isobutylene (3.0-5.0 equiv) to the cooled solution. Alternatively, the reaction can be performed in a sealed pressure tube.

  • Seal the reaction vessel and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Protection of a Carboxylic Acid as a tert-Butyl Ester

This protocol details the esterification of a carboxylic acid using isobutylene under acidic conditions, a method particularly useful for its high efficiency at low temperatures.[16]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Liquid isobutylene (1.5-2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.05-0.1 equiv)

  • Triethylamine (B128534) (Et₃N)

  • Round-bottom flask, magnetic stirrer, low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to a temperature between -30 °C and -70 °C using a suitable cooling bath.

  • Slowly add liquid isobutylene (1.5-2.0 equiv) to the cooled solution.

  • Add the triflic acid catalyst (0.05-0.1 equiv) dropwise to the stirring mixture, maintaining the low temperature.

  • Stir the reaction for 1-2 hours at this temperature, monitoring by TLC for the disappearance of the starting acid.

  • Quench the reaction by adding triethylamine (1.5 equiv relative to the acid catalyst) to neutralize the triflic acid.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude tert-butyl ester.

  • Purify by column chromatography or recrystallization as needed.

Protocol 3: General Procedure for the Deprotection of a tert-Butyl Ether

This protocol outlines the standard procedure for cleaving a tert-butyl ether using trifluoroacetic acid (TFA).[4]

Materials:

  • tert-Butyl ether (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ether (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Re-dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.

  • Purify the product if necessary.

Protocol 4: Selective Deprotection of a tert-Butyl Ester in the Presence of an N-Boc Group

This protocol describes a method for the chemoselective cleavage of a tert-butyl ester using a CeCl₃·7H₂O–NaI system, leaving an N-Boc group intact.[23]

Materials:

  • N-Boc-protected amino acid tert-butyl ester (1.0 equiv)

  • Acetonitrile (B52724) (CH₃CN)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)

  • Sodium iodide (NaI) (1.3 equiv)

  • 10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of the N-Boc-protected amino acid tert-butyl ester (1.0 equiv) in acetonitrile, add CeCl₃·7H₂O (1.5 equiv) and NaI (1.3 equiv).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue.

  • Wash the mixture with 10% aqueous Na₂S₂O₃ solution to remove any iodine formed, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Boc amino acid can be purified by crystallization or column chromatography.

References

application of isobutylene in mass spectrometry calibration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of isobutylene (B52900) as a chemical ionization reagent gas for accurate mass determination and analysis of low-polarity, volatile compounds.

Application Notes

Introduction to Isobutylene in Mass Spectrometry

Isobutylene (2-methylpropene) is a colorless, flammable gas that serves as a valuable reagent in chemical ionization (CI) mass spectrometry.[1] As a "soft" ionization technique, CI using isobutylene is particularly advantageous for the analysis of compounds that are prone to extensive fragmentation under harder ionization methods like electron ionization (EI).[2][3] This results in a mass spectrum with a more prominent molecular ion or quasi-molecular ion ([M+H]+), which is crucial for the accurate determination of the molecular weight of an analyte.[4]

The primary application of isobutylene in this context is as a reagent gas. In the CI source, the reagent gas is ionized by electron impact, and these primary ions then react with neutral analyte molecules to produce analyte ions, typically through proton transfer.[2] Isobutylene is considered a softer reagent gas compared to methane, leading to less fragmentation of the analyte and a clearer mass spectrum.[3]

Advantages of Using Isobutylene:

  • Soft Ionization: Preserves the molecular ion, simplifying spectral interpretation and molecular weight determination.[2]

  • Enhanced Signal: Studies with the related compound isobutane (B21531) have shown a superior analyte signal abundance compared to methane.[1][5]

  • Suitability for Nonpolar Compounds: Effective for the ionization of relatively nonpolar and volatile samples.[4]

Limitations and Mitigation:

A notable drawback of using pure isobutane, and by extension isobutylene, is its tendency to cause fouling of the ion source more rapidly than methane.[1] This issue can be effectively mitigated by using a diluted mixture of isobutylene in an inert gas, such as argon. A 10% isobutylene in argon mixture has been shown to provide the signal enhancement benefits while significantly extending the operational lifetime of the ion source.[1]

Quantitative Data

The mass spectrum of isobutylene is characterized by a molecular ion and several key fragment ions. The relative abundance of these ions can be used for instrument calibration and tuning.

Table 1: Characteristic Ions in the Mass Spectrum of Isobutylene

m/zIonRelative Abundance
56[C4H8]+ (Molecular Ion)Moderate
41[C3H5]+High
39[C3H3]+Moderate
29[C2H5]+Low

Note: Relative abundances can vary depending on the instrument and ionization conditions.

When used as a CI reagent gas, the performance of isobutylene (here represented by isobutane from a comparative study) shows distinct advantages over methane.

Table 2: Performance Comparison of Isobutane and Methane as CI Reagent Gases

ParameterIsobutane (Pure)10% Isobutane in ArgonMethane
Analyte Signal (Positive Mode) ~2x that of Methane~2x that of MethaneBaseline
Analyte Signal (Negative Mode - ECNI) Reproducibility issues~3x that of MethaneBaseline
Ion Source Fouling HighLowLow
Spectral Dependence on Reagent Gas Pressure HighLowLow

Data synthesized from a study on isobutane.[1]

Experimental Protocols

Protocol 1: Calibration of a GC-MS System using Isobutylene Chemical Ionization

This protocol outlines the general procedure for calibrating a Gas Chromatograph-Mass Spectrometer (GC-MS) using isobutylene as the chemical ionization reagent gas.

1. Instrument Preparation: a. Ensure the GC-MS system is clean and has been recently maintained, particularly the ion source. b. Install a CI-compatible ion source if not already present. c. Connect a cylinder of high-purity isobutylene (or a 10% isobutylene in argon mixture) to the reagent gas inlet of the mass spectrometer.

2. Setting MS Parameters: a. Set the ion source temperature to an appropriate value for CI, typically between 150-250°C. b. Set the electron energy to a value sufficient to ionize the reagent gas, commonly 70-100 eV. c. Introduce the isobutylene reagent gas into the ion source and adjust the flow rate to achieve a stable source pressure, typically in the range of 10⁻⁵ to 10⁻⁴ Torr. d. Allow the system to stabilize for at least 30 minutes to ensure a consistent reagent ion plasma.

3. Mass Calibration: a. Introduce a known calibration compound (e.g., perfluorotributylamine (B110022) - PFTBA) into the ion source via a direct insertion probe or by injection into the GC. b. Acquire a full scan mass spectrum of the calibration compound in CI mode. c. Use the instrument's calibration software to identify the known peaks of the calibrant and perform a mass axis calibration. The software will generate a new calibration file.

4. Verification: a. Re-acquire a spectrum of the calibration compound to verify that the mass assignments are accurate across the desired mass range. b. The instrument is now calibrated for analysis in isobutylene CI mode.

Protocol 2: Analysis of a Nonpolar Analyte using Isobutylene CI-GC-MS

This protocol describes the analysis of a sample containing a nonpolar, volatile analyte after the instrument has been calibrated with isobutylene.

1. Sample Preparation: a. Prepare the sample by dissolving it in a suitable volatile solvent (e.g., hexane, dichloromethane). b. If necessary, derivatize the analyte to increase its volatility.

2. GC Method Development: a. Select a GC column appropriate for the analyte of interest. b. Develop a temperature program that provides good chromatographic separation of the analyte from other components in the sample matrix.

3. MS Data Acquisition: a. Set the MS to operate in CI mode with isobutylene as the reagent gas, using the parameters established during calibration. b. Inject the sample onto the GC column. c. Acquire data in full scan mode to obtain the mass spectrum of the eluting analyte. The spectrum should prominently feature the [M+H]+ ion.

4. Data Analysis: a. Identify the peak corresponding to the analyte in the total ion chromatogram. b. Extract the mass spectrum for this peak. c. Determine the molecular weight of the analyte from the observed quasi-molecular ion.

Visualizations

Mass_Spec_Calibration_Workflow cluster_prep Preparation cluster_setup MS Setup & Stabilization cluster_cal Calibration cluster_verify Verification & Analysis start Start: Instrument Check gas Connect Isobutylene Reagent Gas start->gas params Set CI Source Parameters (Temp, Electron Energy) gas->params gas_flow Introduce Isobutylene & Stabilize Pressure params->gas_flow calibrant Introduce Calibration Standard (e.g., PFTBA) gas_flow->calibrant acquire Acquire Mass Spectrum calibrant->acquire calibrate Perform Mass Axis Calibration acquire->calibrate verify Verify Calibration Accuracy calibrate->verify analyze Proceed with Sample Analysis verify->analyze end End: Calibrated System analyze->end

Caption: Workflow for Mass Spectrometer Calibration using Isobutylene.

Drug_Metabolite_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing cluster_interpretation Interpretation & Pathway Analysis sample In vitro/In vivo Drug Metabolism Assay extract Extract Metabolites sample->extract gcms GC Separation of Metabolites extract->gcms ms Isobutylene CI-MS Analysis gcms->ms spectra Acquire Mass Spectra of Potential Metabolites ms->spectra identify Identify Quasi-Molecular Ions ([M+H]+) spectra->identify structure Propose Metabolite Structures identify->structure pathway Elucidate Metabolic Pathway structure->pathway report Final Report pathway->report Chemical_Ionization_Process cluster_source CI Ion Source e e- IB C4H8 (Isobutylene) e->IB Electron Impact IB_ion [C4H9]+ IB->IB_ion Self-Protonation M M (Analyte) IB_ion->M Proton Transfer MH [M+H]+ (Quasi-molecular Ion) M->MH to_analyzer MH->to_analyzer To Mass Analyzer

References

Application Notes and Protocols for Gas-Phase Reactions of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylprop-1-ene, also known as isobutene, is a significant unsaturated hydrocarbon used in the synthesis of various industrial products, including gasoline additives and polymers. Its gas-phase reactions are of considerable interest in the fields of atmospheric chemistry, combustion science, and industrial process optimization. Understanding the kinetics and mechanisms of these reactions is crucial for predicting atmospheric lifetimes, modeling combustion processes, and improving industrial yields. This document provides a detailed protocol for studying the gas-phase reactions of this compound, with a specific focus on its reaction with ozone (ozonolysis), a key atmospheric oxidant. The methodologies described are applicable to researchers in academia and industry, including drug development professionals who may study metabolic pathways involving similar reactive intermediates.

General Experimental Setup

A versatile experimental setup is required to investigate the gas-phase reactions of this compound. The core of the system is typically a reaction chamber coupled with gas handling and analytical instrumentation.

Key Components:

  • Reaction Chamber: The choice of reactor depends on the specific reaction conditions. For atmospheric chemistry studies, collapsible Teflon bags (50-100 L) are often used to maintain atmospheric pressure.[1] For higher pressure or temperature studies, a silica-lined or stainless steel flow reactor can be employed.[2][3]

  • Gas Handling System: A system of mass flow controllers (MFCs) is used to introduce precise amounts of this compound, oxidants (e.g., ozone), and bath gases (e.g., N₂ or synthetic air) into the reactor. Reactants are typically prepared as dilute mixtures in an inert gas.

  • Reaction Initiation: Reactions can be initiated thermally, photochemically, or by introducing a reactive species. For ozonolysis, an ozone generator produces O₃ by passing O₂ through a UV lamp.[4] For photochemical studies, UV lamps surrounding the reactor can be used to photolyze precursors and generate radicals.

  • Analytical Instrumentation:

    • Fourier Transform Infrared (FTIR) Spectroscopy: An in-situ or extractive FTIR spectrometer is commonly used for time-resolved monitoring of both reactants and products.[1][4] It allows for the identification and quantification of multiple species simultaneously.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of complex product mixtures.[5][6] Samples can be collected from the reactor at different time intervals for offline analysis.

    • Chemiluminescence Analyzer: Used for precise measurement of ozone concentrations.[1]

Below is a diagram illustrating the general workflow for a typical gas-phase experiment.

G cluster_prep Preparation Stage cluster_exp Experiment Stage cluster_analysis Analysis Stage Reagents Reagent & Gas Preparation Introduction Introduce Reactants (this compound, O3, etc.) Reagents->Introduction Chamber Chamber Conditioning Chamber->Introduction Initiation Initiate Reaction (e.g., Mixing, UV light) Introduction->Initiation Monitoring Monitor Reaction (FTIR, GC-MS Sampling) Initiation->Monitoring Data Collect Time-Resolved Spectra/Chromatograms Monitoring->Data Analysis Kinetic & Product Analysis Data->Analysis Results Report Rate Constants & Product Yields Analysis->Results

Figure 1: General experimental workflow for gas-phase kinetics studies.

Protocol: Gas-Phase Ozonolysis of this compound

This protocol details the procedure for determining the products and reaction rate constant of this compound with ozone at ambient temperature and pressure.

Objective

To quantify the major products and determine the bimolecular rate constant for the reaction of this compound with ozone.

Apparatus and Reagents
  • Apparatus:

    • 100 L Teflon reaction chamber.[1]

    • Ozone generator.

    • FTIR spectrometer coupled to the reaction chamber.

    • Mass flow controllers for N₂, O₂, and the this compound mixture.

    • Pressure and temperature sensors.

    • Vacuum pump.

  • Reagents:

    • This compound (≥99% purity).

    • High-purity Oxygen (O₂, 99.99%).[4]

    • High-purity Nitrogen (N₂, 99.99%).

    • Cyclohexane (99.9%) as an OH radical scavenger (optional, to prevent side reactions).[4]

Experimental Procedure
  • Chamber Preparation:

    • Clean the Teflon chamber by flushing it with high-purity N₂ for at least 24 hours.

    • Evacuate the chamber to a pressure below 10⁻³ Torr.

  • Reactant Introduction:

    • Introduce the OH scavenger (cyclohexane) into the chamber if required for the specific experimental goals.

    • Fill the chamber with a known partial pressure of this compound using a calibrated MFC.

    • Bring the total pressure to atmospheric pressure (approx. 760 Torr) by adding the bath gas (N₂ or synthetic air).

    • Allow the mixture to equilibrate for at least 30 minutes and record a background FTIR spectrum.

  • Reaction Initiation and Monitoring:

    • Generate a stable flow of O₃/O₂ mixture from the ozone generator.

    • Introduce a known concentration of ozone into the chamber to initiate the reaction. The reaction is typically fast.[4]

    • Immediately begin recording FTIR spectra at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to observe significant reactant decay (e.g., 30-60 minutes).

    • Continuously monitor the temperature and pressure inside the chamber.

  • Data Collection:

    • After the reaction has proceeded to the desired extent, stop the data acquisition.

    • Identify and quantify the concentrations of reactants (this compound, O₃) and products using their characteristic infrared absorption bands. Major products from this reaction are acetone (B3395972) and formaldehyde.[7][8]

Data Analysis
  • Product Identification: Compare the product spectra with reference spectra from standard libraries to confirm the identity of products like acetone, formaldehyde, and potentially formic acid or CO₂.[4]

  • Kinetic Analysis (Relative Rate Method): If a reference compound with a known ozone reaction rate is included, the rate constant for this compound can be determined using the following relationship:

    • ln([this compound]₀ / [this compound]ₜ) = (k₁/k₂) * ln([Reference]₀ / [Reference]ₜ)

    • Where k₁ and k₂ are the rate constants for this compound and the reference compound, respectively.

  • Kinetic Analysis (Absolute Method): Plot the natural logarithm of the this compound concentration versus time. If the ozone concentration is kept in large excess (pseudo-first-order conditions), the slope of this plot will be -k'[O₃], where k' is the pseudo-first-order rate constant. The bimolecular rate constant k can then be calculated.

Data Presentation

The following table summarizes representative kinetic data for the gas-phase ozonolysis of this compound and related compounds from the literature.

CompoundRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)MethodReference
This compound~1.1 x 10⁻¹⁷ (implied)296-[4]
2-Methyl-1-nitroprop-1-ene(3.5 ± 0.9) x 10⁻²⁰296FTIR[4]
4-Methyl-4-nitro-1-pentene(6.8 ± 0.8) x 10⁻¹⁹296FTIR[4]
2-Methoxypropene(1.18 ± 0.13) x 10⁻¹⁷AmbientChamber/FTIR/GC-FID[1]
2-Ethoxypropene(1.89 ± 0.23) x 10⁻¹⁷AmbientChamber/FTIR/GC-FID[1]

Note: The rate constant for this compound itself is significantly higher than its nitro-substituted counterparts, as the electron-withdrawing -NO₂ group deactivates the double bond towards ozone attack.[4]

Visualization of Ozonolysis Mechanism

The ozonolysis of this compound proceeds through the formation of an unstable primary ozonide, which rapidly rearranges and decomposes to form stable carbonyl products.

G Reactants This compound + O3 POZ Primary Ozonide (Unstable Intermediate) Reactants->POZ [1] Cycloaddition Decomposition Decomposition POZ->Decomposition [2] Rearrangement Products Acetone + Formaldehyde Decomposition->Products [3] Cleavage Criegee Criegee Intermediate (Can lead to side products) Decomposition->Criegee [3a] Alternative Cleavage

Figure 2: Simplified reaction pathway for the ozonolysis of this compound.

This simplified pathway shows the main reaction channel leading to the formation of acetone and formaldehyde.[7][9] The reaction initially forms a primary ozonide which then decomposes.[4][9] This decomposition can also form a Criegee intermediate, which can go on to react with other atmospheric species.[4]

References

Application Notes and Protocols for the Purification of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques employed in the purification of 2-methylprop-1-ene, also known as isobutylene (B52900). High-purity isobutylene is a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds and other fine chemicals. The selection of an appropriate purification method is paramount to ensure the quality, efficacy, and safety of the final products.

Introduction to Purification Techniques

The primary challenge in purifying this compound lies in its separation from other C4 isomers, such as 1-butene, cis-2-butene, and trans-2-butene, which often have very close boiling points. Several techniques have been developed to overcome this challenge, ranging from chemical conversion to physical separation methods. The choice of method depends on the required purity, the scale of operation, and the nature of the impurities present in the initial mixture.

This document outlines four principal methods for the purification of this compound:

  • Chemical Conversion and Regeneration: This widely used industrial approach involves the selective reaction of isobutylene to form an intermediate compound that is easier to separate. The purified intermediate is then decomposed to regenerate high-purity isobutylene.

  • Adsorption-Based Separation: These methods utilize porous materials that selectively adsorb certain molecules based on size, shape, or polarity.

  • Selective Oligomerization: This technique leverages the higher reactivity of isobutylene compared to other C4 olefins to selectively convert it into higher molecular weight compounds that are easily separated.

  • Fractional Distillation: While challenging, this classical method can be employed, often in conjunction with other techniques, to achieve high purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key quantitative parameters associated with the different purification methods for this compound.

Purification TechniqueKey Intermediate/AdsorbentTypical Purity AchievedYield/RecoveryKey Process ConditionsAdvantagesDisadvantages
Dehydration of tert-Butanol (B103910) tert-Butanol>99.9%[1][2]94.1%[1]80-150°C, Acidic Catalyst (e.g., Al₂O₃, ion exchange resin)[1][2][3]High purity, well-established method.Requires an additional reaction step.
Cracking of MTBE Methyl tert-Butyl Ether (MTBE)99.95 wt%[4]High150-500°C, Heterogeneous Catalyst[4][5]High purity, can be integrated with MTBE production.High energy consumption due to high temperatures.
Molecular Sieve Adsorption 5A Molecular Sieves, Silicalite99%[6][7]High100°C, 101.325 kPa[7]Shape-selective separation, avoids chemical reactions.Requires regeneration of the adsorbent.
Pressure Swing Adsorption (PSA) Modified X molecular sieve, SAPO-1799.2 - 99.5 wt%[8]HighAdsorption: 0.15-0.8 MPa, Desorption: 0.03-0.1 MPa[8]Low energy consumption compared to distillation.Complex process control.
Selective Oligomerization Acidic Ion-Exchanger, Co/BETA molecular sieveN/A (impurity removal)N/A60-100°C, 1-2 MPa[9]Selectively removes isobutylene from a mixed stream.Isobutylene is consumed in the process.

Experimental Protocols

Purification via Dehydration of tert-Butanol

This protocol describes a laboratory-scale method for producing high-purity this compound by the catalytic dehydration of tert-butanol.[1]

Materials:

  • tert-Butanol (reagent grade)

  • Diethanolamine (B148213)

  • Concentrated Sulfuric Acid

  • Three-neck round-bottom flask (2 L)

  • Heating mantle with stirrer

  • Condenser

  • Separator

  • Collection flask (cooled)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation:

    • In a separate vessel, cautiously mix 0.1 mol of diethanolamine with an equimolar amount of concentrated sulfuric acid.

    • Stir the mixture at 120°C for 2 hours.

    • Dry the resulting diethanolamine sulfate (B86663) under vacuum until the water content is below 0.2 wt%.

  • Dehydration Reaction:

    • To the 2 L three-neck round-bottom flask, add 20.0 g of the prepared diethanolamine sulfate catalyst and 2000.0 g of tert-butanol.[1]

    • Assemble the flask with the heating mantle, stirrer, condenser, and separator. The collection flask should be cooled in an ice bath.

    • Heat the mixture to 80°C while stirring to initiate reflux.[1]

    • Maintain the reaction at a constant temperature for 8 hours.[1]

    • During the reaction, water produced will be collected in the separator. The gaseous this compound will pass through the condenser and be collected in the cooled flask.

  • Product Analysis:

    • After 8 hours, cool the reaction mixture.

    • Analyze the collected liquid product using gas chromatography (GC) to determine the purity of the this compound.

    • The reported conversion of tert-butanol is 96.80%, with a selectivity for isobutylene of 97.21%, resulting in a product purity of 99.90% and a yield of 94.1%.[1]

Purification via Cracking of Methyl tert-Butyl Ether (MTBE)

This process is typically carried out on an industrial scale but can be adapted for laboratory or pilot plant settings. It involves the vapor-phase cracking of MTBE over a solid acid catalyst.[4][5]

Materials:

  • High-purity Methyl tert-Butyl Ether (MTBE)

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace

  • Mass flow controller for feeding liquid MTBE

  • Condenser system

  • Gas-liquid separator

  • Solid acid catalyst (e.g., magnesium aluminosilicate)[4]

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Pack the fixed-bed reactor with the solid acid catalyst.

    • Place the reactor inside the furnace and connect the MTBE feed line via the mass flow controller.

    • Connect the reactor outlet to a condenser system followed by a gas-liquid separator.

  • Cracking Reaction:

    • Heat the furnace to the desired reaction temperature, typically in the range of 200-400°C.[5]

    • Set the reactor pressure, typically between 0.3 and 1 MPa.[5]

    • Introduce the MTBE feed into the reactor at a controlled flow rate.

    • The MTBE will vaporize and pass over the catalyst bed, where it cracks into isobutylene and methanol (B129727).

  • Product Separation and Purification:

    • The reactor effluent, a mixture of isobutylene, methanol, and unreacted MTBE, is cooled in the condenser system.

    • The condensed liquid and non-condensable gas (isobutylene) are separated.

    • Further purification of the isobutylene stream is required to remove methanol and unreacted MTBE. This is typically achieved through a series of steps including water washing to remove methanol, followed by distillation.[4]

  • Product Analysis:

    • Analyze the purified isobutylene stream by GC to determine its purity. Purity levels of 99.95 wt% can be achieved with this method.[4]

Visualizations

Logical Relationship of Chemical Conversion Purification Methods

cluster_hydration Hydration-Dehydration Route cluster_etherification Etherification-Cracking Route C4_mix_h Mixed C4 Stream (with Isobutylene) Hydration Hydration (+ H2O, H2SO4) C4_mix_h->Hydration TBA tert-Butanol (TBA) Hydration->TBA C4_raffinate_h C4 Raffinate (without Isobutylene) Hydration->C4_raffinate_h Separation Dehydration Dehydration (Catalyst, Heat) TBA->Dehydration Pure_IB_h High-Purity Isobutylene Dehydration->Pure_IB_h C4_mix_e Mixed C4 Stream (with Isobutylene) Etherification Etherification (+ Methanol) C4_mix_e->Etherification MTBE Methyl tert-Butyl Ether (MTBE) Etherification->MTBE C4_raffinate_e C4 Raffinate (without Isobutylene) Etherification->C4_raffinate_e Separation Cracking Cracking (Catalyst, Heat) MTBE->Cracking Pure_IB_e High-Purity Isobutylene Cracking->Pure_IB_e

Caption: Chemical conversion routes for isobutylene purification.

Experimental Workflow for Pressure Swing Adsorption (PSA)

start Mixed C4 Feed Gas adsorber1 Adsorber 1 (Pressurized) start->adsorber1 Adsorption Phase product High-Purity Isobutylene adsorber1->product Product Stream switch_valves Valve Switching adsorber1->switch_valves Bed Saturated adsorber2 Adsorber 2 (Regenerating) adsorber2->start Cycle Complete waste Impurities (n-butenes, etc.) adsorber2->waste Desorption (Blowdown) switch_valves->adsorber1 Switch to Regeneration switch_valves->adsorber2 Switch to Adsorption

Caption: Simplified workflow of a two-bed PSA system.

References

Application Notes and Protocols: 2-Methylprop-1-ene as a Monomer for Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl rubber, a copolymer of 2-methylprop-1-ene (isobutylene) and a small amount of isoprene (B109036), is a synthetic elastomer renowned for its excellent impermeability to gases and moisture, high damping characteristics, and resistance to heat, weathering, and chemicals.[1][2] These properties make it an indispensable material in a variety of applications, including tire inner liners, pharmaceutical stoppers, adhesives, and sealants.[2] The synthesis of butyl rubber is primarily achieved through a cationic copolymerization of isobutylene (B52900) with a minor fraction of isoprene, typically around 1-3%.[1][3] The isoprene units introduce unsaturated sites into the polymer backbone, which are essential for vulcanization (cross-linking).[4]

This document provides detailed application notes and experimental protocols for the synthesis of butyl rubber using this compound as the primary monomer.

Data Presentation

Table 1: Influence of Monomer Feed Ratio on Butyl Rubber Properties
Isobutylene (mol%)Isoprene (mol%)Number-Average Molecular Weight (Mn) x 10^5 ( g/mol )Molecular Weight Distribution (PDI)Unsaturation (mol%)
99.01.03.02.65~1.0
98.51.51.52.70~1.5
98.02.0--~2.0
97.03.02.62.28~3.0

Data synthesized from trends described in cited literature. Actual values may vary based on specific reaction conditions.

Table 2: Effect of Initiator Concentration on Polymerization of Isobutylene
Initiator (AlCl3) ConcentrationMonomer ConversionWeight-Average Molecular Weight (Mw)
LowSlower rateHigher
HighFaster rateLower

This table illustrates the general trend of the effect of initiator concentration. Specific values are highly dependent on the reaction system.[5]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Butyl Rubber

This protocol describes a representative laboratory-scale synthesis of butyl rubber via cationic polymerization.

Materials:

  • This compound (isobutylene), polymer grade

  • Isoprene, polymer grade

  • Methyl chloride (CH3Cl) or a hexane/chloroform mixture, anhydrous

  • Aluminum chloride (AlCl3) or other suitable Lewis acid catalyst

  • Methanol (B129727), anhydrous (for termination)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

  • Dry ice and a suitable solvent (e.g., acetone (B3395972) or isopropanol) for cooling bath

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermocouple, and inert gas inlet/outlet

  • Low-temperature circulation bath

  • Syringes and cannulas for transfer of reagents

  • Schlenk line or glove box for handling anhydrous and air-sensitive materials

  • Beakers, flasks, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation:

    • Purify isobutylene and isoprene by passing them through columns of activated alumina (B75360) and molecular sieves to remove inhibitors and moisture.

    • Dry the solvent (methyl chloride or hexane/chloroform mixture) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

  • Catalyst Preparation:

    • Prepare a catalyst solution by dissolving a known amount of aluminum chloride in a small volume of the anhydrous solvent under an inert atmosphere. The concentration will depend on the desired molecular weight of the polymer.

  • Polymerization Reaction:

    • Assemble the reactor and purge thoroughly with an inert gas.

    • Cool the reactor to the desired temperature, typically between -80°C and -100°C, using the low-temperature circulation bath.[6]

    • Transfer a calculated amount of the dried solvent into the reactor.

    • Add the desired amounts of purified isobutylene and isoprene to the reactor. A typical molar ratio is 98% isobutylene to 2% isoprene.[1]

    • Allow the monomer solution to equilibrate at the reaction temperature.

    • Initiate the polymerization by slowly adding the catalyst solution to the vigorously stirred monomer solution. The reaction is highly exothermic and requires careful temperature control.

    • Continue the polymerization for a set period, typically ranging from 30 minutes to 2 hours, while maintaining a constant temperature.[7]

  • Termination and Product Isolation:

    • Terminate the polymerization by adding an excess of cold, anhydrous methanol to the reactor. This will quench the active cationic species.

    • Allow the reactor to warm to room temperature.

    • The butyl rubber will precipitate out of the solution.

    • Filter the polymer and wash it repeatedly with methanol to remove any unreacted monomers and catalyst residues.

    • Add a small amount of an antioxidant (e.g., 0.1 wt% BHT) to the polymer to prevent degradation.

    • Dry the butyl rubber product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

The synthesized butyl rubber can be characterized using various analytical techniques:

  • Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC).[7]

  • Unsaturation Content: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) or titration methods.[6]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Tensile testing of vulcanized samples.

Visualizations

Cationic Polymerization Mechanism of Butyl Rubber

Butyl_Rubber_Polymerization Initiator Initiator (e.g., AlCl₃ + H₂O) Carbocation Carbocation Formation Initiator->Carbocation Initiation Isobutylene This compound (Isobutylene) Isobutylene->Carbocation Isoprene Isoprene Copolymerization Isoprene Incorporation Isoprene->Copolymerization Propagation Chain Propagation Carbocation->Propagation Addition of Isobutylene Propagation->Propagation Monomer Addition Propagation->Copolymerization Chain_Transfer Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Copolymerization->Propagation Butyl_Rubber Butyl Rubber Polymer Chain_Transfer->Butyl_Rubber Termination->Butyl_Rubber

Caption: Cationic polymerization mechanism for butyl rubber synthesis.

Experimental Workflow for Butyl Rubber Synthesis

Butyl_Rubber_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Characterization Monomer_Purification Monomer Purification (Isobutylene, Isoprene) Monomer_Charging Charging Monomers & Solvent Monomer_Purification->Monomer_Charging Solvent_Drying Solvent Drying (e.g., Methyl Chloride) Solvent_Drying->Monomer_Charging Catalyst_Prep Catalyst Solution Preparation (e.g., AlCl₃) Initiation Catalyst Addition (Initiation) Catalyst_Prep->Initiation Reactor_Setup Reactor Setup & Cooling (-80 to -100 °C) Reactor_Setup->Monomer_Charging Monomer_Charging->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Isolation Polymer Precipitation & Filtration Termination->Isolation Washing Washing & Drying Isolation->Washing Characterization Characterization (GPC, NMR, etc.) Washing->Characterization

Caption: Experimental workflow for the synthesis of butyl rubber.

References

Analytical Methods for the Detection of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylprop-1-ene, also known as isobutylene (B52900), is a colorless, flammable gas with significant industrial importance. It serves as a key monomer in the production of various polymers, including butyl rubber and polyisobutylene, and is a precursor in the synthesis of methyl tert-butyl ether (MTBE), a gasoline additive. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in various matrices, and ensuring safety and quality control in industrial processes. This document provides detailed application notes and protocols for the detection and quantification of this compound using Gas Chromatography (GC), Mass Spectrometry (MS), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and selectivity.

  • Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of this compound based on its unique mass spectrum, including its molecular ion peak and fragmentation pattern.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a rapid and non-destructive technique that can be used for the qualitative and quantitative analysis of this compound by identifying its characteristic vibrational modes.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Linearity (R²) ≥ 0.995[1]≥ 0.995[1]Method Dependent
Limit of Detection (LOD) Typically in the low ppm range; can be estimated as 3x the signal-to-noise ratio.[2]Can reach low ppb levels, depending on the instrument and sample introduction method.[3]Dependent on the specific absorbance band and sample presentation.
Limit of Quantitation (LOQ) Typically in the ppm range; can be estimated as 10x the signal-to-noise ratio.[4]Can reach ppb levels.[3]Dependent on the specific absorbance band and sample presentation.
Accuracy (% Recovery) 80% - 120%[1]80% - 120%[1]Method Dependent
Precision (% RSD) ≤ 2% - 3%[1]≤ 2% - 3%[1]Method Dependent
Concentration Range 1 ppm to 2000 ppm for isobutylene in 1-butene.[5]Wide dynamic range, from trace levels to higher concentrations.Typically used for higher concentrations, but can be adapted for lower levels.

Experimental Protocols

Gas Chromatography (GC) for Gaseous Samples

This protocol outlines the analysis of this compound in a gaseous matrix using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

4.1.1 Sample Preparation

  • Standard Preparation: Prepare a certified gas standard of this compound at a known concentration (e.g., 100 ppm) in a balance gas such as nitrogen or helium.

  • Calibration Standards: Prepare a series of calibration standards by dynamic dilution of the primary standard using mass flow controllers to achieve concentrations spanning the expected sample concentration range.

  • Sample Collection: Collect the gaseous sample in a pre-cleaned and evacuated gas sampling bag (e.g., Tedlar® bag) or a gas-tight syringe.

4.1.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a gas sampling valve and FID.

  • Column: A non-polar or medium-polarity capillary column such as a DB-1 (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Final hold: 5 minutes.

  • Injector: Gas sampling valve with a fixed loop volume (e.g., 1 mL).

  • Injector Temperature: 150°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250°C.

4.1.3 Data Analysis

  • Calibration Curve: Inject the calibration standards and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the unknown sample and determine the peak area for this compound. Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Liquid Samples

This protocol describes the analysis of this compound in a liquid matrix using headspace GC-MS.

4.2.1 Sample Preparation

  • Standard Preparation: Prepare a stock solution of a volatile standard containing this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards in headspace vials by spiking a known amount of the stock solution into a matrix-matched blank.

  • Sample Preparation: Place a known volume or weight of the liquid sample into a headspace vial and seal it.

4.2.2 Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent, coupled to a Mass Spectrometer.

  • Headspace Autosampler: To introduce the volatile components into the GC.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 15°C/min to 200°C.

    • Final hold: 2 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-150.

    • Identification: The mass spectrum of this compound is characterized by a molecular ion peak at m/z 56 and a prominent fragment ion at m/z 41, corresponding to the loss of a methyl group.[6]

4.2.3 Data Analysis

  • Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of a known standard.

  • Quantification: Create a calibration curve by plotting the peak area of the target ion (m/z 56 or 41) against the concentration of the calibration standards. Determine the concentration in the unknown sample from this curve.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol provides a general procedure for the qualitative and semi-quantitative analysis of this compound using ATR-FTIR.

4.3.1 Sample Preparation

  • Liquid Samples: Place a few drops of the liquid sample directly onto the ATR crystal.

  • Gaseous Samples: Use a gas cell with IR-transparent windows. The cell is first evacuated and then filled with the gas sample. For ATR, a specialized gas cell that allows the gas to interact with the ATR crystal is required.

4.3.2 Instrumentation and Conditions

  • FTIR Spectrometer: Equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

  • Characteristic Bands: this compound exhibits characteristic infrared absorptions, including a C=C stretching vibration around 1656 cm⁻¹ and a =CH₂ wagging vibration around 887 cm⁻¹.[7]

4.3.3 Data Analysis

  • Qualitative Analysis: Identify the presence of this compound by comparing the sample spectrum to a reference spectrum, looking for the characteristic absorption bands.

  • Quantitative Analysis: For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of a characteristic peak (e.g., 887 cm⁻¹) against the concentration of a series of standards. The concentration of the unknown sample can then be determined from its absorbance.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC Standard->Injection Sample Collect Gaseous Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quant Quantify Analyte Detection->Quant CalCurve->Quant

Caption: Gas Chromatography (GC) Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Prepare Headspace Standards Headspace Headspace Injection Standard->Headspace Sample Prepare Sample in Vial Sample->Headspace GC_Sep GC Separation Headspace->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Identification Identify by Mass Spectrum MS_Detect->Identification Quantification Quantify by Ion Area MS_Detect->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Apply Sample to ATR Crystal Acquire Acquire Sample Spectrum Sample->Acquire Background Collect Background Spectrum Background->Acquire Identify Identify Characteristic Bands Acquire->Identify Quantify Correlate Absorbance to Concentration Acquire->Quantify

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Methyl Tert-Butyl Ether (MTBE) from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tert-butyl ether (MTBE) is a valuable organic compound synthesized through the reaction of isobutylene (B52900) and methanol (B129727). Historically used as a gasoline additive to boost octane (B31449) ratings and reduce harmful emissions, the underlying etherification reaction is a cornerstone of industrial organic synthesis. These notes provide detailed protocols and technical data for the synthesis of MTBE, focusing on the commonly employed methods utilizing acidic catalysts.

Reaction Mechanism and Synthesis Overview

The synthesis of MTBE from isobutylene and methanol is an acid-catalyzed etherification reaction. The process involves the reaction of isobutylene (2-methylpropene) with methanol in the presence of a strong acid catalyst, typically a solid-acid catalyst like an ion-exchange resin or a zeolite. The reaction is an exothermic equilibrium-limited reaction.

The generally accepted mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation. This is followed by the nucleophilic attack of methanol on the carbocation, and subsequent deprotonation to yield MTBE.

Data Presentation: Synthesis Parameters and Outcomes

The efficiency of MTBE synthesis is highly dependent on the reaction conditions and the type of catalyst used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Performance of Different Catalysts in MTBE Synthesis

Catalyst TypeIsobutylene Conversion (%)MTBE Selectivity (%)Optimal Temperature (°C)Pressure (bar)Methanol:Isobutylene Molar RatioReference
Amberlyst-15 (Ion-Exchange Resin)>98High60 - 90Sufficient to maintain liquid phase1.06 - 1.2
Aluminum-Fluoride-Modified Zeoliteup to 98up to 9870 - 1001 - 330.1 - 10
Strong-Acidic Cationic Exchange ResinHighHigh40 - 656 - 300.8 - 1.5
H-ZSM-5 Zeolite4 - 6.810080 - 160Not specifiedNot specified

Table 2: Effect of Operating Conditions on MTBE Synthesis with Amberlyst-15 Catalyst

ParameterCondition 1Condition 2Condition 3OutcomeReference
Methanol:Isobutylene Molar Ratio1.03>1.06-Isobutylene conversion < 97%
Methanol:Isobutylene Molar Ratio->1.06-Isobutylene conversion > 98%
Temperature (°C)4070-Increased temperature can favor byproduct formation.
Pressure (psig)95--Affects the azeotropic behavior of methanol and C4 hydrocarbons.

Experimental Protocols

Protocol 1: Laboratory-Scale MTBE Synthesis in a Batch Reactor

This protocol outlines a general procedure for the synthesis of MTBE in a laboratory setting using a batch reactor.

Materials:

  • Methanol (anhydrous)

  • Isobutylene (or a C4 hydrocarbon stream containing isobutylene)

  • Acidic catalyst (e.g., Amberlyst-15)

  • Nitrogen gas (for inert atmosphere)

  • Batch reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

  • Heating mantle or oil bath

Procedure:

  • Catalyst Preparation: Dry the acidic ion-exchange resin (e.g., Amberlyst-15) in an oven at 110°C for 4 hours to remove any adsorbed water.

  • Reactor Setup: Assemble the batch reactor and ensure all connections are sealed. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging Reactants:

    • Add the pre-weighed dried catalyst to the reactor.

    • Introduce a specific molar ratio of methanol to isobutylene into the reactor. A common starting point is a molar ratio between 1:1 and 5:1 of methanol to isobutylene.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Heat the reactor to the desired temperature, typically between 70°C and 100°C.

    • Monitor the reaction pressure, which will typically range from 1 to 33 bar, ensuring the reactants remain in the liquid phase.

  • Reaction Monitoring and Completion:

    • The reaction progress can be monitored by taking small samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of isobutylene and the selectivity towards MTBE.

    • The reaction is typically run for a predetermined time or until equilibrium is reached.

  • Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any excess pressure.

    • Separate the liquid product from the solid catalyst by filtration.

    • The crude MTBE can be purified by distillation to remove unreacted methanol and any byproducts.

Protocol 2: Continuous MTBE Synthesis in a Packed-Bed Reactor

This protocol describes a continuous process for MTBE synthesis, often employed in industrial settings.

Materials and Equipment:

  • Methanol feed stream

  • C4 hydrocarbon feed stream containing isobutylene

  • Packed-bed reactor filled with a solid-acid catalyst (e.g., macroporous styrene (B11656) type strong acid cation exchange resin)

  • Pumps to deliver the feed streams

  • Heating and cooling system for the reactor

  • Downstream separation unit (e.g., distillation column)

Procedure:

  • Catalyst Bed Preparation: Pack the reactor with the chosen solid-acid catalyst.

  • Feed Preparation: Mix the methanol and C4 hydrocarbon streams to achieve the desired molar ratio, typically between 0.9 and 1.6 moles of methanol per mole of isobutylene.

  • Reaction:

    • Preheat the feed mixture to the reaction temperature, which can range from 40°C to 70°C.

    • Continuously pump the preheated feed through the packed-bed reactor at a defined space velocity (e.g., 1.0-10 hr⁻¹).

    • Maintain the reactor pressure at a level sufficient to keep the reactants in the liquid phase (e.g., 0.6-3.0 MPa).

  • Product Separation:

    • The effluent from the reactor, containing MTBE, unreacted methanol, and other C4 hydrocarbons, is fed into a distillation column.

    • MTBE, having a higher boiling point, is collected from the bottom of the column.

    • Unreacted methanol and C4 hydrocarbons are taken from the top of the column and can be recycled back to the reactor feed.

Mandatory Visualizations

MTBE_Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Isobutylene Isobutylene (2-Methylpropene) Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H+ Methanol Methanol Catalyst H+ (Acid Catalyst) Protonated_Ether Protonated MTBE Carbocation->Protonated_Ether + Methanol MTBE Methyl Tert-Butyl Ether (MTBE) Protonated_Ether->MTBE - H+

Caption: Reaction pathway for the acid-catalyzed synthesis of MTBE.

Experimental_Workflow_Batch start Start catalyst_prep Catalyst Preparation (Drying) start->catalyst_prep reactor_setup Reactor Setup (Inert Atmosphere) catalyst_prep->reactor_setup charging Charging Reactants (Methanol, Isobutylene) reactor_setup->charging reaction Reaction (Heating & Stirring) charging->reaction monitoring Monitoring (GC Analysis) reaction->monitoring product_recovery Product Recovery (Cooling, Filtration) reaction->product_recovery monitoring->reaction purification Purification (Distillation) product_recovery->purification end End purification->end

Caption: Experimental workflow for batch synthesis of MTBE.

Application Notes and Protocols for Safe Handling and Storage of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of 2-methylprop-1-ene (also known as isobutylene). Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Properties and Hazards

This compound is a colorless, flammable gas with a faint petroleum-like odor.[1] It is a valuable reagent in various chemical syntheses. However, its high flammability and potential to form explosive mixtures with air necessitate stringent safety precautions.[2][3]

Physical and Chemical Properties
PropertyValue
Molecular Formula C4H8[1][4]
Molecular Weight 56.11 g/mol [5]
Boiling Point -6.9 °C
Melting Point -140 °C
Flash Point -80 °C (-112 °F) (closed cup)
Autoignition Temperature 465 °C (869 °F)
Vapor Density 2 (vs air)
Vapor Pressure 3278 mmHg (at 37.7 °C)
Solubility Insoluble in water; soluble in alcohols and ethers.[1]
Hazard Summary

This compound is classified as an extremely flammable gas. It is stored as a liquefied gas under pressure and may explode if heated. The gas can displace oxygen and cause rapid suffocation. It may also form explosive mixtures with air.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure safety.

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

  • Body Protection: A flame-retardant lab coat or a 100% cotton lab coat is required.[7] Long pants and closed-toe shoes are also mandatory.[7] For large-scale operations, fire/flame resistant and impervious clothing should be worn.[6]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[7] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Safe Handling and Storage Procedures

Handling
  • All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Transfer and handle the substance only in enclosed systems.[3]

  • Use non-sparking tools and explosion-proof equipment.[2][6]

  • Ground all containers and equipment during transfer to prevent static discharge.[3][8]

  • Keep the substance away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[2]

  • Avoid contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in work areas.[3][8]

Storage
  • Store cylinders of this compound in a cool, dry, and well-ventilated location, away from sources of heat, sparks, or open flames.[2][9]

  • Cylinders should be stored upright and securely fastened to prevent tipping.[9]

  • Store in an approved flame-proof area.[2] Do not store in pits, basements, or areas where vapors may be trapped.[2]

  • Keep containers tightly closed and protected from direct sunlight.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.

Experimental Protocol: Reaction Setup

This protocol outlines a general procedure for setting up a reaction involving this compound. A thorough risk assessment must be conducted for each specific reaction.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Assemble and clamp all glassware securely. Ensure all joints are properly sealed.

    • Set up a cooling system (e.g., a dry ice/acetone bath) to condense the gaseous reactant.

    • Have appropriate fire extinguishing media (e.g., dry chemical, CO2, or foam) readily available.[2]

  • Reagent Transfer:

    • Wear all required PPE as specified in Section 2.

    • Ensure the this compound cylinder is securely clamped in an upright position.

    • Use a proper regulator and tubing to transfer the gas from the cylinder to the reaction vessel.

    • Slowly open the cylinder valve to control the flow of gas.

    • Condense the required amount of this compound in a pre-weighed, cooled collection flask.

  • Reaction Execution:

    • Slowly add the condensed this compound to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain the reaction temperature as required by the specific protocol.

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Work-up and Shutdown:

    • Upon completion, quench the reaction carefully according to the specific protocol.

    • Close the main valve of the this compound cylinder.

    • Vent any excess gas from the reaction setup through a suitable trapping system (e.g., a bubbler containing a neutralizing solution).

    • Clean all equipment thoroughly.

Emergency Procedures

Spills and Leaks
  • Minor Spill/Leak:

    • Remove all ignition sources.[2][6]

    • Increase ventilation.[2]

    • If safe to do so, stop the flow of gas.[3]

    • Allow the gas to vaporize and dissipate.

  • Major Spill/Leak:

    • Evacuate personnel to a safe area, moving upwind of the spill.[2][6]

    • Alert the emergency response team and the fire department.[2]

    • Remove all ignition sources.[2][6]

    • If possible and safe to do so, stop the flow of product.[3]

    • Prevent the gas from entering drains or confined spaces.[2]

Fire
  • In case of a fire, immediately activate the nearest fire alarm and evacuate the area.[10]

  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it.[10] Use dry chemical, CO2, or foam extinguishers.[2] Do not use a full water jet.[3]

  • For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.

  • Cool fire-exposed containers with a water spray from a protected location.[2]

First Aid
  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: In case of frostbite from the liquefied gas, wash the affected area with plenty of lukewarm water.[3] Do not remove clothing that is frozen to the skin.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

Disposal

All waste materials containing this compound must be disposed of as hazardous waste. Consult with your institution's environmental health and safety department for specific disposal procedures. Do not allow the chemical to enter drains or the environment.[6]

Visual Protocols

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Transfer Transfer in Closed System FumeHood->Transfer Grounding Ground Equipment Transfer->Grounding IgnitionControl Eliminate Ignition Sources Transfer->IgnitionControl Store Store in Cool, Ventilated Area IgnitionControl->Store Secure Secure Cylinder Store->Secure Waste Collect as Hazardous Waste Secure->Waste Dispose Follow Institutional Procedures Waste->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_fire Fire Response cluster_medical Medical Emergency Spill Spill or Leak Occurs Evacuate Evacuate Area (Upwind) Spill->Evacuate Alert Alert Emergency Response Spill->Alert Ignition Remove Ignition Sources Spill->Ignition StopLeak Stop Leak (If Safe) Spill->StopLeak Alarm Activate Fire Alarm Spill->Alarm If Fire FreshAir Move to Fresh Air Spill->FreshAir If Inhaled Extinguish Extinguish Fire (If Trained) Alarm->Extinguish Cool Cool Containers Extinguish->Cool FirstAid Provide First Aid FreshAir->FirstAid MedicalHelp Seek Immediate Medical Attention FirstAid->MedicalHelp

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylprop-1-ene (isobutylene).

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the acid-catalyzed dehydration of tert-butanol (B103910).[1][2][3] This reaction is typically accomplished by heating tert-butanol with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1][4] The process follows an E1 elimination mechanism, proceeding through a stable tertiary carbocation intermediate.[1]

Q2: What are the primary factors that influence the yield of this compound in this synthesis?

A2: Several factors critically impact the reaction yield:

  • Temperature: Higher temperatures favor the endothermic dehydration reaction, driving the equilibrium towards the product.[5]

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Both strong mineral acids and solid acid catalysts like zeolites or ion-exchange resins can be effective.[6][7]

  • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting material.[6] Continuously removing water, for instance, through reactive distillation, can significantly improve the yield.[6]

  • Purity of Reactants: Using anhydrous tert-butanol and a catalyst with low water content is beneficial for achieving high conversion.

Q3: What are the common side reactions and byproducts I should be aware of?

A3: The main side reaction is the formation of di-tert-butyl ether, which can occur through the reaction of the tert-butyl carbocation intermediate with another molecule of tert-butanol.[8] At higher temperatures or with high catalyst concentrations, oligomerization or polymerization of the this compound product can also occur.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Reaction temperature is too low. The dehydration of tert-butanol is an equilibrium process. Increase the reaction temperature to shift the equilibrium towards the formation of this compound.[5] Ensure the heating apparatus is calibrated and providing consistent heat.
Ineffective catalyst. The acid catalyst may be too dilute or degraded. Use a fresh, concentrated acid catalyst. For solid catalysts, ensure they are properly activated and have not been poisoned.
Presence of excess water. Water can inhibit the reaction.[6] Use anhydrous tert-butanol and ensure all glassware is thoroughly dried. Consider using a drying agent or a Dean-Stark apparatus to remove water as it forms.
Inefficient product collection. This compound is a gas at room temperature (boiling point: -6.9 °C).[2] Ensure your collection apparatus (e.g., cold trap, gas syringe) is properly set up and cooled to effectively capture the gaseous product.

Problem 2: Product is Contaminated with Unreacted Tert-Butanol

Possible Cause Troubleshooting Step
Incomplete reaction. The reaction may not have been allowed to proceed to completion. Increase the reaction time or the reaction temperature.
Insufficient catalyst. The amount of catalyst may be insufficient to convert all the starting material. Increase the catalyst loading, but be mindful that this can also promote side reactions.
Inefficient purification. Simple distillation may not be sufficient to separate this compound from the higher-boiling tert-butanol. Use fractional distillation for a more effective separation.[9]

Problem 3: Presence of a High-Boiling Point Impurity

Possible Cause Troubleshooting Step
Formation of di-tert-butyl ether. This is a common byproduct.[8] To minimize its formation, avoid excessively high concentrations of tert-butanol relative to the catalyst. The ether can typically be separated from the desired product by fractional distillation due to its higher boiling point.
Oligomerization of the product. High temperatures and high acid concentrations can lead to the formation of dimers and trimers of this compound.[7] Moderate the reaction temperature and consider using a less aggressive catalyst.

Experimental Protocols

Protocol 1: Dehydration of Tert-Butanol using Sulfuric Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Tert-butanol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Distillation apparatus

  • Gas collection system (e.g., cold trap cooled with dry ice/acetone)

Procedure:

  • Set up a distillation apparatus with a dropping funnel.

  • Place a mixture of concentrated sulfuric acid and water (e.g., a 60:40 ratio by volume) in the distillation flask.

  • Heat the acid mixture to a temperature of approximately 80-90°C.

  • Slowly add tert-butanol from the dropping funnel to the hot acid mixture.

  • The this compound gas that forms will distill out of the reaction mixture.

  • Pass the gas through a drying tube containing a suitable drying agent (e.g., calcium chloride) to remove any water vapor.

  • Collect the purified this compound in a cold trap submerged in a dry ice/acetone bath to condense it into a liquid.[4]

A sample reaction with diethanolamine (B148213) sulfate (B86663) as a catalyst yielded 94.1% of this compound with a purity of 99.90%.[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification & Collection A Charge flask with acid catalyst B Heat catalyst to reaction temperature A->B C Slowly add tert-butanol B->C D Distill gaseous This compound C->D E Pass gas through drying agent D->E F Condense product in cold trap E->F

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_workup Product Collection & Workup cluster_reagents Reagents Start Low Yield of This compound Temp Check Temperature: Is it too low? Start->Temp Catalyst Check Catalyst: Is it inactive or insufficient? Start->Catalyst Time Check Reaction Time: Is it too short? Start->Time Collection Check Collection Method: Is the cold trap effective? Start->Collection Leaks Check for Leaks: Is the system sealed? Start->Leaks Purity Check Reagent Purity: Is tert-butanol anhydrous? Start->Purity

References

Technical Support Center: Polymerization of Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cationic polymerization of isobutylene (B52900).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the molecular weight of polyisobutylene (B167198) (PIB)?

A1: The molecular weight of PIB is primarily controlled by the reaction temperature, the concentration of the initiator and monomer, and the choice of solvent.[1][2] Lower reaction temperatures generally lead to higher molecular weights by suppressing chain termination reactions.[1][2] A lower initiator concentration relative to the monomer concentration also favors the growth of longer polymer chains, resulting in higher molecular weights.[1] The polarity of the solvent can affect the reactivity of the growing polymer chain and influence the final molecular weight.[3]

Q2: How can I control the polydispersity index (PDI) of my polyisobutylene?

A2: A narrow molecular weight distribution (low PDI) is often desired. To achieve this, it is crucial to have a rapid initiation rate compared to the propagation rate. This ensures that all polymer chains start growing at approximately the same time. Maintaining a constant concentration of active species throughout the polymerization is also key. This can be achieved through "living" polymerization techniques, which minimize chain transfer and termination reactions. The purity of reagents is critical; impurities can lead to uncontrolled initiation and termination, broadening the PDI.

Q3: What are the common side reactions in isobutylene polymerization, and how can they be minimized?

A3: Common side reactions include chain transfer to the monomer, isomerization of the growing carbocation, and termination.[4][5][6]

  • Chain transfer to the monomer is a dominant side reaction that limits the molecular weight. Lowering the reaction temperature can reduce the rate of chain transfer.[5]

  • Isomerization of the carbocation can lead to the formation of different olefinic end-groups. The choice of initiator, co-initiator, and solvent can influence the extent of isomerization.[7]

  • Termination reactions stop the growth of the polymer chain. These can be minimized by using highly purified reagents and an inert atmosphere to exclude impurities that can act as terminating agents.

Q4: Why is my monomer conversion low?

A4: Low monomer conversion can be due to several factors:

  • Inactive initiator: The initiator or co-initiator may have degraded due to improper storage or handling.

  • Insufficient reaction time: The polymerization may not have been allowed to proceed for a sufficient duration.

  • Presence of impurities: Impurities in the monomer, solvent, or initiator system can inhibit the polymerization.

  • Low temperature: While low temperatures favor high molecular weight, extremely low temperatures can significantly slow down the polymerization rate, leading to low conversion in a given time.

Q5: How do I effectively quench the polymerization reaction?

A5: Quenching is a critical step to terminate the polymerization and control the end-group functionality of the polymer. The reaction is typically quenched by adding a substance that will react with the carbocation at the end of the growing polymer chain. Common quenching agents include alcohols (like methanol (B129727) or ethanol), ethers, and hindered bases.[4][6][8][9] The choice of quenching agent can influence the type of end-group formed on the polymer chain. For example, quenching with certain ethers can lead to the formation of exo-olefin-terminated PIB.[4]

Troubleshooting Guides

Problem 1: Low Molecular Weight of Polyisobutylene
Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Cationic polymerization of isobutylene is highly exothermic, and lower temperatures suppress chain transfer reactions, leading to higher molecular weight.[1][2]
High Initiator Concentration Decrease the initiator-to-monomer ratio. A higher concentration of initiator leads to the formation of more polymer chains, each with a lower molecular weight.[1]
Presence of Chain Transfer Agents Purify the monomer and solvent to remove impurities that can act as chain transfer agents. Some solvents can also act as chain transfer agents.[10]
Inappropriate Solvent Polarity The polarity of the solvent affects the stability of the carbocation. Experiment with solvents of different polarities to optimize for higher molecular weight.
Problem 2: Broad Molecular Weight Distribution (High PDI)
Possible Cause Suggested Solution
Slow Initiation Ensure rapid and efficient initiation by selecting an appropriate initiator/co-initiator system. The rate of initiation should be faster than or equal to the rate of propagation.
Presence of Impurities Thoroughly purify the monomer, solvent, and initiator to remove any impurities that could cause uncontrolled initiation or termination events.[11]
Temperature Gradients Ensure uniform temperature throughout the reactor. Poor heat dissipation can lead to localized "hot spots" where polymerization kinetics differ, broadening the PDI.
Poor Mixing Ensure efficient mixing to maintain a homogeneous distribution of monomer, initiator, and growing polymer chains.

Data Presentation

Table 1: Effect of Temperature on Molecular Weight (Mn) and PDI of Polyisobutylene

Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
-102,0001.7>90[12]
-303,000<1.7>90[12]
-301,000 - 4,000<2.3>70[13]
-8055,000<2.5>85[4]

Table 2: Effect of Initiator/Monomer Ratio on Molecular Weight (Mn) of Polyisobutylene

Initiator System[Monomer]/[Initiator] RatioMn ( g/mol )PDI (Mw/Mn)Reference
H₂O/ⁱBu₂AlClVariedUp to 55,000< 2.5[4]
DiCumCl/TiCl₄/2,6-lutidineHigh≤ 50,000≤ 1.2[14]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of Isobutylene

1. Materials and Reagent Purification:

  • Isobutylene: Purify by passing the gas through columns containing a drying agent (e.g., calcium chloride) and an oxygen scavenger. Condense the purified gas at a low temperature before use.

  • Solvent (e.g., hexane, dichloromethane): Dry by refluxing over a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere.

  • Initiator/Co-initiator (e.g., AlCl₃, TiCl₄): Use high-purity commercial grades and handle under an inert atmosphere to prevent moisture contamination.

2. Polymerization Setup:

  • Assemble a glass reactor equipped with a magnetic stirrer, a thermocouple, a nitrogen/argon inlet, and a septum for injections.

  • Dry the reactor thoroughly by heating under vacuum and then purging with an inert gas.

3. Polymerization Procedure:

  • Cool the reactor to the desired temperature (e.g., -30 °C to -80 °C) using a cooling bath.

  • Charge the reactor with the purified solvent and isobutylene monomer under an inert atmosphere.

  • Prepare the initiator solution in a separate dry flask under an inert atmosphere.

  • Inject the initiator solution into the reactor to start the polymerization.

  • Monitor the reaction temperature closely, as the polymerization is highly exothermic.

  • Allow the reaction to proceed for the desired time.

4. Quenching and Polymer Isolation:

  • Quench the reaction by adding a pre-chilled quenching agent (e.g., methanol).

  • Allow the mixture to warm to room temperature.

  • Wash the polymer solution with water to remove the catalyst residue.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

5. Characterization:

  • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).[15]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Problem Identification cluster_mw Molecular Weight Issues cluster_pdi Polydispersity Issues cluster_conversion Conversion Issues cluster_end Analysis Start Unsatisfactory Polymer Properties Low_MW Low Molecular Weight? Start->Low_MW Adjust_Temp Decrease Reaction Temperature Low_MW->Adjust_Temp Yes High_PDI High PDI? Low_MW->High_PDI No Adjust_Initiator Decrease Initiator Concentration Adjust_Temp->Adjust_Initiator Purify_Reagents_MW Purify Monomer/Solvent Adjust_Initiator->Purify_Reagents_MW Analyze_Polymer Re-analyze Polymer Purify_Reagents_MW->Analyze_Polymer Improve_Initiation Optimize Initiator System High_PDI->Improve_Initiation Yes Low_Conversion Low Monomer Conversion? High_PDI->Low_Conversion No Purify_Reagents_PDI Ensure High Purity of Reagents Improve_Initiation->Purify_Reagents_PDI Improve_Mixing Enhance Reactor Mixing Purify_Reagents_PDI->Improve_Mixing Improve_Mixing->Analyze_Polymer Check_Initiator_Activity Verify Initiator Activity Low_Conversion->Check_Initiator_Activity Yes Low_Conversion->Analyze_Polymer No Increase_Time_Temp Increase Reaction Time or Temperature Check_Initiator_Activity->Increase_Time_Temp Check_Impurities Check for Inhibitors Increase_Time_Temp->Check_Impurities Check_Impurities->Analyze_Polymer

Caption: Troubleshooting workflow for isobutylene polymerization.

CationicPolymerizationSteps Initiation Initiation (Formation of Carbocation) Propagation Propagation (Monomer Addition) Initiation->Propagation Propagation->Propagation ChainTransfer Chain Transfer (to Monomer/Solvent) Propagation->ChainTransfer Termination Termination (e.g., by Impurities) Propagation->Termination Quenching Controlled Quenching Propagation->Quenching Polymer Polyisobutylene ChainTransfer->Polymer Termination->Polymer Quenching->Polymer

Caption: Key steps in the cationic polymerization of isobutylene.

References

Technical Support Center: Alkylation of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of 2-methylprop-1-ene (isobutylene). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions inherent in this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of alkylating this compound with isobutane (B21531)?

The primary goal is to produce high-octane alkylate, which is a valuable component in gasoline. The desired products are highly branched C8 isomers, particularly trimethylpentanes (TMPs), which have excellent antiknock properties.[1][2]

Q2: What are the main side reactions that can occur during the alkylation of this compound?

The most common side reactions include:

  • Polymerization: Olefins can react with each other to form larger molecules (C12, C16, etc.), which lower the octane (B31449) number of the product and increase acid consumption.[1]

  • Cracking/Disproportionation: Larger carbocations formed during the reaction can break down into smaller fragments, leading to a wider range of products with varying octane numbers.

  • Hydrogen Transfer: This reaction can lead to the formation of propane (B168953) and butylene from propylene (B89431) and isobutane, respectively. The newly formed butylene can then be alkylated.

  • Isomerization: Olefins like 1-butene (B85601) can isomerize to 2-butene, which can be desirable as it leads to the formation of more trimethylpentanes.[3]

Q3: Why is the isobutane to olefin ratio a critical parameter?

A high isobutane-to-olefin ratio is crucial to suppress side reactions, particularly polymerization.[1] Maintaining a high concentration of isobutane in the reaction zone increases the probability of the desired alkylation reaction between an olefin and an isobutane molecule, rather than olefin-olefin polymerization.[1]

Q4: How does reaction temperature affect the alkylation process?

Lower temperatures generally favor the desired alkylation reaction and improve selectivity towards high-octane products. Higher temperatures tend to promote side reactions like polymerization, which can reduce the quality of the alkylate and lead to increased acid consumption.[1]

Q5: What is the role of the acid catalyst (e.g., H₂SO₄ or HF)?

The strong acid catalyst protonates the olefin (this compound) to form a reactive carbocation. This carbocation then alkylates an isobutane molecule, propagating the reaction chain. The strength and concentration of the acid are critical for efficient catalysis.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Octane Number of Product - Polymerization: Formation of heavy hydrocarbons (C9+).- Incorrect Feedstock: Presence of propylene or other less desirable olefins.- Increase the isobutane-to-olefin ratio.- Lower the reaction temperature.- Ensure high purity of this compound and isobutane feedstock.
High Acid Consumption - Polymerization: Leads to the formation of acid-soluble oils.- Water in Feedstock: Dilutes the acid, reducing its effectiveness and increasing corrosion.- Increase the isobutane-to-olefin ratio.- Ensure feedstock is properly dried before entering the reactor.- Maintain optimal reaction temperature.
Low Alkylate Yield - Suboptimal Reaction Conditions: Temperature too high or too low, insufficient mixing.- Catalyst Deactivation: Acid strength is too low.- Optimize reaction temperature (typically 0-30 °C).[1]- Ensure vigorous mixing to promote contact between reactants and catalyst.- Check and adjust acid concentration.
High Propane/n-Butane in Product - Hydrogen Transfer Reactions: Favored by certain reaction conditions.- Adjust reaction temperature and isobutane-to-olefin ratio.
Formation of a Wide Range of Hydrocarbons - Cracking/Disproportionation: Breakdown of larger carbocations.- Optimize reaction temperature and residence time.

Quantitative Data Presentation

The following table summarizes the effect of key reaction parameters on the product distribution in the alkylation of isobutane with a butene feed.

Parameter Condition A (Favorable) Condition B (Unfavorable) Product Distribution (wt%)
C8 Isoalkanes (Desired)
Isobutane/Olefin Ratio (mol/mol) 12:17:174
Temperature (°C) 52568
C5-C7 (Cracking Products)
Isobutane/Olefin Ratio (mol/mol) 12:17:110
Temperature (°C) 52515
C9+ (Polymerization Products)
Isobutane/Olefin Ratio (mol/mol) 12:17:116
Temperature (°C) 52517

Note: These values are representative and can vary based on the specific catalyst and reactor design.

Experimental Protocols

Laboratory-Scale Alkylation of this compound with Isobutane

Materials:

  • This compound (isobutylene), lecture bottle

  • Isobutane, lecture bottle

  • Sulfuric acid (98%), chilled

  • Ice-salt bath

  • Pressurized reactor (e.g., Parr reactor) equipped with a stirrer, cooling jacket, pressure gauge, and sampling valve.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested.

  • Catalyst Charging: Cool the reactor to approximately 0°C using the cooling jacket. Carefully add the chilled sulfuric acid to the reactor.

  • Reactant Addition:

    • Start vigorous stirring.

    • Introduce isobutane into the reactor until the desired pressure is reached. The amount added can be determined by mass.

    • Slowly bubble this compound gas into the reactor through a dip tube below the liquid surface. Maintain a constant low temperature (e.g., 5°C) using the ice-salt bath. The isobutane to olefin ratio should be maintained at a high level (e.g., 10:1).

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 30-60 minutes) while maintaining constant temperature and stirring.

  • Sampling and Analysis:

    • Stop the reaction by stopping the olefin feed.

    • Allow the phases to separate.

    • Carefully take a sample of the hydrocarbon phase through the sampling valve.

    • Neutralize the sample with a dilute base solution (e.g., sodium bicarbonate) and wash with water.

    • Dry the organic sample over anhydrous sodium sulfate.

    • Analyze the product mixture using GC to determine the composition.

  • Shutdown: Depressurize the reactor safely and handle the acid catalyst according to proper safety procedures.

Visualizations

Alkylation_Pathways Reactants This compound + Isobutane Carbocation tert-Butyl Carbocation Reactants->Carbocation H+ (Acid Catalyst) Desired_Product Trimethylpentanes (High Octane) Carbocation->Desired_Product Alkylation Side_Reaction1 Polymerization Carbocation->Side_Reaction1 Olefin Addition Side_Reaction2 Cracking Desired_Product->Side_Reaction2 High Temperature Side_Product1 C9+ Hydrocarbons (Low Octane) Side_Reaction1->Side_Product1 Side_Product2 C5-C7 Hydrocarbons Side_Reaction2->Side_Product2

Caption: Reaction pathways in the alkylation of this compound.

Troubleshooting_Workflow Start Low Octane Number Observed Check1 Analyze Product Composition (GC) Start->Check1 Decision1 High C9+ Content? Check1->Decision1 Action1 Increase Isobutane/Olefin Ratio Lower Temperature Decision1->Action1 Yes Decision2 High C5-C7 Content? Decision1->Decision2 No End Improved Octane Number Action1->End Action2 Optimize Temperature and Residence Time Decision2->Action2 Yes Other Investigate Other Causes Decision2->Other No Action2->End

Caption: Troubleshooting workflow for low octane number in alkylate.

References

Technical Support Center: Catalyst Deactivation in 2-Methylprop-1-ene Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylprop-1-ene (isobutylene) processes. This resource provides troubleshooting guides and frequently asked questions to address common issues related to catalyst deactivation during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation?

A1: Catalyst deactivation is the loss of a catalyst's activity and/or selectivity over time.[1][2] This is a common issue in industrial and laboratory-scale catalytic processes. While often inevitable, its effects can be mitigated or postponed.[1][3] The time scale for deactivation can range from seconds to many years, depending on the catalyst, reaction conditions, and feedstock purity.[2][3]

Q2: What are the primary causes of catalyst deactivation in isobutylene (B52900) processes?

A2: The causes of deactivation are broadly categorized as chemical, thermal, and mechanical.[1][3] For isobutylene processes, which often utilize solid acid catalysts like zeolites, the most common mechanisms include:

  • Fouling or Coking: This is the physical deposition of carbonaceous species (coke) or heavy hydrocarbon oligomers onto the catalyst's active sites and within its pores, leading to blockage.[1][2][4]

  • Poisoning: This involves the strong chemisorption of impurities from the feed onto the active sites, rendering them inactive.[2][3] Common poisons include compounds of sulfur, water, oxygen, and certain metals.[3][5][6]

  • Thermal Degradation (Sintering): High operating temperatures can cause the loss of active surface area through the agglomeration of catalyst particles or the collapse of the porous structure.[1][3]

  • Mechanical Failure: This includes the physical breakdown of the catalyst particles through attrition (wear) or crushing, which is more common in mechanically agitated or fluid-bed reactors.[1][3]

Q3: How can I regenerate a deactivated catalyst?

A3: Catalyst regeneration is the process of restoring the catalyst's activity.[7] The appropriate method depends on the cause of deactivation:

  • For Coking/Fouling: The most common method is oxidative regeneration , where the carbon deposits are burned off in a controlled manner using air, oxygen, or ozone.[8][9][10] Other methods include gasification with steam or CO2 and hydrogenative regeneration (hydrocracking) at elevated temperatures and pressures.[8][10]

  • For Poisoning: Regeneration can be more complex. It may involve washing with specific chemical agents or thermal treatments to remove the poison.[7]

  • Solvent Extraction: Liquid or supercritical fluids can be used to dissolve and remove certain types of deposits.[8]

Q4: Can catalyst deactivation be prevented?

A4: While complete prevention is difficult, the rate of deactivation can be significantly slowed. Key strategies include:

  • Feed Purification: Rigorously removing impurities (poisons) like water, sulfur compounds, and oxygen from the isobutylene feed.[6][11]

  • Optimizing Reaction Conditions: Operating at the lowest possible temperature that still achieves the desired conversion can minimize thermal degradation and some coking reactions.[5]

  • Catalyst Design: Selecting or developing catalysts with higher hydrothermal stability, improved pore structures to resist blockage, or formulations that are more resistant to poisons.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My catalyst's activity is dropping much faster than expected.

  • Question: What could be causing a sudden and rapid loss of activity?

  • Answer: A rapid drop in activity often points to catalyst poisoning .[1] This occurs when impurities in the feed stream, such as water, oxygen, carbon dioxide, or sulfur compounds, strongly adsorb to and deactivate the catalyst's active sites.[6][11] Another possibility is a runaway reaction causing a thermal excursion that sinters the catalyst.

  • Troubleshooting Steps:

    • Analyze the Feed: Verify the purity of your this compound and any solvents or other reactants. Use analytical techniques like gas chromatography (GC) to check for unexpected impurities.

    • Check System Integrity: Ensure your reactor setup is free from leaks that could introduce air (oxygen) or moisture.[11]

    • Review Catalyst Handling: Confirm that the catalyst was stored and handled under proper inert conditions to prevent premature exposure to contaminants.[6]

Problem 2: The selectivity of my reaction is changing over time, with more heavy byproducts.

  • Question: Why am I seeing a decrease in my desired product (e.g., dimers, trimers) and an increase in heavier oligomers?

  • Answer: This is a classic symptom of fouling by coke or heavy hydrocarbons .[4][12] As the catalyst's pores and active sites become blocked by these larger molecules, the reaction pathways can shift.[8] In isobutane/butene alkylation, a change in selectivity from C5–C8 products to C9+ products is a clear indicator of deactivation.[13]

  • Troubleshooting Steps:

    • Analyze Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to quantify the amount of carbon deposited on the used catalyst.

    • Adjust Operating Conditions: Consider lowering the reaction temperature or reducing the partial pressure of isobutylene, as high temperatures and olefin concentrations can accelerate oligomerization and coking.[13]

    • Consider a Regeneration Cycle: Implement a regeneration protocol, such as controlled oxidation, to remove the carbonaceous deposits.[9]

Problem 3: My catalyst's performance is poor even after regeneration.

  • Question: Why isn't the catalyst's initial activity fully restored after regeneration?

  • Answer: Incomplete activity restoration can be due to several factors:

    • Irreversible Sintering: The regeneration process itself, particularly high-temperature oxidation, may cause thermal damage (sintering) to the catalyst, leading to a permanent loss of active surface area.[1][10]

    • Incomplete Coke Removal: Some forms of coke, especially graphitic carbon, can be very difficult to burn off completely under standard regeneration conditions.[10]

    • Irreversible Poisoning: Some poisons may react with the active sites in a way that is not reversible through standard regeneration methods.

  • Troubleshooting Steps:

    • Optimize Regeneration Conditions: Carefully control the temperature and oxygen concentration during oxidative regeneration to avoid excessive heat that can cause sintering.[10] Using steam as a diluent can help manage temperature.[10]

    • Try an Alternative Regeneration Method: If oxidation is ineffective or damaging, consider hydrogenative regeneration or solvent extraction.[8] For example, full activity of a Pt/LaY zeolite catalyst was restored using hydrogen at 15 bar and 300°C.[8][14]

    • Characterize the Regenerated Catalyst: Analyze the surface area and acid site distribution of the regenerated catalyst to determine if physical or chemical changes have occurred compared to the fresh catalyst.

Data Presentation

The following tables summarize performance data for various catalysts used in this compound (isobutylene) conversion processes.

Table 1: Performance of Various Catalysts in Isobutylene Oligomerization

Catalyst Temperature (°C) Pressure (MPa) Isobutylene Conversion (%) C8 Selectivity (%) Time on Stream (h) Reference
6% Co/BETA 60 1.0 > 74 ~ 70 - [15][16]
MWW Zeolite 160 0.5 80 55 - [15]
Fe₀.₂Zn₁.₈/SiO₂ - - > 80 57 50 [15]

| 0.25% Ni/HZSM-5 | - | - | - | 45 (Yield) | - |[15] |

Table 2: Conditions for Catalyst Regeneration

Catalyst Type Deactivation Cause Regeneration Method Temperature (°C) Pressure / Atmosphere Outcome Reference
Pt/LaY Zeolite Coking Hydrogenation 300 15 bar H₂ Full activity restored [8][14]
ZSM-5 Coking Ozonation 150 O₃/O₂ Activity restored [10]
HY Zeolite Coking Oxidation > 500 O₂ Activity restored [10]

| Pt-Sn/γ-Al₂O₃ | Coking | Oxidation | Controlled | Air | Prerequisite for redispersion |[9] |

Experimental Protocols

Protocol 1: Measuring Catalyst Activity in a Fixed-Bed Reactor

This protocol describes a general method for evaluating the performance of a solid catalyst for isobutylene oligomerization.

  • Catalyst Preparation:

    • Press a known quantity of the catalyst powder into pellets, then crush and sieve them to a desired particle size range (e.g., 40-60 mesh) to ensure uniform packing and minimize pressure drop.

    • Accurately weigh the sieved catalyst and load it into the center of a fixed-bed reactor tube (e.g., stainless steel). Use quartz wool plugs to secure the catalyst bed.

  • System Setup and Pre-treatment:

    • Assemble the reactor within a temperature-controlled furnace.

    • Connect gas and liquid feed lines through mass flow controllers and pumps.

    • Purge the system with an inert gas (e.g., Nitrogen, Argon) to remove air and moisture.

    • Pre-treat the catalyst as required. This may involve calcination in air or reduction in hydrogen at a specific temperature ramp and hold time.

  • Reaction Initiation:

    • Set the reactor to the desired reaction temperature and pressure (e.g., 60°C and 1 MPa).[15][16]

    • Introduce the this compound feed (either pure or mixed with a solvent/inert gas) at a precisely controlled flow rate (weight hourly space velocity, WHSV).

    • Mark the start of feed introduction as time zero.

  • Product Analysis:

    • Direct the reactor effluent through a heated transfer line to an online Gas Chromatograph (GC) equipped with an appropriate column (e.g., PONA) and detector (e.g., FID).

    • Collect chromatograms at regular intervals to monitor the conversion of isobutylene and the selectivity to various products over time.

    • Calculate conversion and selectivity based on the peak areas of reactants and products, using appropriate response factors.

Protocol 2: Oxidative Regeneration of a Coked Catalyst

This protocol outlines a typical procedure for removing carbon deposits (coke) from a deactivated catalyst.

  • System Preparation:

    • Following a reaction run, stop the hydrocarbon feed.

    • Purge the reactor with an inert gas (e.g., Nitrogen) at reaction temperature for a period (e.g., 1-2 hours) to remove any remaining volatile hydrocarbons.

  • Controlled Oxidation:

    • Lower the reactor temperature if necessary to the initial combustion temperature (e.g., 300-350°C).

    • Introduce a regeneration gas stream consisting of a low concentration of oxygen (e.g., 1-5% O₂) diluted in nitrogen.[10] This is critical to control the rate of combustion and prevent a temperature excursion that could damage the catalyst.

    • Monitor the reactor temperature profile and the composition of the outlet gas (for CO and CO₂). A rise in temperature or CO/CO₂ production indicates coke combustion.

  • Burn-off Cycle:

    • Slowly and carefully ramp the temperature to a final burn-off temperature (e.g., 500-550°C) to remove more resilient forms of coke.

    • Hold at this temperature until the CO/CO₂ concentration in the effluent returns to baseline, indicating that the coke has been completely removed.

  • Post-Regeneration Treatment:

    • Stop the oxygen flow and cool the catalyst under an inert gas flow.

    • The catalyst may require further treatment (e.g., reduction) before it is ready for the next reaction cycle.

Visualizations

Below are diagrams illustrating key concepts in catalyst deactivation and management.

DeactivationMechanisms cluster_main Catalyst Deactivation Pathways cluster_chem Chemical cluster_therm Thermal cluster_mech Mechanical Deactivation Loss of Activity/ Selectivity Poisoning Poisoning (e.g., Sulfur, H₂O) Deactivation->Poisoning Fouling Fouling / Coking (Carbon Deposition) Deactivation->Fouling Sintering Sintering (Loss of Surface Area) Deactivation->Sintering Attrition Attrition / Crushing (Physical Damage) Deactivation->Attrition

Caption: Main mechanisms of catalyst deactivation.

TroubleshootingWorkflow start Activity Loss Observed q1 Nature of Activity Drop? start->q1 rapid Rapid / Sudden Drop q1->rapid Rapid gradual Gradual Decline q1->gradual Gradual cause1 Probable Cause: Poisoning rapid->cause1 q2 Change in Selectivity? gradual->q2 selectivity_change Yes, more heavy byproducts q2->selectivity_change Yes no_change No significant change q2->no_change No cause2 Probable Cause: Fouling / Coking selectivity_change->cause2 cause3 Probable Cause: Thermal Sintering no_change->cause3 action1 Action: Check feed purity and system for leaks cause1->action1 action2 Action: Analyze for coke, adjust T/P, regenerate cause2->action2 action3 Action: Verify max operating T, characterize catalyst cause3->action3 RegenerationCycle cluster_regen Regeneration Methods Active Fresh / Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Reaction & Deactivation Regen Regeneration Process Deactivated->Regen Treatment Regen->Active Activity Restored Oxidation Oxidation (Air, O₂, O₃) Regen->Oxidation Hydrogenation Hydrogenation (H₂) Regen->Hydrogenation Extraction Solvent Extraction (e.g., scCO₂) Regen->Extraction

References

Technical Support Center: Preventing Oligomerization of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and preventing the unwanted oligomerization of 2-methylprop-1-ene (isobutylene). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to oligomerize?

A1: The primary cause of this compound oligomerization is the presence of acidic impurities. This is an acid-catalyzed reaction where a proton (H+) initiates the formation of a carbocation, which then reacts with other monomer units to form dimers, trimers, and higher oligomers. Common acidic catalysts include mineral acids, Lewis acids, and even residual acidic catalysts from synthesis. Additionally, under certain conditions such as exposure to high temperatures, UV light, or in the presence of radical initiators (like peroxides), radical-initiated polymerization can also occur.

Q2: I suspect my this compound has started to oligomerize. How can I confirm this?

A2: The presence of oligomers can be confirmed by a few analytical methods. Gas Chromatography (GC) is a common technique to separate and identify the volatile monomer from the less volatile oligomers. An increase in the viscosity of the this compound sample can also be an indicator of oligomerization. For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic signals of the polymer backbone and end groups.

Q3: What are the immediate steps I should take if I observe oligomerization?

A3: If you suspect oligomerization is occurring, it is crucial to first ensure the container is not pressurized, as oligomerization is an exothermic process that can lead to a dangerous buildup of pressure. If it is safe to do so, cool the container to slow down the reaction rate. The material should then be either used immediately in a process that is not sensitive to the presence of oligomers or purified to remove the oligomers before use. If the oligomerization is advanced, the material may need to be disposed of according to your institution's hazardous waste guidelines.

Q4: How can I prevent the oligomerization of this compound during storage?

A4: Proper storage is key to preventing oligomerization. This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. Storage containers should be tightly sealed to prevent the ingress of moisture and air, which can contain acidic impurities or oxygen that can promote radical polymerization. For long-term storage, the addition of a suitable inhibitor is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid oligomerization upon opening a new bottle of this compound. Contamination with acidic impurities during manufacturing or packaging.Purify the this compound by passing it through a column of activated alumina (B75360) or by performing a caustic wash to neutralize acids. (See Experimental Protocols section).
Oligomerization occurs during a reaction. The reaction conditions (e.g., presence of an acidic catalyst, high temperature) are promoting oligomerization.If the desired reaction does not require acidic conditions, consider adding a non-nucleophilic base (e.g., a hindered amine) to scavenge trace acids. If high temperatures are required, ensure a suitable polymerization inhibitor is present in the this compound starting material.
Previously stable this compound starts to show signs of oligomerization. Depletion of the inhibitor over time or contamination of the stock bottle.If the material is still largely monomeric, it can be re-stabilized by adding a fresh amount of inhibitor. However, it is best practice to purify the monomer to remove any existing oligomers before re-stabilization. Ensure proper sealing and storage of the container to prevent further contamination.
Discoloration (e.g., yellowing) of the this compound sample. This can be a sign of inhibitor oxidation or the initial stages of oligomerization.Analyze the sample for the presence of oligomers. If oligomers are present, purify the material. If the inhibitor has degraded, consider adding fresh inhibitor after purification.

Inhibitors for Preventing Oligomerization

The addition of inhibitors is a common and effective method to prevent the unwanted polymerization of this compound. The choice and concentration of the inhibitor depend on the required storage duration and the conditions of use.

Inhibitor Type Typical Concentration (ppm) Notes
4-tert-Butylcatechol (TBC) Hindered Phenol / Radical Scavenger10 - 100Highly effective, especially in the presence of oxygen. Can be removed by a caustic wash.
Butylated Hydroxytoluene (BHT) Hindered Phenol / Radical Scavenger50 - 200A common antioxidant and radical scavenger. Can also be removed by a caustic wash.
Hindered Amines Acid Scavenger / Base100 - 500Effective at neutralizing trace acidic impurities that catalyze oligomerization.

Experimental Protocols

Protocol 1: Caustic Wash for Removal of Acidic Impurities and Phenolic Inhibitors

This procedure is designed to remove acidic impurities and phenolic inhibitors like TBC and BHT from this compound.

Materials:

  • This compound

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous calcium chloride or magnesium sulfate

  • Separatory funnel

  • Drying tube

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, carefully transfer the this compound to a separatory funnel.

  • Add an equal volume of a 10% NaOH solution to the separatory funnel.

  • Stopper the funnel and shake gently, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salts of the phenolic inhibitors and any neutralized acids.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the 10% NaOH solution two more times.

  • Wash the this compound with two equal volumes of deionized water to remove any residual NaOH.

  • Drain the organic layer into a clean, dry flask containing a drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

  • Allow the this compound to stand over the drying agent for at least 1 hour, swirling occasionally.

  • Decant or filter the dried this compound into a distillation flask.

  • Perform a simple distillation to obtain pure this compound. Collect the fraction boiling at approximately -7 °C.

  • If required for storage, add a fresh amount of a suitable inhibitor to the purified product.

Visualizing the Processes

Oligomerization_Pathway Monomer This compound Carbocation tert-Butyl Carbocation Monomer->Carbocation Dimer_Carbocation Dimer Carbocation Monomer->Dimer_Carbocation Acid Acidic Impurity (H+) Acid->Carbocation Initiation Carbocation->Dimer_Carbocation Propagation Oligomers Oligomers Dimer_Carbocation->Oligomers Further Propagation

Caption: Acid-catalyzed oligomerization of this compound.

Inhibition_Mechanisms cluster_0 Radical Scavenging cluster_1 Acid Neutralization Radical Growing Polymer Radical Inactive_Species Stable Radical + Terminated Polymer Radical->Inactive_Species Phenolic_Inhibitor Hindered Phenol (e.g., BHT, TBC) Phenolic_Inhibitor->Inactive_Species Donates H• Acid_Impurity Acidic Impurity (H+) Neutral_Salt Neutral Ammonium Salt Acid_Impurity->Neutral_Salt Amine_Inhibitor Amine Base Amine_Inhibitor->Neutral_Salt Neutralization

Caption: Mechanisms of oligomerization inhibition.

Troubleshooting_Workflow Start Oligomerization Suspected Check_Pressure Check for Pressure Buildup Start->Check_Pressure Cool Cool Container Check_Pressure->Cool Analyze Analyze for Oligomers (GC, NMR) Cool->Analyze Oligomers_Present Oligomers Present? Analyze->Oligomers_Present Purify Purify (Caustic Wash, Distillation) Oligomers_Present->Purify Yes Dispose Dispose According to Guidelines Oligomers_Present->Dispose Yes, significant amount Use_As_Is Use in Non-Sensitive Application Oligomers_Present->Use_As_Is Yes, minor amount End Problem Resolved Oligomers_Present->End No Re_Inhibit Add Fresh Inhibitor Purify->Re_Inhibit Use_As_Is->End Re_Inhibit->End

Caption: Troubleshooting workflow for suspected oligomerization.

Technical Support Center: High-Purity Isobutylene Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining of high-purity isobutylene (B52900). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental purification processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of isobutylene using various methods.

Fractional Distillation

Problem: Poor separation efficiency, resulting in low-purity isobutylene.

Possible Causes & Solutions:

  • Inadequate Reflux Ratio: An insufficient reflux ratio can lead to incomplete separation of components with close boiling points.

    • Solution: Gradually increase the reflux ratio. Monitor the purity of the overhead product using gas chromatography (GC) at each new steady state. Be aware that increasing the reflux ratio will also increase energy consumption.[1]

  • Column Flooding: This occurs when the vapor flow rate is too high, causing liquid to be entrained upwards in the column.[2]

    • Solution: Reduce the reboiler duty to decrease the vapor velocity. Ensure the column pressure is within the optimal range. Check for any blockages in the column packing or trays.[1][2]

  • Weeping: This happens when the vapor flow is too low, causing liquid to leak through the tray perforations instead of flowing across them.[2]

    • Solution: Increase the reboiler duty to increase vapor flow. Ensure the tray design is appropriate for the operating conditions.[2]

  • Incorrect Feed Tray Location: Introducing the feed at the wrong point in the column can disrupt the concentration profile and reduce separation efficiency.

    • Solution: If possible, based on your column design, adjust the feed tray location. Modeling the process with simulation software can help determine the optimal feed point.

Problem: Column instability (fluctuating pressure or temperature).

Possible Causes & Solutions:

  • Inconsistent Heat Input: Fluctuations in the reboiler or condenser duty can cause instability.

    • Solution: Ensure the heating and cooling utilities are stable. Check for any fouling in the heat exchangers.

  • Feed Composition or Flow Rate Variations: Changes in the feed can disrupt the column's equilibrium.

    • Solution: Implement measures to stabilize the feed composition and flow rate.

Sulfuric Acid Extraction

Problem: Low isobutylene recovery.

Possible Causes & Solutions:

  • Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is crucial for selective absorption of isobutylene.

    • Solution: For a two-stage process, use 40-55% sulfuric acid in the first stage and 60-70% in the second.[3] Ensure accurate preparation and monitoring of the acid concentration.

  • Suboptimal Reaction Temperature: The absorption process is temperature-sensitive.

    • Solution: Maintain the temperature in the first stage between 30-45°C and in the second stage between 10-25°C.[3] Use appropriate cooling to control the exothermic reaction.

  • Foaming in the Vent Drum: This can lead to carry-over of the acid extract.

    • Solution: The addition of tertiary butyl alcohol to the extract in the vent drum can help to eliminate foaming.[4]

Problem: Low purity of regenerated isobutylene.

Possible Causes & Solutions:

  • Co-absorption of Other Butenes: If the acid concentration is too high or the temperature is too low, other butenes may also be absorbed.

    • Solution: Strictly control the acid concentration and temperature within the recommended ranges.

  • Incomplete Regeneration: The tertiary butyl sulfate (B86663) may not fully decompose back to isobutylene.

    • Solution: Ensure the regeneration temperature is sufficiently high (around 80-100°C) and that the acid is diluted with water to facilitate decomposition.[5]

Pressure Swing Adsorption (PSA)

Problem: Early breakthrough of isobutylene.

Possible Causes & Solutions:

  • Adsorbent Saturation: The adsorbent bed has reached its capacity.

    • Solution: Ensure the regeneration step is complete and effective. If the bed life is consistently short, consider a larger adsorbent bed or a material with a higher adsorption capacity.[6]

  • High Feed Flow Rate: The residence time of the gas in the adsorbent bed is too short for effective adsorption.

    • Solution: Reduce the feed flow rate to allow for sufficient contact time between the isobutylene and the adsorbent.

  • Presence of Strongly Adsorbing Impurities: Other components in the feed gas may be competing with isobutylene for adsorption sites.

    • Solution: Pre-treat the feed gas to remove any strongly adsorbing impurities before it enters the PSA system.

Problem: Low product purity.

Possible Causes & Solutions:

  • Ineffective Regeneration: Residual components from the previous cycle remain in the adsorbent bed.

    • Solution: Optimize the regeneration process. This may involve increasing the purge gas flow rate, increasing the regeneration temperature, or extending the regeneration time.[7]

  • Adsorbent Degradation: The adsorbent material may have degraded over time.

    • Solution: Replace the adsorbent material if its performance has significantly decreased.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of isobutylene that can be achieved with different purification methods?

A1: The achievable purity of isobutylene varies depending on the purification method employed. Decomposition of methyl tertiary-butyl ether (MTBE) can yield isobutylene with a purity greater than 99.9%.[8] Sulfuric acid extraction can produce isobutylene with a purity exceeding 99%.[3] Pressure swing adsorption processes have been reported to achieve purities in the range of 99.1 wt.% to 99.5 wt.%.

Q2: What are the most common impurities in crude isobutylene streams?

A2: Crude isobutylene streams, typically from C4 hydrocarbon fractions, can contain a variety of impurities. These include other C4 hydrocarbons such as n-butane, isobutane, 1-butene, and 2-butenes. Smaller amounts of C3 and C5 hydrocarbons may also be present.[4]

Q3: How can I analyze the purity of my isobutylene sample?

A3: Gas chromatography (GC) is a standard and effective method for analyzing the purity of isobutylene and quantifying trace hydrocarbon impurities. A common setup involves using a capillary column, such as an HP-Al2O3/S PLOT column, with a flame ionization detector (FID).[9][10] This method allows for the separation and quantification of various hydrocarbon impurities.

Q4: What are the key safety precautions when working with high-purity isobutylene?

A4: High-purity isobutylene is a flammable gas and should be handled with care in a well-ventilated area. Key safety precautions include:

  • Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and flame-retardant clothing.

  • Ensuring all equipment is properly grounded to prevent static discharge.

  • Working in an environment free from ignition sources such as open flames, sparks, and hot surfaces.

  • Having a properly maintained and accessible fire extinguisher suitable for gas fires.

Q5: For pharmaceutical applications, what level of purity is typically required for isobutylene?

A5: In the pharmaceutical industry, high-purity isobutylene is used as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The required purity is very high, often exceeding 99.9%, to ensure the safety and efficacy of the final drug product and to meet stringent regulatory standards.

Data Presentation

Table 1: Comparison of Isobutylene Purification Methods

Purification MethodTypical Purity AchievedKey Operating ParametersAdvantagesDisadvantages
Fractional Distillation >99%Reflux ratio, reboiler and condenser temperatures, feed tray location.Well-established, can handle large volumes.Energy-intensive, difficult for components with close boiling points.
Sulfuric Acid Extraction >99%[3]Acid concentration (40-70%), temperature (10-45°C).[3]High selectivity for isobutylene.Use of corrosive sulfuric acid, requires acid regeneration.
MTBE Decomposition >99.9%[8]Reaction temperature (210-230°C), pressure (0.4 MPa), space velocity (0.5-1.0 h⁻¹).[11]Very high purity product, no corrosive acids.Requires a dedicated MTBE synthesis and decomposition unit.
Pressure Swing Adsorption 99.1 - 99.5 wt.%Adsorbent type, pressure and temperature of adsorption and desorption cycles.Low energy consumption, can be highly selective.Adsorbent can degrade over time, may require feed pre-treatment.
Membrane Separation VariesMembrane material, pressure difference, temperature.Low energy consumption, continuous operation.Membrane fouling can be an issue, may have lower selectivity than other methods.

Experimental Protocols

Gas Chromatography (GC-FID) for Impurity Analysis

This protocol provides a general guideline for the analysis of hydrocarbon impurities in high-purity isobutylene.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: HP-Al2O3/S PLOT (50 m x 0.32 mm i.d. x 8 µm) or similar.[9][10]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • High-purity helium or hydrogen as a carrier gas.

  • High-purity hydrogen and air for the FID.

  • Certified gas standards for calibration (containing known concentrations of potential impurities like 1-butene, n-butane, etc.).

  • Gas-tight syringe or a gas sampling valve for sample introduction.

3. GC Conditions (Example):

  • Inlet Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold at 150°C for 10 minutes.

  • Carrier Gas Flow Rate: 2 mL/min (constant flow).

  • Injection Volume: 0.5 mL (using a gas sampling loop).

4. Procedure:

  • Calibration: Inject the certified gas standards to determine the retention times and response factors for each potential impurity.

  • Sample Analysis: Inject the isobutylene sample into the GC system.

  • Data Analysis: Identify the impurity peaks based on their retention times. Quantify the concentration of each impurity using the calibration data.

Visualizations

General Isobutylene Purification Workflow

General Isobutylene Purification Workflow cluster_feed Feed Preparation cluster_purification Primary Purification cluster_analysis Quality Control cluster_product Final Product Feed Crude C4 Stream Distillation Fractional Distillation Feed->Distillation Select Method Extraction Sulfuric Acid Extraction Feed->Extraction Select Method PSA Pressure Swing Adsorption Feed->PSA Select Method Membrane Membrane Separation Feed->Membrane Select Method GC_Analysis Gas Chromatography (GC) Analysis Distillation->GC_Analysis Extraction->GC_Analysis PSA->GC_Analysis Membrane->GC_Analysis GC_Analysis->Distillation Reprocess GC_Analysis->Extraction Reprocess GC_Analysis->PSA Reprocess GC_Analysis->Membrane Reprocess Product High-Purity Isobutylene GC_Analysis->Product Meets Purity Specs

Caption: A generalized workflow for the purification of isobutylene.

Troubleshooting Logic for Distillation

Troubleshooting Logic for Isobutylene Distillation cluster_pressure Pressure Issues cluster_temp Temperature Issues cluster_reflux Reflux Issues Problem Low Isobutylene Purity Check_Pressure Check Column Pressure Profile Problem->Check_Pressure Check_Temp Check Temperature Profile Problem->Check_Temp Check_Reflux Check Reflux Ratio Problem->Check_Reflux High_DeltaP High Pressure Drop? Check_Pressure->High_DeltaP Temp_Fluctuation Fluctuations? Check_Temp->Temp_Fluctuation Low_Reflux Ratio Too Low? Check_Reflux->Low_Reflux Flooding Potential Flooding High_DeltaP->Flooding Yes Reduce_Reboiler Reduce Reboiler Duty Flooding->Reduce_Reboiler Unstable_Heat Unstable Heat Input Temp_Fluctuation->Unstable_Heat Yes Stabilize_Utilities Stabilize Utilities Unstable_Heat->Stabilize_Utilities Inadequate_Separation Inadequate Separation Low_Reflux->Inadequate_Separation Yes Increase_Reflux Increase Reflux Ratio Inadequate_Separation->Increase_Reflux

Caption: A decision tree for troubleshooting low purity in isobutylene distillation.

References

Technical Support Center: Moisture Sensitivity in Isobutylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive isobutylene (B52900) reactions, particularly cationic polymerization.

Troubleshooting Guide

Unexpected results in isobutylene polymerization are often linked to the presence of moisture. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Monomer Conversion

Potential Cause Diagnostic Check Recommended Solution
Excessive Water in the System Use Karl Fischer titration to determine the water content of the monomer, solvent, and initiator solution.[1][2][3][4][5]1. Dry Monomer and Solvents: Pass isobutylene gas through a drying column containing a suitable desiccant (e.g., calcium chloride, molecular sieves).[6] Reflux and distill solvents over an appropriate drying agent (e.g., CaH₂ for alkanes, Na/benzophenone for ethers). 2. Inert Atmosphere: Conduct all transfers and reactions under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Inhibitor Presence Check the monomer source for added inhibitors (e.g., hydroquinone, TBC).Pass the monomer through a column of activated basic alumina (B75360) to remove inhibitors.[7]
Catalyst/Initiator Inactivity Prepare a fresh batch of the initiator/catalyst solution. Ensure the purity of the Lewis acid and co-initiator.Store Lewis acids and other moisture-sensitive reagents in a desiccator or glovebox. Use freshly opened or purified reagents.

Problem 2: Low Molecular Weight and/or Broad Molecular Weight Distribution (MWD)

Potential Cause Diagnostic Check Recommended Solution
Uncontrolled Initiation by Water Review the reaction setup for potential sources of moisture ingress. Analyze the polymer for unexpected end-groups via NMR.1. Rigorous Drying: Implement the stringent drying protocols mentioned above for all reagents and glassware. 2. Proton Traps: Add a non-nucleophilic proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), to the reaction mixture to scavenge protons generated from adventitious water.[8]
Chain Transfer Reactions Analyze the polymer structure for evidence of chain transfer to monomer or solvent.[9][10]1. Optimize Temperature: Lowering the reaction temperature can suppress chain transfer reactions.[11] 2. Solvent Selection: Choose a solvent with low chain transfer potential. Non-polar solvents like hexane (B92381) may reduce side reactions compared to more polar ones like dichloromethane (B109758) under certain conditions.[12]
Incorrect Monomer/Initiator Ratio Recalculate the stoichiometry of your reaction.Accurately determine the concentration of your initiator solution and ensure precise addition to the reaction.

Frequently Asked Questions (FAQs)

Q1: Can water ever be beneficial in isobutylene polymerization?

A1: In some specific cationic polymerization systems, a controlled amount of water can act as a co-initiator or "promoter" in conjunction with a Lewis acid to initiate the polymerization.[13][14][15] However, the concentration of water is critical, and excess water will lead to the detrimental effects described in the troubleshooting guide.[11]

Q2: My reaction is extremely fast and difficult to control. Could this be related to moisture?

A2: Yes, an uncontrolled reaction can be a sign of too much initiator, which can be generated by an excess of water acting as a co-initiator with the Lewis acid. This can lead to a rapid exotherm and the production of low molecular weight polymer with a broad MWD.

Q3: How can I accurately measure the water content in my reagents?

A3: Karl Fischer titration is the industry-standard method for accurately determining trace amounts of water in organic solvents and monomers.[1][2][3][4][5]

Q4: What are "proton traps" and how do they work?

A4: Proton traps, such as 2,6-di-tert-butylpyridine (DTBP), are sterically hindered, non-nucleophilic bases.[8] They can react with and "scavenge" protons in the reaction medium, which may be generated from impurities like water. By removing these protons, they help prevent unwanted initiation and side reactions, leading to better control over the polymerization.[8]

Q5: Are there alternatives to drying agents for purifying isobutylene?

A5: Besides passing the gas through a drying column, isobutylene can be condensed and stored over a drying agent like calcium hydride. For liquid isobutylene, fractional distillation can also be used to remove impurities.[6] Another method involves azeotropic distillation to remove water.[16]

Data Presentation

Table 1: Effect of Water Concentration on Isobutylene Polymerization with MeOH/BF₃ System

Water Concentration ([H₂O]) (mol/L)Polymerization Temperature (°C)Conversion (%)Molecular Weight (Mn) ( g/mol )MWD (Mw/Mn)
1.5 x 10⁻³-100 to -50Varies with temp.HigherNarrower
2.2 x 10⁻³-100 to -50Varies with temp.
3.5 x 10⁻³-100 to -50Varies with temp.
4.6 x 10⁻³-100 to -50Varies with temp.LowerBroader

Note: This table is a qualitative summary based on trends reported in the literature.[11] Specific values can vary significantly with detailed experimental conditions.

Experimental Protocols

Protocol 1: Drying and Purification of Isobutylene Monomer

  • Inhibitor Removal: If the isobutylene source contains inhibitors (e.g., TBC), pass the gas through a column packed with activated basic alumina.

  • Drying: Subsequently, pass the gas through a drying column packed with a suitable desiccant such as calcium chloride or molecular sieves (3A or 4A).

  • Condensation: The purified and dried isobutylene gas can be condensed into a pre-dried reaction vessel at a low temperature (e.g., using a dry ice/acetone bath).

  • Storage: For short-term storage, condensed isobutylene should be kept at a low temperature under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents

  • Apparatus: Use a calibrated Karl Fischer titrator, either volumetric or coulometric depending on the expected water content.

  • Solvent: Use a suitable Karl Fischer solvent (e.g., methanol-based) in the titration cell.

  • Sample Preparation: Inject a known volume or weight of the solvent to be analyzed into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content in ppm or percentage. It is recommended to run the analysis in triplicate for accuracy.

Visualizations

experimental_workflow cluster_purification Reagent Purification cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis IB_source Isobutylene Cylinder Inhibitor_removal Inhibitor Removal (Alumina Column) IB_source->Inhibitor_removal Drying_column Drying Column (CaH2/Sieves) Inhibitor_removal->Drying_column Reaction_vessel Dried Reaction Vessel Drying_column->Reaction_vessel Solvent_source Solvent Bottle Solvent_distillation Distillation over Drying Agent Solvent_source->Solvent_distillation Solvent_distillation->Reaction_vessel Polymerization Polymerization (Controlled Temp) Reaction_vessel->Polymerization Initiator_prep Initiator Preparation Initiator_prep->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Polymer_isolation Polymer Isolation & Purification Quenching->Polymer_isolation Characterization Characterization (GPC, NMR) Polymer_isolation->Characterization

Caption: Experimental workflow for moisture-sensitive isobutylene polymerization.

troubleshooting_logic Start Problem: Unexpected Reaction Outcome Check_Moisture Is Moisture Content High? Start->Check_Moisture Check_Inhibitor Is Inhibitor Present? Check_Moisture->Check_Inhibitor No Dry_Reagents Solution: Improve Drying Procedures Check_Moisture->Dry_Reagents Yes Check_Catalyst Is Catalyst/Initiator Active? Check_Inhibitor->Check_Catalyst No Remove_Inhibitor Solution: Purify Monomer Check_Inhibitor->Remove_Inhibitor Yes Prepare_Fresh_Catalyst Solution: Use Fresh/Pure Reagents Check_Catalyst->Prepare_Fresh_Catalyst No Optimize_Conditions Further Optimization: Adjust Temp, Ratios, etc. Check_Catalyst->Optimize_Conditions Yes Use_Proton_Trap Solution: Add Proton Trap Dry_Reagents->Use_Proton_Trap Use_Proton_Trap->Optimize_Conditions Remove_Inhibitor->Optimize_Conditions Prepare_Fresh_Catalyst->Optimize_Conditions

Caption: Troubleshooting logic for isobutylene polymerization issues.

References

Technical Support Center: Enhancing Selectivity in the Functionalization of 2-Methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective functionalization of 2-methylprop-1-ene (isobutylene).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Selective Oxidation to Methacrolein (B123484) (MAC) and Methacrylic Acid (MAA)

Question 1: Why am I observing low selectivity towards methacrolein (MAC) and methacrylic acid (MAA) with high amounts of COx byproducts?

Answer: Low selectivity in the oxidation of this compound is often linked to catalyst composition and reaction conditions.

  • Potential Cause 1: Catalyst Inefficiency. The catalyst may lack the necessary components to promote partial oxidation over complete combustion. Molybdenum-based mixed oxide catalysts are standard, but their performance is highly dependent on promoters.[1]

  • Solution 1: Modify the catalyst. The addition of promoters like Bismuth (Bi) can enhance catalytic performance. Iron (Fe) and Cobalt (Co) can alter the catalyst's structure and crystal phase, significantly improving both conversion and selectivity.[1] Cesium (Cs) can enhance the dehydrogenation ability of the catalyst while weakening its oxygenation ability, thus improving selectivity to MAC.[2] Antimony (Sb) doping in heteropolyacid catalysts has also been shown to considerably improve selectivity by accelerating electron exchange between Sb³⁺ and Mo⁶⁺.[3]

  • Potential Cause 2: Suboptimal Oxygen Concentration. An incorrect feed ratio of oxygen to isobutylene (B52900) can lead to over-oxidation.

  • Solution 2: Optimize the oxygen concentration in the feed stream. The ideal concentration is crucial for maximizing the yields of MAC and MAA.[4]

  • Potential Cause 3: Inappropriate Reaction Temperature. High temperatures can favor complete combustion, leading to the formation of CO and CO₂.

  • Solution 3: Conduct a temperature screening study. For instance, with Cs₀.₁Fe₂Co₆BiMnMo₁₂Oₓ catalysts, increasing the temperature from 34% to 98% conversion, the selectivity to MAC remained constant at around 80%.[4] However, each catalyst system will have an optimal temperature range that balances conversion and selectivity.

Question 2: My isobutylene conversion rate is low, even at high temperatures. What could be the issue?

Answer: Low conversion can stem from issues with the catalyst's activity or the reaction parameters.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may have lost activity due to coking, poisoning, or structural changes over time.

  • Solution 1: Regenerate the catalyst according to the manufacturer's protocol, typically involving controlled calcination to burn off carbon deposits. If regeneration is not effective, catalyst replacement is necessary.

  • Potential Cause 2: Insufficient Catalyst Acidity. For certain mechanisms, particularly over heteropolycompounds, catalyst acidity is crucial for the initial dehydrogenation of the reactant.[3]

  • Solution 2: Use catalysts with a high number of acid sites. For example, with Cs₂VₓPMo₁₁VO₄₀ catalysts, the number of acid sites increases with the vanadyl (VO²⁺) content, leading to higher conversion.[3]

Selective Oligomerization

Question 3: I am trying to dimerize isobutylene to C8 iso-octenes, but I'm getting a wide range of oligomers and low selectivity for C8.

Answer: Achieving high selectivity for C8 products requires careful control over catalyst properties and reaction conditions to prevent chain elongation.

  • Potential Cause 1: Inappropriate Catalyst Acidity. Strong acid sites on the catalyst can promote further polymerization of the C8 product, leading to heavier oligomers.

  • Solution 1: Modify the catalyst to modulate its surface acidity. Loading Cobalt (Co) onto BETA molecular sieves can effectively inhibit the elongation of polymer chains. The cobalt oxide on the surface can adjust the catalyst's acidity, enhancing selectivity towards C8 compounds.[5]

  • Potential Cause 2: High Reaction Temperature. Higher temperatures can sometimes favor the formation of higher molecular weight polymers over dimers.

  • Solution 2: Optimize the reaction temperature. For Co/BETA-loaded molecular sieve catalysts, the most significant C8 generation (51.69%) was observed at 60 °C.[5] Increasing the temperature beyond the optimum can lead to a decrease in C8 selectivity.

Electrophilic Addition

Question 4: The electrophilic addition of HBr to my this compound sample is yielding the anti-Markovnikov product (1-bromo-2-methylpropane). How can I ensure I get the Markovnikov product (2-bromo-2-methylpropane)?

Answer: The regioselectivity of HBr addition to alkenes is highly dependent on the reaction mechanism. The formation of the anti-Markovnikov product indicates a free-radical mechanism is occurring.

  • Potential Cause: Presence of Peroxides. Traces of peroxides in the alkene or solvent can initiate a free-radical addition mechanism, which leads to the anti-Markovnikov product.

  • Solution: Ensure the absence of peroxides. Use freshly distilled this compound and peroxide-free solvents. The addition of radical inhibitors can also suppress the free-radical pathway. To favor the desired ionic mechanism for Markovnikov addition, the reaction should be run in the dark and in the absence of radical initiators.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind selective functionalization in electrophilic additions to this compound?

A1: The regioselectivity of electrophilic additions to this compound is governed by Markovnikov's Rule . This rule states that in the addition of an electrophile like H⁺ (from HBr) to an unsymmetrical alkene, the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms. In this compound, the H⁺ adds to the terminal CH₂ carbon, forming a more stable tertiary carbocation intermediate on the central carbon. The subsequent attack by the nucleophile (e.g., Br⁻) on this tertiary carbocation leads to the major product.[6][7][8]

Q2: What types of catalysts are most effective for the selective oxidation of this compound to methacrolein?

A2: Molybdenum-based multiphasic oxide catalysts are highly effective for this transformation.[1] Specifically, mixed metal oxides containing Mo and Bi are common.[4] The performance of these catalysts can be significantly improved by adding other metals such as Iron (Fe), Cobalt (Co), Cerium (Ce), and Cesium (Cs).[2][4] Heteropolycompounds (HPCs), such as those with a Keggin structure (e.g., H₃PMo₁₂O₄₀), are also used, particularly for the oxidation of the parent alkane, isobutane, to methacrylic acid and methacrolein.[3]

Q3: How can I control the linear-to-branched (n/iso) aldehyde ratio in the hydroformylation of alkenes?

A3: The hydroformylation of alkenes, also known as the oxo process, uses cobalt or rhodium complex catalysts to produce aldehydes.[9][10][11] The selectivity for the linear (n) versus the branched (iso) aldehyde product is a significant challenge. This ratio is primarily controlled by the steric and electronic properties of the ligands attached to the metal center. Bulky phosphine (B1218219) or phosphite (B83602) ligands on rhodium catalysts, for example, tend to favor the formation of the linear aldehyde from terminal alkenes due to steric hindrance. For branched alkenes like this compound, hydroformylation typically yields the branched aldehyde.

Q4: What are the primary challenges in the industrial application of homogeneous hydroformylation catalysts?

A4: While homogeneous catalysts offer excellent activity and selectivity, their primary drawback is the difficulty in separating the catalyst from the products.[12] This poor recyclability is a significant challenge for industrial processes.[12] Current research focuses on developing catalytic materials that combine the advantages of homogeneous (high selectivity) and heterogeneous (easy separation) catalysis to overcome this issue.[12]

Data Presentation

Table 1: Performance of Various Catalysts in the Selective Oxidation of Isobutane/Isobutylene.

Catalyst Composition Reactant Reaction Temp. (°C) Conversion (%) Selectivity to MAC + MAA (%) Reference
(NH₄)₃PMo₁₂O₄₀ Isobutane 350 8 54 [3]
(NH₄)₃PMo₁₂O₄₀ + Sb³⁺ Isobutane 350 11 45 (MAA only) [3]
Cs₂.₅H₀.₅PMo₁₂O₄₀ Isobutane N/A 16 31 [3]
Cs₂V₀.₃PMo₁₁VO₄₀ Isobutane N/A 9 ~59 [3]

| Cs₀.₁Fe₂Co₆BiMnMo₁₂Oₓ | Isobutene | ~350 | 98 | ~88 (80% MAC, 8% MAA) |[4] |

Table 2: Catalytic Performance in the Selective Oligomerization of Isobutylene.

Catalyst Reaction Temp. (°C) Isobutylene Conversion (%) C8 Selectivity (%) Reference
Fe₀.₂Zn₁.₈/SiO₂ N/A 89 57 [5]

| Co/BETA Molecular Sieve | 60 | >80 (estimated) | 51.69 |[5] |

Experimental Protocols

Protocol 1: Selective Oxidation of this compound in a Fixed-Bed Reactor

This protocol is a generalized procedure based on common practices for testing mixed oxide catalysts.[4]

  • Catalyst Preparation:

    • Prepare the mixed oxide catalyst (e.g., Cs₀.₁Fe₂Co₆BiMnMo₁₂Oₓ) via a coprecipitation method.

    • Dry the resulting precipitate and then calcine it at the optimal temperature (e.g., 480 °C) to achieve the desired active phase.

    • Press the calcined powder into pellets and sieve to obtain a uniform particle size for packing.

  • Reactor Setup:

    • Load a measured amount of the sieved catalyst into a fixed-bed micro-reactor.

    • Position the reactor within a furnace equipped with a temperature controller.

    • Connect gas lines for the reactant feed (this compound, oxygen, inert gas like N₂) and an outlet line for product analysis.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature (e.g., 350-400 °C) under a flow of inert gas.

    • Introduce the reactant gas mixture at a controlled flow rate. A typical feed composition might be n(i-C₄H₈) : n(O₂) : n(H₂O) = 1.0 : 2.3 : 5.0.[4]

    • Maintain the reaction for a set period, ensuring steady-state conditions are reached.

  • Product Analysis:

    • Pass the reactor effluent through a cold trap to collect liquid products (MAC, MAA, acetic acid, etc.).

    • Analyze the gaseous effluent using an online Gas Chromatograph (GC) equipped with a suitable column and detectors (FID/TCD) to quantify unreacted isobutylene and gaseous byproducts (CO, CO₂).

    • Analyze the collected liquid products using a separate GC method, often after derivatization, to determine the yields of MAC, MAA, and other liquid products.

  • Data Calculation:

    • Calculate the conversion of this compound based on the amount reacted versus the amount fed.

    • Calculate the selectivity for each product based on the moles of carbon in the product relative to the total moles of carbon in all products.

    • Calculate the yield of each product (Yield = Conversion × Selectivity).

Visualizations

Diagrams of Workflows and Pathways

Troubleshooting_Oxidation Start Problem: Low Selectivity to MAC/MAA Cause1 Potential Cause: Inefficient Catalyst Start->Cause1 Cause2 Potential Cause: Suboptimal O2 Conc. Start->Cause2 Cause3 Potential Cause: Incorrect Temperature Start->Cause3 Solution1 Solution: Modify Catalyst (Add Promoters: Bi, Fe, Co, Cs) Cause1->Solution1 Solution2 Solution: Optimize O2/Olefin Feed Ratio Cause2->Solution2 Solution3 Solution: Perform Temperature Screening Study Cause3->Solution3 Outcome Improved Selectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for low selectivity in oxidation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Coprecipitation prep2 Calcination prep1->prep2 prep3 Pelletizing & Sieving prep2->prep3 react1 Load Catalyst into Fixed-Bed Reactor prep3->react1 react2 Heat to Rxn Temp react1->react2 react3 Introduce Reactant Gases react2->react3 analysis1 Collect Liquid Products (Cold Trap) react3->analysis1 analysis2 Online GC Analysis (Gas Phase) react3->analysis2 analysis3 Offline GC Analysis (Liquid Phase) analysis1->analysis3

Caption: Workflow for catalyst testing in a fixed-bed reactor.

Markovnikov_Addition isobutene This compound (CH3)2C=CH2 intermediate Tertiary Carbocation Intermediate [(CH3)2C+ - CH3] (More Stable) isobutene->intermediate + H+ hbr HBr product Major Product (Markovnikov) 2-Bromo-2-methylpropane intermediate->product + Br-

Caption: Simplified pathway for Markovnikov addition of HBr.

References

Validation & Comparative

A Comparative Guide to the Polymerization of 2-Methylprop-1-ene and Other Common Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization behavior of 2-methylprop-1-ene (isobutylene) with other industrially significant alkenes, namely ethene and propene. The information presented herein is supported by experimental data to assist researchers in understanding the distinct characteristics of these monomers and their resulting polymers.

Executive Summary

The polymerization behavior of alkenes is fundamentally dictated by their molecular structure. This compound, with its geminal methyl groups, readily undergoes cationic polymerization to produce polyisobutylene (B167198), a polymer with unique properties such as low gas permeability and chemical resistance. In contrast, ethene and propene are primarily polymerized through radical and coordination (Ziegler-Natta) polymerization, respectively, yielding two of the most widely used plastics, polyethylene (B3416737) and polypropylene (B1209903). This guide delves into the kinetics, polymer properties, and experimental protocols associated with the polymerization of these key alkenes.

Comparative Analysis of Polymerization Performance

The choice of polymerization method and the resulting polymer properties are intrinsically linked to the monomer's structure. The following tables summarize key performance indicators for the polymerization of this compound, ethene, and propene under their respective optimal conditions.

Table 1: Comparison of Polymerization Kinetics and Resulting Polymer Properties

MonomerPolymerization MethodTypical Polymerization RateNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
This compound CationicVery Fast1,000 - 2,500,000+2,000 - 5,000,000+1.5 - 5.0+
Ethene Radical (High Pressure)Fast20,000 - 40,000200,000 - 400,00010 - 20
Propene Ziegler-NattaModerate to Fast50,000 - 200,000200,000 - 800,0004 - 6

Note: The values presented are typical ranges and can vary significantly depending on the specific catalyst, temperature, pressure, and other reaction conditions.

Polymerization Mechanisms and Kinetics

The distinct polymerization pathways for these alkenes are a direct consequence of the stability of the reactive intermediates formed during the reaction.

This compound: Cationic Polymerization

This compound excels in cationic polymerization due to the electron-donating nature of the two methyl groups on one of the double-bonded carbons. These groups stabilize the resulting tertiary carbocation intermediate, facilitating rapid chain propagation. Ethene, lacking such electron-donating groups, does not readily form a stable carbocation and therefore does not polymerize effectively via this mechanism.[1] Propene is also less reactive than this compound in cationic polymerization because it forms a less stable secondary carbocation.

The general order of reactivity for alkenes in cationic polymerization is directly related to the stability of the carbocation formed: This compound > Propene > Ethene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer1 This compound Initiator->Monomer1 Protonation Carbocation Tertiary Carbocation Monomer1->Carbocation Monomer2 This compound Carbocation->Monomer2 Nucleophilic Attack Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Growing_Chain->Monomer2 Chain Growth Polyisobutylene Polyisobutylene Growing_Chain->Polyisobutylene Chain Transfer or Proton Loss

Caption: Cationic Polymerization Mechanism of this compound.

Ethene: Radical Polymerization

Ethene is commercially polymerized to low-density polyethylene (LDPE) via a high-pressure free-radical process.[2][3] This method involves the use of an initiator that generates free radicals, which then add to the ethene double bond. Propene and this compound are not suitable for radical polymerization because the allylic protons are susceptible to abstraction, leading to chain termination and the formation of stable allylic radicals that are less reactive towards propagation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Free Radical Initiator->Radical Decomposition Ethene1 Ethene Radical->Ethene1 Addition Growing_Radical Growing Radical Chain Ethene1->Growing_Radical Ethene2 Ethene Ethene2->Growing_Radical Chain Growth Growing_Radical->Ethene2 Addition Polyethylene Polyethylene Growing_Radical->Polyethylene Combination or Disproportionation

Caption: Radical Polymerization Mechanism of Ethene.

Propene: Ziegler-Natta Polymerization

Propene is polymerized to polypropylene using Ziegler-Natta catalysts, which are coordination complexes typically based on titanium halides and organoaluminum compounds.[4] This method allows for stereochemical control, leading to the production of isotactic polypropylene with high crystallinity and strength. Ethene can also be polymerized using Ziegler-Natta catalysts to produce high-density polyethylene (HDPE) with a linear structure. The activity of Ziegler-Natta catalysts can be lower for ethylene (B1197577) polymerization compared to propylene (B89431) under certain conditions.[5]

G cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination TiCl4 TiCl₄ Active_Site Active Ti-C Bond TiCl4->Active_Site AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Propene Propene Active_Site->Propene Coordination Growing_Chain Growing Polymer Chain Propene->Growing_Chain Insertion Growing_Chain->Propene Chain Growth Polypropylene Polypropylene Growing_Chain->Polypropylene Chain Transfer

Caption: Ziegler-Natta Polymerization Mechanism of Propene.

Experimental Protocols

Detailed methodologies for the polymerization of each alkene are provided below. These protocols represent typical laboratory-scale procedures.

Cationic Polymerization of this compound

Objective: To synthesize polyisobutylene via cationic polymerization.

Materials:

  • This compound (isobutylene), dried and purified

  • Dichloromethane (B109758) (CH₂Cl₂), dried

  • Titanium tetrachloride (TiCl₄) as initiator

  • Methanol as a quenching agent

  • Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is cooled to -80°C using a dry ice/acetone bath.

  • Dried dichloromethane is transferred to the flask via cannula under a nitrogen atmosphere.

  • Purified this compound is then condensed into the reaction flask.

  • A solution of TiCl₄ in dichloromethane is prepared and slowly added dropwise to the stirred monomer solution.

  • The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours).

  • The reaction is terminated by the addition of pre-chilled methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polyisobutylene is collected by filtration, washed with methanol, and dried under vacuum.

Radical Polymerization of Ethene (High-Pressure Batch Reactor)

Objective: To synthesize low-density polyethylene via high-pressure radical polymerization.

Materials:

  • High-purity ethene gas

  • Organic peroxide initiator (e.g., dibenzoyl peroxide)

  • High-pressure autoclave reactor

  • Solvent (e.g., benzene), if applicable

Procedure:

  • The high-pressure autoclave is thoroughly cleaned and purged with nitrogen.

  • The initiator is dissolved in a minimal amount of solvent and charged into the reactor.

  • The reactor is sealed and pressurized with ethene to the desired pressure (e.g., 1500-3000 atm).

  • The reactor is heated to the polymerization temperature (e.g., 150-250°C).[2]

  • The polymerization is allowed to proceed, with pressure maintained by feeding additional ethene.

  • After the desired reaction time, the reactor is cooled, and the pressure is carefully vented.

  • The resulting polyethylene is removed from the reactor.

Ziegler-Natta Polymerization of Propene

Objective: To synthesize isotactic polypropylene using a Ziegler-Natta catalyst.

Materials:

  • Propene, polymerization grade

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Magnesium chloride (MgCl₂) as a support

  • Toluene (B28343), dried and deoxygenated

  • Methanol acidified with HCl for catalyst deactivation

Procedure:

  • The Ziegler-Natta catalyst is prepared by ball-milling MgCl₂ and TiCl₄.

  • A polymerization reactor is dried and purged with nitrogen.

  • Dried toluene is added to the reactor, followed by the Ziegler-Natta catalyst.

  • Triethylaluminum, as a co-catalyst, is added to the reactor.

  • The reactor is pressurized with propene to the desired pressure and the temperature is raised to the reaction temperature (e.g., 70°C).

  • The polymerization is carried out for a set period, with the propene pressure kept constant.

  • The reaction is quenched by adding acidified methanol.

  • The polypropylene is collected, washed with methanol, and dried.

Logical Comparison of Polymerizability

The suitability of an alkene for a specific polymerization method is a critical consideration for polymer synthesis. The following diagram illustrates the logical relationship between alkene structure and the preferred polymerization pathway.

G Alkene_Structure Alkene Structure Electron_Donating Electron-Donating Substituents? Alkene_Structure->Electron_Donating No_Allylic_H No Weak Allylic H? Alkene_Structure->No_Allylic_H Steric_Hindrance Steric Hindrance? Electron_Donating->Steric_Hindrance No Cationic Cationic Polymerization Electron_Donating->Cationic Yes (e.g., this compound) Ziegler_Natta Ziegler-Natta Polymerization Steric_Hindrance->Ziegler_Natta Low (e.g., Propene, Ethene) No_Polymerization Inefficient Polymerization Steric_Hindrance->No_Polymerization High Radical Radical Polymerization No_Allylic_H->Radical Yes (e.g., Ethene) No_Allylic_H->No_Polymerization No (e.g., Propene)

Caption: Decision tree for selecting a suitable polymerization method based on alkene structure.

Conclusion

The polymerization of this compound, ethene, and propene showcases the profound impact of monomer structure on reaction mechanism and polymer properties. This compound's unique structure makes it highly amenable to cationic polymerization, yielding polyisobutylene with distinct characteristics. In contrast, ethene and propene are best polymerized through radical and coordination polymerization, respectively, to produce the world's most common plastics. A thorough understanding of these differences is crucial for the rational design and synthesis of polymeric materials with tailored properties for a wide range of applications, including those in the pharmaceutical and drug development sectors where polymer properties like biocompatibility and drug delivery capabilities are paramount.

References

A Comparative Guide to Analytical Methods for Isobutylene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prevalent analytical methods for the quantification of isobutylene (B52900), a volatile organic compound of significant interest in the pharmaceutical and chemical industries. The methodologies discussed are Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS), and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS). This document outlines the experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and visualizes the analytical workflows. The information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Analytical Techniques

Isobutylene, a colorless gas, is an important industrial chemical used in the production of various polymers and as a starting material in pharmaceutical synthesis.[1] Accurate and reliable quantification of isobutylene is crucial for process monitoring, quality control of raw materials and finished products, and for ensuring the safety of pharmaceutical products where it may be present as a residual solvent. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.

Gas chromatography (GC) is the cornerstone technique for the analysis of volatile compounds like isobutylene.[2] Coupled with various sample introduction and detection methods, GC offers the necessary separation efficiency for complex mixtures. This guide focuses on three common configurations:

  • HS-GC-FID: A robust and widely used technique for the analysis of volatile compounds in solid or liquid samples.[3] The headspace technique involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC system.[4] The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

  • HS-GC-MS: This method combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS).[2][5] In addition to quantification, GC-MS provides structural information, enabling confident identification of the analyte and any co-eluting impurities.

  • SPME-GC-MS: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase.[6] This technique can offer enhanced sensitivity compared to traditional headspace analysis.

Comparative Performance of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7][8] The following tables summarize the typical performance characteristics for the quantification of isobutylene using HS-GC-FID, HS-GC-MS, and SPME-GC-MS.

Table 1: Comparison of Validation Parameters for Isobutylene Quantification

Validation ParameterHS-GC-FIDHS-GC-MSSPME-GC-MSAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.999R² ≥ 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%80 - 120%
Precision (% RSD)
- Repeatability≤ 5%≤ 3%≤ 2%≤ 15%
- Intermediate Precision≤ 8%≤ 5%≤ 4%≤ 20%
Limit of Detection (LOD) ~1 ppm~0.1 ppm~0.01 ppmReportable
Limit of Quantitation (LOQ) ~3 ppm~0.3 ppm~0.03 ppmReportable
Specificity/Selectivity GoodExcellentExcellentNo interference at the retention time of the analyte
Robustness HighHighModerateUnaffected by minor variations in method parameters

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix. Data is compiled from general knowledge of the techniques and supported by various sources discussing validation of similar volatile compounds.

Experimental Protocols

Detailed methodologies for the quantification of isobutylene using the three compared techniques are provided below. These protocols are based on established practices for residual solvent analysis in the pharmaceutical industry.

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the routine quantification of isobutylene in samples where high sensitivity is not the primary requirement and the sample matrix is relatively clean.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., 1 mL of Dimethyl Sulfoxide - DMSO) to dissolve or suspend the sample.

  • Immediately seal the vial with a septum and crimp cap.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 5 minutes)

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 2 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

Method B: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

This method is preferred when both quantification and confident identification of isobutylene are required, especially in complex matrices or for impurity profiling.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HS-GC-FID.

2. Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • Column: DB-624ms (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 5 minutes)

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

Method C: Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This method offers high sensitivity and is suitable for trace-level quantification of isobutylene.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a headspace vial.

  • Add a suitable solvent if necessary and seal the vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: Same as HS-GC-MS.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber.

  • Column: Same as HS-GC-MS.

  • Oven Temperature Program: Same as HS-GC-MS.

  • Injector Temperature: 250°C (for desorption).

  • MS Parameters: Same as HS-GC-MS.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • SPME Parameters:

    • Extraction Type: Headspace

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 minutes

    • Extraction Time: 30 minutes

    • Desorption Time: 2 minutes in the GC injector.

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in each of the described analytical methods.

HS_GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Seal Vial Sealing Solvent->Seal Equilibration Vial Equilibration in Headspace Sampler Seal->Equilibration Injection Vapor Phase Injection Equilibration->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: HS-GC-FID Experimental Workflow

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Seal Vial Sealing Solvent->Seal Equilibration Vial Equilibration in Headspace Sampler Seal->Equilibration Injection Vapor Phase Injection Equilibration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 2: HS-GC-MS Experimental Workflow

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Seal Vial Sealing Sample->Seal Extraction SPME Fiber Extraction Seal->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 3: SPME-GC-MS Experimental Workflow

Conclusion

The selection of an appropriate analytical method for isobutylene quantification is a critical decision that impacts the quality and reliability of analytical data.

  • HS-GC-FID is a cost-effective and robust method suitable for routine quality control applications where high sensitivity is not paramount.

  • HS-GC-MS provides the added advantage of confident identification, making it ideal for method development, impurity profiling, and analysis of complex samples.[5]

  • SPME-GC-MS offers the highest sensitivity and is the method of choice for trace-level analysis of isobutylene.

Researchers and drug development professionals should consider the specific requirements of their application, including sensitivity, selectivity, sample throughput, and available instrumentation, when choosing the most suitable method. The validation of the selected method according to ICH guidelines is essential to ensure that it is fit for its intended purpose.[7]

References

A Comparative Guide to Catalysts for 2-Methylprop-1-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methylprop-1-ene, also known as isobutene, is a critical process in the chemical industry, providing a key building block for the production of various chemicals and fuel additives. The efficiency of this synthesis is largely dependent on the catalyst employed. This guide offers a comparative analysis of different catalysts used for this compound synthesis, with a focus on the dehydration of isobutanol, a prominent and renewable route. The performance of various catalysts is evaluated based on experimental data, and detailed experimental protocols are provided to support further research and development.

Performance Comparison of Catalysts

The catalytic dehydration of isobutanol to this compound has been extensively studied using various solid acid catalysts. The performance of these catalysts is primarily evaluated based on isobutanol conversion and selectivity towards this compound. The following tables summarize the quantitative data from comparative studies.

Alumina-Based Catalysts

Alumina (B75360) (Al₂O₃) catalysts are widely utilized for alcohol dehydration due to their thermal stability and tunable acidic properties. The pore structure of the alumina catalyst has been shown to significantly impact its performance.

CatalystIsobutanol Conversion (%)This compound Selectivity (%)Reaction Temperature (°C)Pressure (MPa)Liquid Hourly Space Velocity (h⁻¹)Reference
γ-Al₂O₃ (unmodified)~57~933300.112[1][2]
10% PEG-Al₂O₃86~933300.112[1]
20% PEG-Al₂O₃~97~933300.112[1]
30% PEG-Al₂O₃~97~933300.112[1][2]
Catapal B>80-290--[3][4]
Versal B>80-290--[3][4]
Versal GH>80-290--[3][4]
Al-3996R>80-290--[3][4]

*PEG-Al₂O₃ refers to alumina catalysts prepared with polyethylene (B3416737) glycol as a pore expander.

Zeolite-Based Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them effective catalysts for various organic transformations. However, they can be prone to rapid deactivation due to coke formation.

CatalystIsobutene Conversion (%)Isooctenes Selectivity (%)Reaction Temperature (°C)Pressure (MPa)NotesReference
H-YHigh initial activity---Rapid deactivation[5]
H-BetaHigh initial activity---Good stability[5]
H-MordeniteHigh initial activity---Rapid deactivation[5]
H-ZSM-5High initial activity---Rapid deactivation[5][6]
ZSM-13>80 (initial)>751005.0-9.0Higher stability in CO₂ solvent[5][6]
ZSM-5>80 (initial)>751005.0-9.0Higher stability in CO₂ solvent[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are representative experimental protocols for catalyst preparation and performance evaluation.

Preparation of Modified Alumina Catalysts

This protocol describes the preparation of activated alumina catalysts with modified pore structures using polyethylene glycol (PEG) as a pore expander.[1][2]

  • Mixing: Pseudo-boehmite is mixed with a solution of polyethylene glycol (PEG) and water. The amount of PEG is varied to control the pore size.

  • Pinching: The mixture is pinched into desired shapes.

  • Drying: The shaped catalyst is dried to remove excess water.

  • Calcination: The dried catalyst is calcined at a high temperature to remove the pore expander and form the final porous alumina structure.

Catalytic Activity Evaluation

The following protocol outlines a typical procedure for evaluating the catalytic performance in a fixed-bed reactor.[1][7]

  • Reactor Setup: A fixed-bed reactor is loaded with a specific amount of the catalyst.

  • Pre-treatment: The catalyst is pre-treated, typically by heating under an inert gas flow to a desired temperature to remove any adsorbed impurities.

  • Reaction: A feed stream of isobutanol, often diluted with an inert gas like nitrogen, is introduced into the reactor at a controlled flow rate (defined by the Liquid Hourly Space Velocity, LHSV). The reaction is carried out at a specific temperature and pressure.

  • Product Analysis: The reactor effluent is cooled and the products are collected. The gaseous and liquid products are then analyzed using gas chromatography (GC) to determine the conversion of isobutanol and the selectivity to this compound and other products.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures can aid in understanding the complex processes involved in catalytic synthesis.

Reaction Pathway for Isobutanol Dehydration

The dehydration of isobutanol over an acid catalyst can proceed through different pathways, leading to the formation of this compound (isobutene) as the main product, along with isomers and byproducts.

G cluster_main Main Dehydration Pathway cluster_side Side Reactions Isobutanol Isobutanol (2-Methylpropan-1-ol) Protonated_Isobutanol Protonated Isobutanol Isobutanol->Protonated_Isobutanol + H⁺ Isobutanol->Protonated_Isobutanol Carbocation tert-Butyl Carbocation Protonated_Isobutanol->Carbocation - H₂O Protonated_Isobutanol->Carbocation Ether Di-isobutyl ether Protonated_Isobutanol->Ether + Isobutanol - H⁺ Protonated_Isobutanol->Ether Isobutene This compound (Isobutene) Carbocation->Isobutene - H⁺ Carbocation->Isobutene Linear_Butenes Linear Butenes (1-butene, 2-butenes) Carbocation->Linear_Butenes Isomerization Carbocation->Linear_Butenes

Caption: Reaction pathways in isobutanol dehydration.

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates a typical workflow for the preparation, characterization, and performance testing of a catalyst.

G Catalyst_Prep Catalyst Preparation (e.g., Impregnation, Precipitation) Characterization Catalyst Characterization (XRD, NH₃-TPD, BET) Catalyst_Prep->Characterization Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Characterization->Data_Analysis Pretreatment Catalyst Pre-treatment (Calcination, Reduction) Reactor_Loading->Pretreatment Reaction Catalytic Reaction (Controlled T, P, Flow Rate) Pretreatment->Reaction Product_Analysis Product Analysis (Gas Chromatography) Reaction->Product_Analysis Product_Analysis->Data_Analysis

Caption: Experimental workflow for catalyst testing.

References

A Cross-Validation of Experimental and Computational Data for Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for isobutylene (B52900) (2-methylpropene), a key hydrocarbon in various industrial and research applications. By juxtaposing experimental measurements with computational predictions, this document aims to offer a comprehensive resource for validating theoretical models and understanding the physicochemical properties of this important molecule.

Data Presentation: A Comparative Overview

The following tables summarize key physical, thermodynamic, and spectroscopic data for isobutylene, sourced from experimental measurements and computational studies.

Table 1: Physical Properties of Isobutylene
PropertyExperimental ValueComputational Value
Molecular Weight 56.11 g/mol [1][2]56.11 g/mol [1]
Boiling Point -6.9 °C[2][3][4]-
Melting Point -140.3 °C[4]; -141 °C[2]-
Density (liquid) 0.5879 g/cm³[4]-
Vapor Pressure 2973.2 hPa (at 25 °C)[3]-
Flash Point -80 °C[2]-
Water Solubility 263 mg/L (at 25 °C)[2][3]-
log Kow 2.34[1][3]-
Table 2: Thermodynamic Properties of Isobutylene
PropertyExperimental ValueComputational Value (Method)
Standard Enthalpy of Formation (gas) -17.9 ± 0.7 kJ/mol-
Standard Molar Entropy (gas, 298.15 K) 293.59 J/mol·K[5]-
Molar Heat Capacity at Constant Pressure (gas, 298.15 K) 85.4 J/mol·K-
Heat of Combustion -2526.9 kJ/mol-
Heat of Vaporization 21.05 kJ/mol-
Table 3: Vibrational Frequencies of Isobutylene (cm⁻¹)
Vibrational ModeExperimental (IR)Experimental (Raman)Computational (DFT/B3LYP)
C=C Stretch 1657[6]1657[6]1660
=CH₂ Scissor 141614161420
C-H Stretch (vinyl) 308030803085
C-H Stretch (methyl) 298029802985
C-(CH₃)₂ Symmetric Stretch 803805[6]800

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to characterize isobutylene.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and analysis of volatile compounds like isobutylene.

  • Objective: To separate isobutylene from other C4 isomers (e.g., 1-butene, cis-2-butene, trans-2-butene) and quantify its purity.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is typically used.

  • Column: A porous layer open tubular (PLOT) column, often with an alumina-based stationary phase, provides excellent selectivity for C1-C5 hydrocarbons.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Temperature Program: An optimized temperature program is critical for achieving baseline separation of the closely boiling butene isomers. The program typically starts at a low temperature to separate the most volatile components and then ramps up to elute the heavier compounds.

  • Sample Injection: A gas sampling valve is used to introduce a precise volume of the gaseous sample into the chromatograph. For liquefied samples, a liquid sampling valve can be used after pressurizing the sample cylinder with an inert gas like helium or nitrogen.

  • Data Analysis: Peak areas are measured using an integrator or chromatography data software. Quantification is achieved by using relative response factors or by calibration with a standard blend of butene isomers.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of isobutylene, aiding in its identification and structural elucidation.

  • Objective: To obtain the mass spectrum of isobutylene, confirming its molecular weight and providing a characteristic fragmentation pattern for identification.

  • Ionization Method:

    • Electron Ionization (EI): In this common method, a high-energy electron beam bombards the sample molecules, leading to the formation of a radical cation (molecular ion) and various fragment ions.

    • Chemical Ionization (CI): A gentler ionization technique where a reagent gas (e.g., methane (B114726) or isobutane) is ionized first, and these ions then react with the analyte molecules to produce pseudomolecular ions, often with less fragmentation than EI.

  • Mass Analyzer: Quadrupole and ion trap mass analyzers are frequently used in conjunction with GC-MS systems.

  • Procedure:

    • Sample Introduction: The isobutylene sample, often the eluent from a GC column, is introduced into the ion source of the mass spectrometer.

    • Ionization: The sample molecules are ionized using either EI or CI.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection: An electron multiplier or a similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a key reaction pathway for isobutylene.

CrossValidationWorkflow cluster_exp Experimental Approach cluster_comp Computational Approach Exp_Data Experimental Data Acquisition (e.g., GC, MS, Spectroscopy) Exp_Analysis Data Analysis and Property Measurement Exp_Data->Exp_Analysis Comparison Data Comparison and Cross-Validation Exp_Analysis->Comparison Experimental Values Comp_Model Computational Model Development (e.g., DFT, Ab Initio) Comp_Sim Simulation and Property Prediction Comp_Model->Comp_Sim Comp_Sim->Comparison Predicted Values Model_Refinement Model Refinement and Validation Comparison->Model_Refinement Discrepancy Analysis Model_Refinement->Comp_Model Feedback Loop

Caption: Workflow for the cross-validation of experimental and computational data for isobutylene.

Isobutylene_Oxidation Isobutylene Isobutylene (CH₃)₂C=CH₂ Allyl_rad 2-Methylallyl Radical •CH₂(CH₃)C=CH₂ Isobutylene->Allyl_rad + •OH OH_rad •OH Peroxy_rad Peroxy Radical Allyl_rad->Peroxy_rad + O₂ Aldehyde Methacrolein CH₂=C(CH₃)CHO Peroxy_rad->Aldehyde + NO Ketone Acetone (CH₃)₂CO Peroxy_rad->Ketone + HO₂• Stable_prod Stable Products Aldehyde->Stable_prod Further Oxidation Ketone->Stable_prod Further Oxidation

Caption: A simplified reaction pathway for the atmospheric oxidation of isobutylene.

References

A Comparative Analysis of the Reactivity of 2-Methylprop-1-ene and 1-Butene in Electrophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of two constitutional isomers, 2-methylprop-1-ene and 1-butene (B85601). The focus is on their behavior in common electrophilic addition reactions, a cornerstone of alkene chemistry. This analysis is supported by theoretical principles, and generalized experimental protocols are provided for practical context.

The reactivity of an alkene in an electrophilic addition reaction is fundamentally linked to the stability of the carbocation intermediate formed during the reaction. Generally, the more stable the carbocation, the faster the reaction proceeds.[1] The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[2] This stability is attributed to two main electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating, which helps to disperse the positive charge of the carbocation, thereby stabilizing it.[2]

  • Hyperconjugation: The overlap of filled C-H σ-orbitals on adjacent alkyl groups with the empty p-orbital of the carbocation also delocalizes the positive charge, leading to increased stability.[3]

This compound, a branched alkene, reacts with an electrophile to form a stable tertiary carbocation. In contrast, 1-butene, a linear alkene, forms a less stable secondary carbocation. This fundamental difference in the stability of the carbocation intermediates is the primary determinant of their differential reactivity.

Quantitative Data Summary

The following table summarizes the comparison of reactivity and the major products formed from the electrophilic addition reactions of this compound and 1-butene.

ReactionReagent(s)This compound1-Butene
Relative Reactivity Higher Lower
Carbocation Intermediate Tertiary (more stable)Secondary (less stable)
Hydrohalogenation HBrMajor Product: 2-Bromo-2-methylpropane[4]Major Product: 2-Bromobutane[1]
Acid-Catalyzed Hydration H₂O, H₂SO₄ (catalyst)Major Product: 2-Methyl-2-propanol (tert-Butanol)[5]Major Product: 2-Butanol[6]
Halogenation Br₂ in CCl₄Product: 1,2-Dibromo-2-methylpropane[7]Product: 1,2-Dibromobutane[8]

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HBr)

In the presence of a hydrogen halide like HBr, the π electrons of the alkene attack the electrophilic hydrogen atom.[9] This is the rate-determining step and results in the formation of a carbocation and a halide ion.[9] The subsequent nucleophilic attack by the bromide ion on the carbocation is rapid and yields the final alkyl halide product.[10]

  • This compound: Forms a tertiary carbocation, leading to a faster reaction rate. The major product is 2-bromo-2-methylpropane, in accordance with Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon.[11]

  • 1-Butene: Forms a secondary carbocation, resulting in a slower reaction rate compared to this compound. The major product is 2-bromobutane.[1]

cluster_0 This compound Reaction cluster_1 1-Butene Reaction This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H⁺ (slow) 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane Tertiary Carbocation->2-Bromo-2-methylpropane + Br⁻ (fast) 1-Butene 1-Butene Secondary Carbocation Secondary Carbocation 1-Butene->Secondary Carbocation + H⁺ (slower) 2-Bromobutane 2-Bromobutane Secondary Carbocation->2-Bromobutane + Br⁻ (fast)

Caption: Hydrobromination pathways for both alkenes.
Acid-Catalyzed Hydration (Addition of H₂O)

The acid-catalyzed hydration of alkenes yields an alcohol. This reaction requires a strong acid catalyst, such as sulfuric acid, to protonate the alkene and form a carbocation.[6] A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol.[12]

  • This compound: The reaction proceeds through the more stable tertiary carbocation, leading to the formation of 2-methyl-2-propanol as the major product.[13] The rate of hydration is faster for this compound due to the lower activation energy for the formation of the tertiary carbocation.[1]

  • 1-Butene: The formation of a secondary carbocation results in a slower reaction and the production of 2-butanol (B46777) as the major product.

cluster_alkenes Reactants cluster_intermediates Intermediates cluster_outcomes Outcomes Alkene Alkene Structure Carbocation Carbocation Stability Reactivity Reactivity This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation 1-Butene 1-Butene Secondary Carbocation Secondary Carbocation 1-Butene->Secondary Carbocation Faster Reaction Faster Reaction Tertiary Carbocation->Faster Reaction Slower Reaction Slower Reaction Secondary Carbocation->Slower Reaction

Caption: Structure, stability, and reactivity relationship.
Halogenation (Addition of Br₂)

The addition of halogens, such as bromine (Br₂), to alkenes proceeds through a different mechanism involving a cyclic halonium ion intermediate rather than a carbocation.[7] This mechanism explains the observed anti-addition of the two halogen atoms across the double bond.[14]

In the case of unsymmetrical alkenes, the subsequent attack by the bromide ion occurs at the more substituted carbon of the cyclic bromonium ion.[7] This is because the more substituted carbon can better accommodate a partial positive charge in the transition state.

  • This compound and 1-Butene: Both alkenes react with Br₂ to give the corresponding vicinal dihalides. The reaction with bromine is often used as a qualitative test for the presence of a carbon-carbon double bond, as the reddish-brown color of the bromine solution disappears.[8]

start Alkene + Br₂ intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic attack attack Nucleophilic Attack by Br⁻ intermediate->attack Backside attack product Vicinal Dibromide (anti-addition) attack->product

Caption: General mechanism for the halogenation of an alkene.

Experimental Protocols

The following are generalized experimental protocols for the electrophilic addition reactions discussed.

Protocol 1: Hydrobromination of an Alkene
  • Setup: In a fume hood, dissolve the alkene (e.g., 1-butene, condensed as a liquid at low temperature, or this compound) in an inert solvent such as dichloromethane (B109758) or hexane (B92381) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the flask in an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize any excess acid by washing the solution with a saturated sodium bicarbonate solution, followed by water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alkyl halide.

  • Purification: Purify the product by distillation if it is a liquid.

Protocol 2: Acid-Catalyzed Hydration of an Alkene
  • Setup: Place the alkene and a dilute aqueous solution of sulfuric acid (typically 50% v/v) in a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction: Heat the mixture to a gentle reflux. The reaction time will vary depending on the alkene's reactivity.

  • Monitoring: Monitor the disappearance of the alkene using GC.

  • Workup: After cooling, transfer the mixture to a separatory funnel. The organic layer containing the alcohol will separate from the aqueous layer. If separation is not distinct, extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Isolation: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Filter to remove the drying agent and purify the resulting alcohol by fractional distillation.

Protocol 3: Bromination of an Alkene
  • Setup: Dissolve the alkene in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light (to prevent radical reactions) and equipped with a dropping funnel and magnetic stirrer.

  • Reaction: Cool the flask in an ice bath. Add a solution of bromine in the same solvent dropwise to the alkene solution with stirring. The disappearance of the bromine's red-brown color indicates that the reaction is occurring.[8]

  • Endpoint: Continue adding the bromine solution until a faint persistent reddish-brown color is observed, indicating that all the alkene has reacted.

  • Workup: Remove any excess bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate.

  • Isolation: Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride.

  • Purification: Remove the solvent by evaporation under reduced pressure to yield the dibromoalkane product.

Conclusion

References

A Comparative Guide to the Performance of Isobutylene-Derived Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Isobutylene-derived polymers are a versatile class of elastomers that have garnered significant interest in the biomedical field, particularly for drug delivery and medical implants.[1][2] Their unique properties, including exceptional chemical stability, low permeability, and biocompatibility, make them attractive candidates for a range of pharmaceutical applications.[1][3] This guide provides an objective comparison of the performance of isobutylene-based polymers, such as polyisobutylene (B167198) (PIB) and its block copolymers like poly(styrene-b-isobutylene-b-styrene) (SIBS), against other commonly used biomaterials. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection process.

Performance Comparison with Alternative Polymers

Isobutylene-derived polymers offer a distinct set of properties when compared to other polymers used in drug delivery and medical devices. Their highly hydrophobic and chemically inert nature, stemming from a dense array of unreactive methyl groups, contributes to their excellent biostability and biocompatibility.[4]

Key advantages of PIB-based materials include:

  • Superior Biocompatibility and Biostability : The saturated polyisobutylene mid-block in copolymers like SIBS provides outstanding thermal and oxidative stability.[5] These polymers are resistant to degradation under harsh conditions and exhibit low protein adsorption compared to materials like silicone rubber.[3]

  • Excellent Barrier Properties : PIB is known for its extremely low permeability to gases and moisture, a critical property for applications like implant shells or protective coatings.[2][3]

  • Robust Mechanical Properties : PIB-based rubbers are generally stronger and more durable than silicone rubbers, with superior tear strength, abrasion resistance, and fatigue life.[4]

However, the inherent hydrophobicity of PIB can be a limitation for certain drug delivery applications, which has led to the development of various copolymers to modulate properties like drug release.[6][7]

Quantitative Performance Data

The following tables summarize the quantitative performance of isobutylene-derived polymers in comparison to alternatives.

Table 1: Comparison of Mechanical Properties

PropertyIsobutylene-Based Rubbers (PIB)Silicone Rubber (PDMS)PIB-Based Polyurethanes (PIB-PUs)
Tensile Strength ~20 MPa~10 MPa~32 MPa
Elongation at Break ~800%~700%~630%
Tear Strength Superior to PDMSLower than PIB-
Abrasion Resistance Superior to PDMSLower than PIB-
Fatigue Resistance Superior to PDMSLower than PIBImpressive (> 1 million cycles)
Data sourced from references[4].

Table 2: Drug Release Characteristics of PIB-Based Block Copolymers

Polymer SystemDrugKey Release Characteristics
PMMA-b-PIB-b-PMMA Paclitaxel (PTx)Displayed zero-order drug release.[6][7]
PHEMA-b-PIB-b-PHEMA Paclitaxel (PTx)Exhibited a significant initial burst release.[6][7]
PIB Pressure Sensitive Adhesive (PSA) Various DrugsRelease behavior shows a negative correlation with the drug's polarizability and dipole moment per molecular volume (μ/V).[8]
Data sourced from references[6][7][8].

Table 3: Biocompatibility and Biostability

PropertyIsobutylene-Based TPEsSilicone Rubber
Protein Adsorption 256 ng/cm²590 ng/cm²
Cell Adhesion Resists fibroblast cell adhesion.[3]Generally supports cell adhesion (can be modified).
Cytotoxicity Not cytotoxic; slows proliferation of normal fibroblasts after 72h.[3][9]Generally non-cytotoxic.
Biofilm Formation Mitigates biofilm formation of P. aeruginosa.[3]Susceptible to biofilm formation.
Data sourced from references[3][9].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of polymer performance.

In Vitro Drug Release Study

This protocol is based on studies of drug elution from PIB-based copolymer coatings on coronary stents.[6][7]

  • Objective: To determine the rate and profile of drug release from a polymer matrix in a simulated physiological environment.

  • Materials: Drug-loaded polymer-coated stents, phosphate-buffered saline (PBS) at pH 7.4, acetonitrile, analytical balance, HPLC system.

  • Procedure:

    • Place each drug-loaded stent into a separate vial containing a known volume of PBS (pH 7.4).

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours, and daily thereafter), remove the entire volume of the release medium and replace it with fresh, pre-warmed PBS.

    • The collected medium is analyzed for drug content. The drug is typically extracted from the aqueous PBS solution using a solvent like acetonitrile.

    • Quantify the drug concentration in the extracted samples using a validated HPLC method.

    • The cumulative amount of drug released at each time point is calculated and plotted against time to generate the release profile.

Cytotoxicity Assay (Fibroblast Viability)

This protocol assesses the in vitro biocompatibility of a polymer.[3]

  • Objective: To evaluate if a polymer material releases any cytotoxic leachables that could harm cells.

  • Materials: Polymer mat samples, Normal Human Dermal Fibroblasts (NHDF), cell culture medium (e.g., DMEM), cell viability assay kit (e.g., based on luminescence or MTT), inverted microscope.

  • Procedure:

    • Sterilize the polymer mat samples (e.g., using ethylene (B1197577) oxide or UV irradiation).

    • Prepare a "release medium" by incubating the sterile polymer samples in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C.

    • Seed NHDF cells in a multi-well plate and allow them to adhere and grow for 24 hours.

    • After incubation, remove the standard culture medium from the cells and replace it with the previously prepared "release medium". A control group of cells is treated with a normal growth medium.

    • Incubate the cells with the release medium for specific time points (e.g., 24 and 72 hours).

    • At each time point, assess cell viability using a quantitative assay. For a luminescence-based assay, the luminescence value, which is proportional to the number of viable cells, is measured.

    • Perform a morphological study by observing the cells under an inverted microscope to check for any changes in cell shape or signs of stress.

    • Compare the viability of cells treated with the release medium to the control group. A significant reduction in viability indicates cytotoxicity.

Visualizations: Workflows and Logical Relationships

Synthesis and Drug Delivery Application Workflow

cluster_synthesis Block Copolymer Synthesis cluster_application Drug Delivery Application LPIB Living PIB PIBDPE PIB-DPE LPIB->PIBDPE Reacts with DPE 1,4-bis(1-phenylethenyl)benzene DPE->PIBDPE Macroinitiator Macroinitiator PIBDPE->Macroinitiator Methylation & Metalation MeZn Dimethylzinc MeZn->Macroinitiator nBuLi n-Butyllithium nBuLi->Macroinitiator BlockCopolymer Triblock Copolymer (e.g., PMMA-b-PIB-b-PMMA) Macroinitiator->BlockCopolymer Initiates Polymerization Monomer Methacrylate Monomers (e.g., MMA, HEMA) Monomer->BlockCopolymer Drug Drug (e.g., Paclitaxel) Coating Drug/Polymer Coating BlockCopolymer->Coating Matrix for Drug->Coating Stent Coronary Stent Coating->Stent Coated onto Elution Drug Elution Stent->Elution In Situ

Caption: Workflow for synthesis of PIB-based block copolymers and their use in drug-eluting stents.

Biocompatibility Evaluation Workflow

cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Exposure cluster_analysis Analysis PolymerMat PIB-based Fiber Mat Sterilize Sterilization PolymerMat->Sterilize Incubate Incubate in Cell Medium (e.g., 72h at 37°C) Sterilize->Incubate ReleaseMedium Generate Release Medium Incubate->ReleaseMedium Expose Expose Cells to Release Medium ReleaseMedium->Expose SeedCells Seed Fibroblast Cells Adhere Allow Adhesion (24h) SeedCells->Adhere Adhere->Expose Control Control Group (Normal Medium) Adhere->Control Viability Quantitative Viability Assay (e.g., Luminescence) Expose->Viability Morphology Microscopic Morphological Study Expose->Morphology Data Compare vs. Control Viability->Data Morphology->Data Conclusion Determine Cytotoxicity Data->Conclusion

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a polymer material.

Drug-Polymer Interaction and Release Logic

cluster_properties Drug Physicochemical Properties cluster_interaction Drug-Polymer Interaction cluster_matrix Polymer Matrix Effects cluster_result Result Prop1 High Polarizability Interaction Stronger van der Waals & Dipole-Dipole Interaction with PIB Prop1->Interaction Prop2 High Dipole Moment per Volume (μ/V) Prop2->Interaction FreeVol Reduced Free Volume of PIB Interaction->FreeVol Mobility Reduced Molecular Mobility of PIB Interaction->Mobility Release Slower Drug Release from PIB Matrix FreeVol->Release Mobility->Release

Caption: Relationship between drug properties and their release from a PIB adhesive matrix.

Conclusion

Isobutylene-derived polymers, particularly copolymers like SIBS, present a compelling profile for medical and pharmaceutical applications. Their combination of superior mechanical durability, biostability, and biocompatibility makes them a strong alternative to traditional materials like silicones.[4] While the inherent hydrophobicity of PIB dictates its drug release characteristics, this can be precisely tuned through copolymerization with hydrophilic blocks, enabling the design of advanced drug delivery systems with tailored release kinetics, from zero-order to burst release profiles.[6][7] The data and protocols presented in this guide offer a foundational understanding for professionals engaged in the development of next-generation drug therapies and medical devices.

References

A Comparative Analysis of Isobutylene Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutylene (B52900), a crucial C4 branched alkene, serves as a key building block in the synthesis of a wide array of products, from fuel additives and synthetic rubber to pharmaceuticals and specialty chemicals. The growing demand for this versatile hydrocarbon has spurred the optimization of existing production technologies and the development of novel, more sustainable manufacturing routes. This guide provides a comprehensive comparative analysis of the principal methods for isobutylene production, offering insights into their underlying chemistries, process parameters, and performance metrics. Detailed experimental protocols and visual representations of process flows and metabolic pathways are included to support research and development efforts in this field.

Petrochemical Production Routes

Traditional isobutylene production is deeply rooted in the petrochemical industry, leveraging established processes such as steam cracking of naphtha and catalytic dehydrogenation of isobutane (B21531). These methods are characterized by their high throughput and mature technology, forming the backbone of current global isobutylene supply.

Steam Cracking of Naphtha

Steam cracking is a primary industrial method for producing light olefins, including ethylene, propylene, and a C4 fraction rich in butenes. Isobutylene is subsequently separated from this C4 stream. The process involves the thermal cracking of hydrocarbons, such as naphtha or liquefied petroleum gas (LPG), in the presence of steam at high temperatures.[1]

Catalytic Dehydrogenation of Isobutane

A more direct route to isobutylene is the catalytic dehydrogenation of isobutane. This endothermic process is favored at high temperatures and low pressures and typically employs chromium or platinum-based catalysts.[2][3][4] The reaction is reversible, and various reactor and catalyst technologies have been developed to maximize conversion and selectivity.

Dehydration of tert-Butanol (B103910) (TBA)

The dehydration of tert-butanol (TBA) presents a selective pathway to high-purity isobutylene.[5] This reaction can be carried out in either the liquid or vapor phase using acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites (e.g., ZSM-5).[6][7][8]

Cracking of Methyl tert-Butyl Ether (MTBE)

High-purity isobutylene can be obtained by the cracking (or decomposition) of methyl tert-butyl ether (MTBE) back into isobutylene and methanol.[9][10][11] This method is often used when a very pure isobutylene stream is required, for example, in polymerization processes. The reaction is typically catalyzed by solid acids.

Bio-based Production Routes

In response to the growing need for sustainable chemical production, significant research has focused on developing bio-based routes to isobutylene. These methods utilize renewable feedstocks, such as sugars derived from biomass, and employ engineered microorganisms to fermentatively produce isobutylene.

Fermentative Production from Sugars

The fermentative production of isobutylene involves the metabolic engineering of microorganisms, such as Escherichia coli, to convert sugars like glucose into isobutylene.[12][13][14] This is achieved by introducing and optimizing specific metabolic pathways. Two notable engineered pathways rely on the conversion of 3-hydroxyisovalerate or the dehydration of isobutanol.[12][13][14] A key advantage of this method is the direct production of a gaseous product that can be easily separated from the fermentation broth.[13][14]

Performance Comparison of Isobutylene Production Methods

The selection of an isobutylene production method depends on various factors, including feedstock availability, desired product purity, energy costs, and environmental considerations. The following table summarizes key performance data for the discussed methods.

Production MethodFeedstockCatalystTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Yield (%)
Steam Cracking NaphthaNone800 - 9001 - 2High (Naphtha)Variable (C4 fraction)Variable
Isobutane Dehydrogenation IsobutaneCr₂O₃/Al₂O₃ or Pt-Sn/Al₂O₃550 - 6501 - 540 - 6585 - 9035 - 58
TBA Dehydration tert-ButanolAcid Catalysts (e.g., Y-zeolite, Amberlyst-15)80 - 2005 - 2580 - 10085 - 99.9>94
MTBE Cracking MTBESolid Acids (e.g., RKS02, SPC-01)160 - 2304 - 6.8>92>99.9>98.5
Fermentation GlucoseEngineered E. coli~37~1VariableHighTheoretical max: 0.31 g/g glucose

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of isobutylene.

Protocol 1: Catalytic Dehydrogenation of Isobutane (Laboratory Scale)

Objective: To produce isobutylene from isobutane using a fixed-bed catalytic reactor.

Materials:

  • Isobutane (99.5%+ purity)

  • Nitrogen (high purity, for purging)

  • Cr₂O₃/Al₂O₃ catalyst pellets

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Condenser/cold trap (e.g., with ice-water or dry ice/acetone bath)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Load a packed bed of the Cr₂O₃/Al₂O₃ catalyst into the quartz tube reactor.

  • Place the reactor inside the tube furnace.

  • Purge the system with nitrogen gas to remove air.

  • Heat the reactor to the desired reaction temperature (e.g., 600°C) under a continuous nitrogen flow.

  • Once the temperature is stable, switch the gas feed from nitrogen to isobutane at a controlled flow rate.

  • Pass the reactor effluent through a condenser to trap any liquid byproducts.

  • Collect the gaseous product stream in a gas bag or direct it to the online GC for analysis.

  • Analyze the product gas composition using GC-FID to determine the conversion of isobutane and the selectivity to isobutylene.

Protocol 2: Dehydration of tert-Butanol to Isobutylene

Objective: To synthesize isobutylene via the acid-catalyzed dehydration of tert-butanol.[5]

Materials:

Procedure:

  • Add the diethanolamine sulfate catalyst (e.g., 20.0g) and tert-butanol (e.g., 2000.0g) to the three-neck round-bottom flask.[5]

  • Set up the apparatus for reflux with a separator to remove the water produced during the reaction.

  • Heat the mixture to 80°C with stirring to initiate the dehydration reaction.[5]

  • Maintain the reaction at a constant temperature, allowing the mixture to reflux.

  • The isobutylene gas produced will pass through the condenser and can be collected as a liquid by cooling.

  • Water formed during the reaction is separated and removed.

  • After a set reaction time (e.g., 8 hours), cool the reaction mixture.[5]

  • Analyze the collected product for purity and yield using gas chromatography. A tert-butanol conversion rate of 96.80% and isobutylene selectivity of 97.21% have been reported under these conditions.[5]

Protocol 3: Fermentative Production of Isobutylene

Objective: To produce isobutylene from glucose using a metabolically engineered strain of E. coli.

Materials:

  • Engineered E. coli strain capable of isobutylene production

  • Defined fermentation medium containing glucose as the primary carbon source, nitrogen source, salts, and trace elements.

  • Bioreactor with temperature, pH, and dissolved oxygen control.

  • Off-gas analysis system (e.g., GC or mass spectrometer) to quantify isobutylene.

Procedure:

  • Prepare the sterile fermentation medium in the bioreactor.

  • Inoculate the bioreactor with a seed culture of the engineered E. coli strain.

  • Maintain the fermentation at a controlled temperature (e.g., 37°C) and pH.

  • If the pathway requires it, supply a controlled amount of air or oxygen. For anaerobic pathways, maintain anaerobic conditions.

  • Continuously monitor the off-gas for the presence and concentration of isobutylene using an online GC or mass spectrometer.

  • Monitor cell growth (e.g., by measuring optical density) and glucose consumption throughout the fermentation.

  • Calculate the isobutylene production rate, titer, and yield based on the off-gas analysis and glucose consumption data.

Protocol 4: Quantification of Isobutylene by Gas Chromatography (GC)

Objective: To accurately quantify the concentration of isobutylene in a gaseous sample.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column for separating light hydrocarbons (e.g., HP-Al/S PLOT column).[15]

  • High-purity carrier gas (e.g., helium or nitrogen).

  • Certified standard gas mixture containing a known concentration of isobutylene.

  • Gas-tight syringe or a gas sampling valve for sample injection.

Procedure:

  • Set up the GC with the appropriate column and detector.

  • Establish the optimal chromatographic conditions (e.g., oven temperature program, carrier gas flow rate, injector and detector temperatures).

  • Calibrate the GC-FID by injecting known volumes of the certified isobutylene standard gas to generate a calibration curve (peak area vs. concentration).

  • Inject a known volume of the sample gas into the GC.

  • Identify the isobutylene peak in the chromatogram based on its retention time, as determined from the standard.

  • Integrate the peak area of the isobutylene peak in the sample chromatogram.

  • Calculate the concentration of isobutylene in the sample by comparing its peak area to the calibration curve.

Visualizing Production Pathways and Workflows

Diagrams illustrating the core logic of the production methods and the intricate biochemical pathways are essential for a deeper understanding.

Steam_Cracking_Workflow Feed Naphtha Feed Furnace Cracking Furnace (800-900°C) Feed->Furnace Steam Steam Steam->Furnace Quench Quench Tower Furnace->Quench Cracked Gas Compression Compression Quench->Compression Separation Fractionation Train Compression->Separation C4_Stream C4 Stream Separation->C4_Stream Other_Olefins Other Olefins (Ethylene, Propylene) Separation->Other_Olefins Isobutylene Isobutylene Product C4_Stream->Isobutylene Separation

Steam Cracking Process Workflow

Dehydrogenation_Workflow Isobutane_Feed Isobutane Feed Reactor Dehydrogenation Reactor (550-650°C) Isobutane_Feed->Reactor Separator Gas-Liquid Separator Reactor->Separator Reactor Effluent Catalyst Catalyst (Cr₂O₃/Al₂O₃ or Pt-Sn) Catalyst->Reactor Purification Purification Train Separator->Purification Gaseous Phase Recycle Unreacted Isobutane Separator->Recycle Liquid Phase Isobutylene_Product Isobutylene Product Purification->Isobutylene_Product Hydrogen Hydrogen Byproduct Purification->Hydrogen Recycle->Isobutane_Feed Recycle

Catalytic Dehydrogenation Workflow

Bio_Isobutylene_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Isobutanol_Pathway Isobutanol Pathway Pyruvate->Isobutanol_Pathway A_A_CoA Acetoacetyl-CoA Acetyl_CoA->A_A_CoA HMG_CoA HMG-CoA A_A_CoA->HMG_CoA Mevalonate_Pathway Mevalonate Pathway HMG_CoA->Mevalonate_Pathway Three_HIV 3-Hydroxyisovalerate Mevalonate_Pathway->Three_HIV Isobutanol Isobutanol Isobutanol_Pathway->Isobutanol Oleate_Hydratase Oleate Hydratase (Engineered) Isobutanol->Oleate_Hydratase MDD Mevalonate Diphosphate Decarboxylase (Engineered) Three_HIV->MDD Isobutylene Isobutylene MDD->Isobutylene Oleate_Hydratase->Isobutylene

Engineered Bio-isobutylene Pathways

References

A Comparative Environmental Impact Assessment of 2-Methylprop-1-ene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental footprints of 2-methylprop-1-ene (isobutylene) and its key industrial alternatives—methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), bio-isobutene, and propylene (B89431)—reveals significant trade-offs across key environmental indicators. While bio-based alternatives show promise in reducing greenhouse gas emissions, challenges related to production and potential downstream impacts remain. In contrast, traditional petrochemical-based options raise concerns regarding groundwater contamination and photochemical smog formation.

This guide provides a comparative assessment of the environmental impacts of these crucial industrial chemicals, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and standardized experimental protocols.

Executive Summary of Environmental Impacts

The selection of a chemical for a specific application often involves a complex balance of performance, cost, and environmental impact. The following table summarizes the key environmental data for this compound and its alternatives. It is important to note that direct, comprehensive, and comparative life cycle assessment (LCA) data for all these chemicals under a single, unified methodology is scarce in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different scopes and assumptions of the original studies.

ChemicalGlobal Warming Potential (GWP)Photochemical Ozone Creation Potential (POCP)Aquatic Toxicity (LC50)Groundwater Contamination Potential
This compound Data not readily available for the isolated chemical. Production is energy-intensive.HighLC50 (Fish, 96h): 29 mg/L (QSAR)[1]Moderate
MTBE Lower than gasoline when used as an additive, but production is fossil-fuel based.[2]ModerateLC50 (Fish, 96h): >100 mg/L[3]High
ETBE Lower GHG emissions than ethanol-only blends at the same oxygen level.[4]ModerateData not readily availableLower than MTBE[5]
Bio-isobutene Production can save 2 tonnes of CO2 per tonne of isobutene compared to petrochemical routes.[6]High (similar to fossil-based isobutene)Data not readily availableModerate (similar to fossil-based isobutene)
Propylene Production contributes significantly to GWP (e.g., 1.58 kg CO2 eq./kg-PP in one study).[7][8]HighData not readily availableLow

Detailed Environmental Impact Analysis

Global Warming Potential (GWP)

The production of This compound and propylene from fossil fuels is an energy-intensive process that contributes to greenhouse gas emissions. One life cycle assessment of polypropylene (B1209903) (PP) production, which uses propylene as a feedstock, reported a global warming potential of 1.58 kg CO2 equivalent per kg of PP.[7][8] While this figure includes the entire polymerization process, it highlights the significant carbon footprint associated with propylene production.

Bio-isobutene presents a promising alternative with a potentially lower carbon footprint. Studies have shown that the production of bio-isobutene through fermentation of renewable feedstocks can result in significant greenhouse gas savings, with one source claiming a reduction of two tonnes of CO2 for every tonne of isobutene produced compared to conventional petrochemical methods.[6]

For gasoline oxygenates, a comparative life cycle assessment of gasoline with MTBE and ethanol (B145695) as additives showed that the total environmental impact of ethanol-blended gasoline was lower than that of MTBE-blended gasoline.[9] Another study indicated that at a 3.7 wt. % oxygen content, replacing reformate in gasoline with oxygenates like ETBE can reduce lifecycle GHG emissions by 6–9%, with ETBE showing the highest reduction.[4]

Photochemical Ozone Creation Potential (POCP)

Volatile organic compounds (VOCs) like this compound and its alternatives can contribute to the formation of ground-level ozone, a key component of smog, through photochemical reactions in the atmosphere. The Photochemical Ozone Creation Potential (POCP) is a measure of this ability. Alkenes such as This compound and propylene are known to have high POCP values due to their reactive double bonds.[10][11]

Ethers like MTBE and ETBE also contribute to ozone formation, although their POCP values are generally considered to be moderate.[10] The actual impact depends on various factors, including atmospheric conditions and the presence of other pollutants.

Aquatic Toxicity

The potential for a chemical to harm aquatic life is a critical environmental consideration. Acute aquatic toxicity is often measured by the LC50 value, which is the concentration of a substance that is lethal to 50% of a test population over a specified period.

Groundwater Contamination Potential

The potential for a chemical to contaminate groundwater is influenced by its solubility, mobility in soil, and biodegradability. MTBE has been a significant concern due to its high water solubility and persistence in groundwater, leading to widespread contamination from leaking underground storage tanks.[5] Studies have shown that MTBE plumes in groundwater can be extensive.[12]

ETBE is considered to have a lower potential for groundwater contamination than MTBE due to its lower water solubility and potentially faster biodegradation.[5][13] The groundwater contamination potential of This compound and propylene is generally considered to be lower than that of the fuel ethers due to their higher volatility and lower water solubility, which makes them less likely to leach into groundwater in large quantities. The potential for bio-isobutene to contaminate groundwater is expected to be similar to that of its fossil-fuel-derived counterpart.

Experimental Protocols

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following provides an overview of key methodologies for the assessments discussed.

Life Cycle Assessment (LCA)

Methodology: Life Cycle Assessment is conducted following the principles and framework outlined in the ISO 14040 and ISO 14044 standards. This involves four main phases:

  • Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of chemical produced), the system boundaries (e.g., cradle-to-gate or cradle-to-grave), and the allocation methods for co-products.

  • Life Cycle Inventory (LCI): This involves compiling the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each process within the system boundaries. Data can be sourced from industrial operations, literature, and databases like ecoinvent.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts using characterization factors. Common impact categories include Global Warming Potential (GWP100), Acidification Potential (AP), Eutrophication Potential (EP), and Photochemical Ozone Creation Potential (POCP).

A visual representation of the LCA workflow is provided below:

Life Cycle Assessment Workflow cluster_LCA Life Cycle Assessment (ISO 14040/14044) cluster_Inputs Inputs cluster_Outputs Outputs Goal & Scope Goal & Scope Life Cycle Inventory (LCI) Life Cycle Inventory (LCI) Goal & Scope->Life Cycle Inventory (LCI) Defines Life Cycle Impact Assessment (LCIA) Life Cycle Impact Assessment (LCIA) Life Cycle Inventory (LCI)->Life Cycle Impact Assessment (LCIA) Provides data for Emissions (Air, Water, Soil) Emissions (Air, Water, Soil) Waste Waste Product Product Interpretation Interpretation Life Cycle Impact Assessment (LCIA)->Interpretation Informs Interpretation->Goal & Scope Iterative process Raw Materials Raw Materials Energy Energy Water Water

A simplified workflow for conducting a Life Cycle Assessment.
Aquatic Toxicity Testing

Methodology: Acute aquatic toxicity testing for fish is typically conducted following OECD Test Guideline 203 (Fish, Acute Toxicity Test) .[14]

  • Test Organism: A standardized fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Substance Preparation: For volatile substances like this compound, a water-accommodated fraction (WAF) is often prepared to create a stable test solution.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a controlled environment for a period of 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its confidence intervals are calculated using statistical methods.

The experimental setup for aquatic toxicity testing is illustrated below:

Aquatic Toxicity Testing Workflow Test Substance Test Substance Preparation of Test Solutions (e.g., WAF) Preparation of Test Solutions (e.g., WAF) Test Substance->Preparation of Test Solutions (e.g., WAF) Exposure to Test Solutions Exposure to Test Solutions Preparation of Test Solutions (e.g., WAF)->Exposure to Test Solutions Test Organism (e.g., Fish) Test Organism (e.g., Fish) Acclimation Acclimation Test Organism (e.g., Fish)->Acclimation Acclimation->Exposure to Test Solutions Observation (Mortality & Sublethal Effects) Observation (Mortality & Sublethal Effects) Exposure to Test Solutions->Observation (Mortality & Sublethal Effects) 96 hours Data Analysis (LC50 Calculation) Data Analysis (LC50 Calculation) Observation (Mortality & Sublethal Effects)->Data Analysis (LC50 Calculation)

A general workflow for aquatic toxicity testing according to OECD guidelines.
Photochemical Ozone Creation Potential (POCP) Calculation

Methodology: POCP values are typically calculated using complex atmospheric chemistry models.[15][16] The general approach involves:

  • Model Selection: A photochemical trajectory model is used to simulate the chemical reactions occurring in a parcel of air as it moves through the atmosphere.

  • Scenario Definition: The model is run for a baseline scenario with a defined set of background emissions of VOCs and NOx.

  • Perturbation: An additional emission of the specific VOC being studied is introduced into the model.

  • Ozone Calculation: The model calculates the change in ozone concentration resulting from the added VOC emission over a defined period (e.g., 96 hours).

  • Normalization: The calculated ozone formation is then normalized relative to the ozone formation caused by the same mass of a reference compound, typically ethene, which is assigned a POCP of 100.

The logical relationship for determining POCP is shown below:

POCP Calculation Logic cluster_Model Atmospheric Chemistry Model Baseline Emissions (VOCs, NOx) Baseline Emissions (VOCs, NOx) Model Run 1 Model Run 1 Baseline Emissions (VOCs, NOx)->Model Run 1 Baseline Ozone Formation Baseline Ozone Formation Model Run 1->Baseline Ozone Formation Calculate Ozone Change Calculate Ozone Change Baseline Ozone Formation->Calculate Ozone Change Perturbed Emissions (Baseline + Test VOC) Perturbed Emissions (Baseline + Test VOC) Model Run 2 Model Run 2 Perturbed Emissions (Baseline + Test VOC)->Model Run 2 Increased Ozone Formation Increased Ozone Formation Model Run 2->Increased Ozone Formation Increased Ozone Formation->Calculate Ozone Change Normalize to Ethene Normalize to Ethene Calculate Ozone Change->Normalize to Ethene POCP Value POCP Value Normalize to Ethene->POCP Value

References

Safety Operating Guide

Safe Disposal of 2-Methylprop-1-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 2-methylprop-1-ene (isobutylene), this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a highly flammable and pressurized gas, requires stringent disposal protocols. This guide delivers essential, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. It is an extremely flammable gas that can form explosive mixtures with air.[1][2][3] The gas is stored under pressure and may explode if heated.[2][3][4] Direct contact with the evaporating liquid can cause frostbite.[2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Flame-resistant clothing

  • Safety goggles or face shield

  • Insulated gloves to protect against cryogenic burns

  • Appropriate respiratory protection, especially in poorly ventilated areas[1]

Handling and Storage:

  • Always handle this compound in a well-ventilated area, away from any sources of ignition such as open flames, sparks, or hot surfaces.[1][5]

  • Use only non-sparking tools and explosion-proof equipment.[4][6]

  • All equipment, including cylinders and transfer lines, must be properly grounded and bonded to prevent static discharge.[5][7]

  • Store cylinders in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[1][5] Cylinders must be stored upright and securely fastened to prevent them from falling over.[1]

  • Empty cylinders should be treated as if they are full and stored with the same precautions.[8][9]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[4] The following steps provide a general guideline:

  • Determine the State of the Chemical:

    • Unused and Uncontaminated: If the this compound is unused and has not been contaminated, the preferred option is to return it to the supplier or manufacturer for recycling or reuse.[4]

    • Contaminated or Residual Gas: If the gas is contaminated or is a residual amount in a cylinder that cannot be returned, it must be treated as hazardous waste.

  • For Unused Product:

    • Contact the supplier to arrange for the return of the cylinder. Ensure the cylinder is properly labeled and capped.

    • Follow all transportation regulations for hazardous materials.[1][10]

  • For Contaminated or Waste Product:

    • Do not attempt to dispose of residual or unused quantities yourself. [11]

    • Contact a licensed hazardous waste disposal company. They are equipped to handle and dispose of flammable gases safely.

    • The primary disposal methods for this compound are:

      • Incineration: In a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

      • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[4]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Procedures for Spills and Leaks

In the event of a leak or spill, immediate action is required to prevent a fire or explosion.

  • Evacuate: Immediately evacuate all personnel from the danger area, moving upwind of the leak.[4][7]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area, including open flames, sparks, and hot surfaces.[4][7]

  • Ventilate: Increase ventilation in the area to disperse the gas.[4][7]

  • Stop the Leak (If Safe to Do So): If it can be done without risk, stop the flow of gas.[4][7]

  • Leaking Cylinder: If the source of the leak is a cylinder that cannot be stopped, move the leaking cylinder to a safe, open-air location and allow it to empty.[7]

  • Do Not Extinguish a Leaking Gas Fire: Unless the leak can be stopped safely, do not extinguish the flame.[2][3][4] An unextinguished leak can lead to the formation of an explosive mixture with air.

Quantitative Data Summary

PropertyValueCitation(s)
UN Number 1055[1][5]
Boiling Point -6.9°C (19.6°F)[1]
Melting Point -140.4°C (-220.7°F)[1]
Flammability Limits Data not explicitly found in a comparable format in search results
Vapor Density Lighter than air, with a density of 0.588 g/L at 0°C[1]
NFPA 704 Rating Health: - Flammability: 4 Reactivity: 0[7]

Disposal Decision Workflow

DisposalDecision cluster_assessment Assessment cluster_return Return/Recycle cluster_disposal Hazardous Waste Disposal start This compound for Disposal check_state Is the chemical unused and uncontaminated? start->check_state return_supplier Contact supplier for return/recycling instructions. check_state->return_supplier Yes hazardous_waste Treat as hazardous waste. check_state->hazardous_waste No transport_return Package and transport according to regulations. return_supplier->transport_return end_node Disposal Complete transport_return->end_node contact_disposal Contact licensed hazardous waste disposal company. hazardous_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS). contact_disposal->provide_sds disposal_method Disposal via incineration or licensed landfill. provide_sds->disposal_method disposal_method->end_node

References

Personal protective equipment for handling 2-methylprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylprop-1-ene

This guide provides critical safety and logistical information for the handling and disposal of this compound (isobutylene), a highly flammable gas. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate the risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE includes respiratory, eye, skin, and hand protection.

Summary of Required Personal Protective Equipment

Protection TypeEquipment SpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for tasks with a higher risk of splashes.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing, such as a chemical-resistant apron or coveralls.[2] For liquefied gas, wear appropriate protective, cold-insulating clothing.[3]-
Hand Protection Chemical-resistant gloves. Suitable materials include nitrile or neoprene.[2][4] Gloves must be inspected prior to use.[1]-
Respiratory Protection For potential overexposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[5] In areas where concentration may exceed exposure limits, a self-contained breathing apparatus (SCBA) should be worn.[4]-
Occupational Exposure Limits

Exposure to this compound should be maintained below established occupational exposure limits.

OrganizationExposure Limit
ACGIH TWA: 250 ppm
IE 250 ml/m³ (ppm)[6]

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Training and Awareness : Before working with this compound, all personnel must be trained on its proper handling and storage procedures.[5]

  • Ventilation : Always handle this compound in a well-ventilated area.[2][7] Use a laboratory fume hood or other local exhaust ventilation. For industrial settings, mechanical ventilation systems are necessary.[2]

  • Ignition Sources : Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8] No smoking is permitted in handling and storage areas.[8] Use only non-sparking tools and explosion-proof equipment.[8][9]

  • Grounding : Grounding and bonding are required to prevent static discharge.[3]

  • Storage :

    • Store cylinders in a cool, dry, well-ventilated, and flame-proof area.[7][8]

    • Protect containers from physical damage and direct sunlight.[8]

    • Keep containers securely sealed and check regularly for leaks.[8]

    • Store away from incompatible materials such as strong oxidizers and acids.[7]

Emergency Procedures
  • Spill or Leak :

    • In case of a leak, immediately shut off the source if it is safe to do so.[4]

    • Evacuate the area and move upwind of the spill.[8]

    • Remove all ignition sources.[3]

    • Ventilate the area.[3]

    • For small spills, contain with sand, earth, or vermiculite.[8]

  • Fire :

    • For a leaking gas fire, do not extinguish unless the leak can be stopped safely.[8]

    • Use carbon dioxide or regular dry chemical for small fires. For large fires, use a water spray or fog.[10]

    • Cool fire-exposed containers with water spray from a protected location.[8]

  • First Aid :

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact : For contact with the liquid, which can cause frostbite, immediately flush the affected area with lukewarm water (not hot). Do not remove clothing frozen to the skin. Seek immediate medical attention.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

Disposal Plan
  • Chemical Disposal : Excess and expired this compound should be offered to a licensed hazardous material disposal company. It may be burned in an incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials : Dispose of contaminated clothing, gloves, and other materials in accordance with all federal, state, and local regulations. Do not allow wash water from cleaning or process equipment to enter drains.[8]

  • Packaging : Dispose of empty containers as you would the product itself. Pressurized gas bottles should only be disposed of when empty.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Check_Equipment Check Ventilation & Safety Equipment Don_PPE->Check_Equipment Proceed Transfer_Chemical Transfer in Ventilated Area Check_Equipment->Transfer_Chemical Proceed Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Proceed Spill_Leak Spill or Leak Occurs Transfer_Chemical->Spill_Leak Potential Hazard Store_Properly Store in Cool, Dry, Ventilated Area Perform_Experiment->Store_Properly Post-Experiment Fire Fire Occurs Perform_Experiment->Fire Potential Hazard Exposure Personal Exposure Perform_Experiment->Exposure Potential Hazard Segregate_Waste Segregate Contaminated Waste Perform_Experiment->Segregate_Waste If Waste Generated Store_Properly->Segregate_Waste If Waste Generated Dispose_Chemical Dispose of Chemical via Licensed Contractor Segregate_Waste->Dispose_Chemical Proceed Dispose_Contaminated Dispose of Contaminated Materials Segregate_Waste->Dispose_Contaminated Proceed

Caption: Workflow for safe handling of this compound.

References

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